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  • Product: Methyl 3-formyl-1H-indazole-4-carboxylate
  • CAS: 433728-79-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 3-formyl-1H-indazole-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several approved drug...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several approved drugs.[1] This guide focuses on Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1), a highly functionalized derivative poised to be a versatile building block for drug discovery.[2] Its unique arrangement of a reactive aldehyde, a modifiable ester, and the biologically relevant indazole core makes it an attractive starting point for synthesizing compound libraries targeting a range of therapeutic areas, particularly oncology. This document provides an in-depth analysis of its chemical properties, a proposed synthetic pathway based on established methodologies, a discussion of its key chemical reactions, and an overview of its potential applications for researchers and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This structural motif is found in a wide array of pharmacologically active agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4]

The significance of the indazole scaffold is exemplified by drugs like Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a substituted indazole core. The nitrogen atoms of the indazole ring are crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a highly effective "hinge-binding" motif.[1] Methyl 3-formyl-1H-indazole-4-carboxylate capitalizes on this proven scaffold by incorporating two distinct and chemically orthogonal functional groups—an aldehyde at the 3-position and a methyl ester at the 4-position. This design allows for sequential or parallel derivatization, enabling the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for Methyl 3-formyl-1H-indazole-4-carboxylate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Core Chemical Properties of Methyl 3-formyl-1H-indazole-4-carboxylate
PropertyValueSource
CAS Number 433728-79-1[2]
Molecular Formula C₁₀H₈N₂O₃Inferred
Molecular Weight 204.18 g/mol [5] (Isomer)
Appearance Expected to be a solid at room temperatureInferred
Predicted Spectroscopic Profile

A robust characterization workflow is essential for verifying the identity and purity of synthetic intermediates. The expected spectroscopic data for the title compound are as follows:

  • ¹H NMR: The spectrum should feature several key diagnostic signals. A singlet for the aldehyde proton (CHO) is expected at a downfield chemical shift, typically between δ 9.5-10.5 ppm. The methyl ester (OCH₃) protons will appear as a singlet around δ 3.9-4.1 ppm. The three aromatic protons on the benzene ring will present as a complex multiplet system, and the N-H proton of the indazole ring will appear as a broad singlet at a very downfield shift (δ > 13 ppm), characteristic of indazole N-H protons.[6][7]

  • ¹³C NMR: The carbon spectrum will be distinguished by two carbonyl signals: the aldehyde carbon around δ 185-190 ppm and the ester carbonyl carbon around δ 165-170 ppm. The methyl carbon of the ester will be observed around δ 52-55 ppm. The remaining signals will correspond to the sp²-hybridized carbons of the bicyclic aromatic system.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak above 3100 cm⁻¹ will correspond to the N-H stretch. Two distinct carbonyl (C=O) stretching frequencies will be visible: one for the aldehyde around 1670-1690 cm⁻¹ and another for the ester around 1710-1730 cm⁻¹.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by identifying the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻.

Synthesis and Purification

While a specific, optimized synthesis for Methyl 3-formyl-1H-indazole-4-carboxylate is not detailed in the available literature, a highly plausible and effective route can be designed based on the well-established nitrosation of substituted indoles. This method provides direct access to 1H-indazole-3-carboxaldehydes under mild conditions.[6]

Proposed Synthetic Pathway

The synthesis begins with a suitably substituted indole, specifically methyl 1H-indole-4-carboxylate. This precursor undergoes a ring-opening and re-closure cascade reaction initiated by nitrosation.

Synthetic_Workflow Indole Methyl 1H-indole-4-carboxylate Nitrosation Nitrosation (NaNO₂, Acid) Indole->Nitrosation Oxime Intermediate (3-nitrosoindole) Nitrosation->Oxime Forms oxime tautomer RingOpening Ring Opening (H₂O addition) Oxime->RingOpening Indazole Methyl 3-formyl-1H- indazole-4-carboxylate RingOpening->Indazole Ring Closure

Caption: Proposed synthesis of the target compound via indole nitrosation.

Experimental Protocol: Synthesis via Indole Nitrosation

This protocol is adapted from general procedures for the synthesis of 1H-indazole-3-carboxaldehydes.[6]

  • Reaction Setup: To a solution of methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent mixture such as dioxane and water at 0-5 °C, add sodium nitrite (NaNO₂) (1.5 equivalents).

  • Acid Addition: Slowly add an aqueous solution of a mild acid (e.g., acetic acid or dilute HCl) dropwise to the stirred mixture, maintaining the temperature below 10 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic salts and residual acid.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 3-formyl-1H-indazole-4-carboxylate. This self-validating purification step ensures the removal of unreacted starting material and side products, confirmed by the spectroscopic methods outlined in Section 2.

Chemical Reactivity and Derivatization

The synthetic value of Methyl 3-formyl-1H-indazole-4-carboxylate lies in the differential reactivity of its functional groups, which allows for a wide range of chemical transformations crucial for building molecular diversity.

  • Aldehyde (C3-Position): The aldehyde is a versatile handle for introducing a variety of substituents. It can readily undergo:

    • Wittig and Knoevenagel Condensations: To form C-C double bonds, extending the molecular framework.[6]

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for installing amine functionalities.

    • Oxidation: Conversion to a carboxylic acid using mild oxidizing agents, creating a 1H-indazole-3,4-dicarboxylic acid derivative.

    • Cyclization Reactions: Serving as an electrophile to construct fused heterocyclic rings (e.g., pyrimidines, imidazoles).[6]

  • Methyl Ester (C4-Position): The ester group is ideal for forming amide bonds, a common feature in kinase inhibitors.

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, which can then be coupled with various amines.

    • Amidation: The carboxylic acid intermediate can be activated (e.g., with HATU or EDC) and reacted with a diverse panel of amines to generate a library of 1H-indazole-4-carboxamides.[4] This approach is fundamental to SAR studies.

Reactivity_Pathways cluster_aldehyde C3-Aldehyde Reactions cluster_ester C4-Ester Reactions Start Methyl 3-formyl-1H- indazole-4-carboxylate Alkene Alkene Derivatives Start->Alkene Wittig/Knoevenagel Amine Amine Derivatives Start->Amine Reductive Amination Acid_3 3-Carboxylic Acid Start->Acid_3 Oxidation Acid_4 4-Carboxylic Acid Start->Acid_4 Hydrolysis Amide Amide Library Acid_4->Amide Amide Coupling (EDC/HATU)

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of Methyl 3-formyl-1H-indazole-4-carboxylate make it an exceptionally valuable intermediate for the synthesis of targeted therapies.

  • Protein Kinase Inhibitors: The indazole core is a proven scaffold for inhibitors of protein kinases, which are critical targets in oncology.[1] The C4-carboxamide moiety, readily accessible from the methyl ester, can be elaborated to interact with the solvent-exposed region of the kinase active site, while substituents added via the C3-aldehyde can explore deeper pockets to enhance potency and selectivity.[8] Studies on 1H-indazole-3-carboxamide derivatives have identified potent inhibitors of kinases like PAK1, which is involved in tumor progression and metastasis.[8]

  • Anticancer Agents: Beyond kinase inhibition, the indazole scaffold is present in compounds with broad anticancer activity.[9][10] By generating libraries of derivatives from Methyl 3-formyl-1H-indazole-4-carboxylate, researchers can screen for novel agents that inhibit cancer cell proliferation through various mechanisms. The ability to quickly synthesize diverse analogues is a key advantage in the hit-to-lead optimization phase of drug discovery.[9][11]

  • Scaffold for Other Therapeutic Areas: While oncology is a primary focus, indazole derivatives have shown promise as anti-inflammatory, antibacterial, and neuroprotective agents.[1][3] The functional handles on the title compound provide the chemical tools necessary to adapt the indazole core for these and other therapeutic applications.

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate is a strategically designed chemical entity that combines the proven biological relevance of the indazole scaffold with the synthetic versatility of two distinct, reactive functional groups. Its logical synthesis from indole precursors and its potential for extensive derivatization make it a powerful tool for medicinal chemists. For researchers and scientists in drug development, this compound represents not just a single molecule, but a gateway to entire libraries of novel compounds with the potential to become next-generation therapeutics.

References

  • PubChem. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. methyl 3-formyloxy-1H-indazole-4-carboxylate | C10H8N2O4 | CID 175270156. National Center for Biotechnology Information. Available from: [Link]

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563–12572. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

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  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Exploratory

Structure Elucidation of Methyl 3-formyl-1H-indazole-4-carboxylate: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-formyl-1H-indazole-4-carboxylate is a heterocyclic compound featuring the indazole bicyclic system, a scaf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indazole-4-carboxylate is a heterocyclic compound featuring the indazole bicyclic system, a scaffold of significant interest in medicinal chemistry and drug development. Its strategic placement of formyl and carboxylate functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any synthetic or biological application.

This guide provides a comprehensive, field-proven framework for the complete structure elucidation of Methyl 3-formyl-1H-indazole-4-carboxylate (Molecular Formula: C₁₀H₈N₂O₃, Monoisotopic Mass: 204.0535 Da).[1] We will proceed beyond a simple recitation of methods to explain the causality behind each analytical choice, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques creates a self-validating system for structural confirmation.

Proposed Structure: Chemical structure of Methyl 3-formyl-1H-indazole-4-carboxylate

The Analytical Workflow: A Logic-Driven Pathway

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Definitive Structure Mapping cluster_3 Phase 4: Final Confirmation A Sample Acquisition & Purity Assessment (LC-MS) B High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula A->B Confirms Purity C FTIR Spectroscopy Identify Key Functional Groups B->C Formula Known D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments C->D Groups Known E 2D NMR (COSY, HSQC, HMBC) Establish Atomic Connectivity D->E Assign Signals F Data Synthesis & Final Structure Verification E->F Connectivity Mapped

Caption: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in analyzing any newly synthesized compound is to confirm that its elemental composition matches the expected structure. HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a foundational, non-negotiable step that validates the material's identity at the most basic level.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire data in positive ion mode. The presence of nitrogen atoms in the indazole ring makes the molecule readily protonated.

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ and potentially other adducts. The molecular weight of C₁₀H₈N₂O₃ is 204.19 g/mol .[2]

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺205.0608
[M+Na]⁺227.0427
[M+K]⁺243.0167
Table 1: Predicted exact masses for common adducts of Methyl 3-formyl-1H-indazole-4-carboxylate. Data derived from computational predictions.[1]

Observing a peak at m/z 205.0608 with high mass accuracy would provide strong evidence for the molecular formula C₁₀H₈N₂O₃.

Fragmentation Analysis (MS/MS)

By selecting the precursor ion ([M+H]⁺ at m/z 205.1) and subjecting it to collision-induced dissociation (CID), we can gain insight into the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

G parent [M+H]⁺ m/z = 205.1 frag1 Loss of OCH₃ m/z = 174.1 parent->frag1 - •OCH₃ frag3 Loss of CHO m/z = 176.1 parent->frag3 - •CHO frag2 Loss of CO m/z = 146.1 frag1->frag2 - CO frag4 Acylium-Indazole Ion m/z = 145.1 frag3->frag4 - OCH₃

Caption: Predicted MS/MS fragmentation pathway.

Key predicted fragmentations include the loss of the methoxy radical (•OCH₃) from the ester, the loss of the formyl radical (•CHO), and subsequent loss of carbon monoxide (CO). The formation of an acylium-indazole ion at m/z 145 is a characteristic fragment for indazoles substituted at the 3-position.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations. For our target molecule, the most informative regions will be those corresponding to N-H and C=O stretching, which confirm the presence of the indazole, ester, and aldehyde moieties.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Indazole N-HStretch, Broad3300 - 3100Confirms the 1H-indazole tautomer.[5]
Aromatic C-HStretch3100 - 3000Indicates the presence of the benzene ring.
Aldehyde C-HStretch~2850 and ~2750A pair of peaks characteristic of an aldehyde C-H bond.
Ester C=OStretch, Strong~1720 - 1700Conjugation with the aromatic ring slightly lowers the frequency.[5]
Aldehyde C=OStretch, Strong~1690 - 1670Also conjugated, expected at a slightly lower frequency than the ester.
Aromatic C=CStretch~1620 and ~1480Confirms the aromatic core.[5]
Ester C-OStretch~1250 - 1200Corresponds to the C-O single bond of the methyl ester.
Table 2: Predicted characteristic FTIR absorption bands.

The key diagnostic feature is the presence of two distinct, strong carbonyl (C=O) peaks, which is crucial for confirming both the ester and aldehyde groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR maps the proton framework, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY, HSQC, HMBC) connect these frameworks together, acting as a self-validating system to build the molecule piece by piece. We choose DMSO-d₆ as the solvent, as it is excellent for dissolving polar heterocyclic compounds and ensures the labile indazole N-H proton is observable.[5][6]

Experimental Protocol (Multinuclear NMR)
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Reference the solvent peak to δ 2.50 ppm.[6]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the solvent peak to δ 39.5 ppm.[6]

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
N-H~14.0Broad Singlet1HHighly deshielded acidic proton, characteristic of 1H-indazoles.[5][7]
H-formyl~10.2Singlet1HVery deshielded due to the anisotropic effect of the C=O bond.
H-5~8.1Doublet1HDeshielded by the adjacent electron-withdrawing ester group.
H-7~7.8Doublet1HStandard aromatic proton adjacent to the fused ring junction.
H-6~7.5Triplet1HAromatic proton coupled to both H-5 and H-7.
O-CH₃~3.9Singlet3HTypical chemical shift for methyl ester protons.[7]
Table 3: Predicted ¹H NMR chemical shifts and multiplicities.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon LabelPredicted δ (ppm)Rationale
C=O (ester)~165Typical ester carbonyl carbon.
C=O (aldehyde)~190Aldehyde carbonyls are significantly more deshielded than esters.
C-3~145Attached to two electron-withdrawing groups (formyl and ring nitrogen).
C-7a~140Fused aromatic carbon.
C-3a~125Fused aromatic carbon.
C-5~130Aromatic CH deshielded by the ester.
C-7~128Aromatic CH.
C-6~123Aromatic CH.
C-4~115Aromatic carbon bearing the ester, shifted upfield by resonance.
O-CH₃~53Typical methyl ester carbon.
Table 4: Predicted ¹³C NMR chemical shifts.
2D NMR: The Definitive Proof

While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions. HSQC will correlate each proton signal in Table 3 to its directly attached carbon in Table 4. The most critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation), which reveals 2- and 3-bond C-H connections, confirming the substitution pattern.

G struct CHO C-3 Indazole Core C-4 COOCH₃ H_formyl H-formyl (~10.2 ppm) H_formyl->struct:n ³J H_formyl->struct:f1  Key Correlation 1 C_formyl_carbonyl C=O (formyl) (~190 ppm) H_formyl->C_formyl_carbonyl H_methyl O-CH₃ (~3.9 ppm) H_methyl->struct:s ²J H_methyl->struct:f4  Key Correlation 2 C_ester_carbonyl C=O (ester) (~165 ppm) H_methyl->C_ester_carbonyl H5 H-5 (~8.1 ppm) H5->struct:n ²J H5->struct:w ³J (to C-7) H5->struct:f3  Key Correlation 3

Caption: Key expected HMBC correlations for structural confirmation.

Key Validating Correlations:

  • H-formyl to C-3: A correlation between the aldehyde proton (~10.2 ppm) and the indazole carbon at C-3 (~145 ppm) definitively places the formyl group at the 3-position.

  • O-CH₃ to Ester C=O: A strong correlation between the methyl protons (~3.9 ppm) and the ester carbonyl carbon (~165 ppm) confirms the methyl ester functionality.

  • H-5 to C-4 and C-7: Correlations from the most deshielded aromatic proton H-5 (~8.1 ppm) to the carbon bearing the ester (C-4, ~115 ppm) and to C-7 (~128 ppm) lock in the position of the ester at C-4 and confirm the assignment of the aromatic protons.

The combination of these correlations, as established through standard 2D NMR techniques, provides an unambiguous and self-consistent map of the entire molecule.[8][9][10]

Conclusion

The structure elucidation of Methyl 3-formyl-1H-indazole-4-carboxylate is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. FTIR spectroscopy offers a rapid and definitive check for the required functional groups—notably the two distinct carbonyls. Finally, a full suite of 1D and 2D NMR experiments provides an intricate and undeniable map of the atomic framework. Each technique provides a layer of evidence that is validated and reinforced by the others, embodying the principles of robust scientific integrity and delivering absolute confidence in the final structural assignment. This workflow is not only definitive for the title compound but also serves as a reliable template for the characterization of other novel heterocyclic molecules in drug discovery and development.

References

  • The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available from: [Link]

  • Wiley-VCH. Supporting Information for a publication on indazole synthesis. Available from: [Link] (Link is to the abstract, specific supporting information may require institutional access).

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Foundational

An In-depth Technical Guide to Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1)

Abstract Methyl 3-formyl-1H-indazole-4-carboxylate is a strategically important heterocyclic building block in medicinal chemistry. As a bifunctional molecule, it incorporates the privileged indazole scaffold, known for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-1H-indazole-4-carboxylate is a strategically important heterocyclic building block in medicinal chemistry. As a bifunctional molecule, it incorporates the privileged indazole scaffold, known for its critical role in kinase inhibition, with two versatile synthetic handles: a C3-formyl group and a C4-methyl ester. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis based on established methodologies, insights into its reactivity, and its application in the design of targeted therapeutics. The document is structured to provide both theoretical grounding and practical, actionable protocols for researchers in the field of drug discovery and development.

Introduction: The Strategic Value of a Bifunctional Indazole

The indazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a bioisostere of indole. Its unique arrangement of nitrogen atoms allows it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous protein kinases.[1][2] This has led to the development of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for cancer therapy.[3]

Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) elevates the utility of this privileged scaffold by presenting two distinct and orthogonal functional groups.

  • The C3-Formyl Group: This aldehyde functionality is a versatile precursor for a wide array of chemical transformations. It readily participates in reactions such as Wittig olefination, Knoevenagel condensation, reductive amination, and the formation of various heterocycles (e.g., oxazoles, thiazoles), enabling the exploration of diverse chemical space at this vector.[4]

  • The C4-Methyl Ester: Positioned on the benzene ring, this ester group can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, or can be used to modulate the electronic properties and solubility of the molecule.

This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures and for performing structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical & Structural Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed. This information is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 433728-79-1[1][2]
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [1]
IUPAC Name Methyl 3-formyl-1H-indazole-4-carboxylateInternal
Appearance Solid (Predicted)Inferred
Melting Point Not available in searched literature.-
Boiling Point Not available in searched literature.-
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.Inferred
Storage Store under an inert atmosphere at 2-8°C.[1]

Structural Information:

Caption: 2D Structure of Methyl 3-formyl-1H-indazole-4-carboxylate.

Proposed Synthesis and Mechanism

Synthesis Workflow

The proposed synthesis is a two-stage process, starting from commercially available materials.

Synthesis_Workflow SM Methyl 2-ethenyl- 3-nitrobenzoate IM1 Methyl 1H-indole- 4-carboxylate SM->IM1 Pd(OAc)₂, PPh₃, CO (N-Heteroannulation) Target Methyl 3-formyl- 1H-indazole-4-carboxylate IM1->Target 1. NaNO₂, HCl, H₂O/DMF 2. Reverse Addition at 0°C (Nitrosative Rearrangement)

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

CAUTION: These are proposed protocols based on literature precedents. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate (Starting Material)

This procedure is adapted from a known palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.[1]

  • Reagent Setup: To a 200-mL pressure-rated glass vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and acetonitrile (100 mL).

  • Catalyst Addition: Stir the mixture for 10 minutes to dissolve the solids, then add palladium(II) acetate (0.673 g, 3.00 mmol).

  • Carbonylation: Seal the vessel with a pressure head. Purge and pressurize the vessel with carbon monoxide (CO) gas to 59 psi. Repeat this cycle four times.

  • Reaction: Place the vessel in an oil bath preheated to 110°C and stir vigorously for 50 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully vent the excess CO pressure. Concentrate the dark mixture in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: hexanes/CH₂Cl₂ gradient) to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid.

Step 2: Proposed Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

This protocol is adapted from the optimized nitrosation of indoles reported by Chevalier et al.[4] The key to this reaction is the "reverse addition" of the indole to the acidic nitrite solution to minimize side reactions.

  • Nitrosating Mixture Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, prepare a solution of sodium nitrite (NaNO₂, 8 equiv.) in a mixture of water and DMF (e.g., 5:3 ratio).

  • Acidification: Cool the flask to 0°C in an ice-water bath. Slowly add hydrochloric acid (HCl, 2.7 equiv.) to the stirred solution, maintaining the temperature at 0°C.

  • Indole Solution: In a separate flask, dissolve Methyl 1H-indole-4-carboxylate (1.0 equiv.) from Step 1 in a minimal amount of DMF.

  • Reverse Addition: Transfer the indole solution to the dropping funnel and add it dropwise to the cold, stirred nitrosating mixture over a period of 2 hours. It is critical to maintain the reaction temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude solid by silica gel column chromatography to yield the final product, Methyl 3-formyl-1H-indazole-4-carboxylate.

Plausible Reaction Mechanism

The conversion of an indole to a 3-formyl-indazole via nitrosation is a fascinating rearrangement reaction.

Mechanism Indole Indole Precursor (Methyl 1H-indole-4-carboxylate) Nitrosation Electrophilic Attack by Nitrosonium (NO⁺) Indole->Nitrosation HNO₂/H⁺ Oxime 3-Nitrosoindole (Tautomerizes to Oxime) Nitrosation->Oxime at C3 RingOpening H₂O Attack & Ring Opening Oxime->RingOpening H₂O Intermediate Open-Chain Intermediate RingOpening->Intermediate Cyclization Intramolecular Cyclization (Diazotization) Intermediate->Cyclization -H₂O Product Product (Methyl 3-formyl-1H-indazole-4-carboxylate) Cyclization->Product Tautomerization

Caption: Plausible mechanism for the nitrosative rearrangement of an indole.

The reaction proceeds through a multi-step pathway:

  • Electrophilic Nitrosation: The C3 position of the electron-rich indole nucleus attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.[4]

  • Tautomerization: The initial 3-nitrosoindole intermediate rapidly tautomerizes to the more stable oxime.

  • Ring Opening: Nucleophilic attack of water at the C2 position of the indole ring triggers the opening of the five-membered pyrrole ring.[4]

  • Cyclization and Dehydration: The resulting open-chain intermediate undergoes an intramolecular cyclization via attack of the aniline-type nitrogen onto the oxime nitrogen, followed by dehydration to form the stable pyrazole ring of the indazole system.

Reactivity and Synthetic Utility

The true value of Methyl 3-formyl-1H-indazole-4-carboxylate lies in its potential for diversification. The aldehyde and ester groups serve as orthogonal synthetic handles for building molecular complexity, a key strategy in lead optimization.

Reactivity Central Methyl 3-formyl- 1H-indazole-4-carboxylate ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Central->ReductiveAmination C3-Formyl Wittig Wittig Reaction (Ph₃P=CHR') Central->Wittig C3-Formyl Oxidation Oxidation ([O]) Central->Oxidation C3-Formyl Heterocycle Heterocycle Formation (e.g., with o-phenylenediamine) Central->Heterocycle C3-Formyl Hydrolysis Saponification (LiOH or NaOH) Central->Hydrolysis C4-Ester Alkylation N-Alkylation (R-X, Base) Central->Alkylation N1-H P_Amine C3-Aminomethyl Derivatives ReductiveAmination->P_Amine P_Alkene C3-Alkene Derivatives Wittig->P_Alkene P_Acid Indazole-3,4- dicarboxylic acid Oxidation->P_Acid P_Benzimidazole C3-Benzimidazolyl Derivatives Heterocycle->P_Benzimidazole P_C4_Acid 3-Formyl-1H-indazole- 4-carboxylic acid Hydrolysis->P_C4_Acid Amidation Direct Amidation (R₂NH, Lewis Acid) P_Amide C4-Amide Derivatives Amidation->P_Amide P_N_Alkyl N1-Substituted Derivatives Alkylation->P_N_Alkyl P_C4_Acid->Amidation Amide Coupling (EDC, HOBt)

Caption: Key reaction pathways for synthetic diversification.

  • At the C3-Formyl Group: This position is ideal for introducing substituents that can probe the solvent-exposed region or deep hydrophobic pockets of a kinase active site. Reductive amination can install a variety of amine-containing side chains, while Wittig or Horner-Wadsworth-Emmons reactions can be used to introduce unsaturated linkers.

  • At the C4-Carboxylate Group: Following hydrolysis to the carboxylic acid, this position is perfect for amide coupling reactions. This allows for the introduction of groups that can improve physicochemical properties, modulate solubility, or target adjacent binding pockets.

  • At the N1-Position: The indazole N-H can be readily alkylated or arylated, which is a common strategy for orienting substituents into different regions of the kinase ATP-binding site.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The indazole scaffold is a validated "hinge-binder" in kinase inhibitor design. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, forming a bidentate interaction with the backbone of the kinase hinge region. Methyl 3-formyl-1H-indazole-4-carboxylate is an ideal starting point for designing inhibitors targeting a wide range of kinases implicated in oncology and inflammatory diseases.

By leveraging the reactivity described above, libraries of compounds can be generated to optimize potency, selectivity, and pharmacokinetic properties. For example, coupling a solubilizing group at the C4 position while exploring different aromatic groups at the C3 position via a Wittig reaction could be a powerful strategy to develop potent and orally bioavailable drug candidates.

Analytical Characterization

No public, experimentally-derived spectroscopic data for this compound was found during the literature search. The following represents predicted data or data that would be expected based on the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be the definitive method for confirming the molecular formula.

    • Predicted [M+H]⁺: 205.0608 m/z[5]

    • Predicted [M+Na]⁺: 227.0427 m/z[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (likely >10 ppm), the N-H proton (a broad singlet, >13 ppm in DMSO-d₆), and the methyl ester singlet (~4 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the aldehyde carbonyl (~185-195 ppm), the ester carbonyl (~160-170 ppm), aromatic carbons (110-145 ppm), and the methyl ester carbon (~52 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic stretching frequencies for the N-H bond (~3200-3400 cm⁻¹), the aldehyde C=O bond (~1680-1700 cm⁻¹), and the ester C=O bond (~1710-1730 cm⁻¹).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Methyl 3-formyl-1H-indazole-4-carboxylate is not publicly available. Based on its structure and the reagents used in its synthesis, the following precautions are advised:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: The toxicological properties have not been fully investigated. It may be harmful if swallowed, inhaled, or absorbed through the skin. Treat as a potentially hazardous chemical.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids or bases. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[1]

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate is a high-value, albeit not extensively characterized, building block for drug discovery. Its combination of a proven kinase-binding scaffold with two versatile and chemically distinct functional groups provides a powerful platform for the rapid generation of diverse compound libraries. The proposed synthesis via nitrosative rearrangement of the corresponding indole offers a plausible and efficient route for its preparation. As the demand for novel kinase inhibitors continues to grow, the strategic application of intermediates like this will be paramount to the successful development of next-generation targeted therapies.

References

  • Anuradha Singampalli, Pardeep Kumar, Rani Bandela, Sri Mounika Bellapukonda, and Srinivas Nanduri. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025, Issue 11.
  • ACS Publications. "Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase." Journal of Medicinal Chemistry.
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  • Ark Pharma Scientific Limited. "3-Formyl-4-indazolecarboxylic acid methyl ester | CAS:433728-79-1."
  • Arnaud Chevalier, Abdelaaziz Ouahrouch, Alexandre Arnaud, Thibault Gallavardin, and Xavier Franck. "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8(24), 13121-13128. DOI:10.1039/C8RA01546E.
  • Der Pharma Chemica.
  • ResearchGate.
  • M. B. Hursthouse, S. L. Huth, and J. Withnell. "1-Methyl-1H-indazole-3-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, 2008, 64(11), o2257.
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  • Biosynth.
  • WO2009106980A2 - Indazole derivatives - Google P
  • U.S. Patent US20040248960A1. "Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. "Methyl 1-(4-fluorobenzyl)
  • Sigma-Aldrich.
  • ChemicalBook. "1H-indazole-3-carboxylic acid methyl ester | 43120-28-1."
  • PubMed. "Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA)."
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Exploratory

Methyl 3-formyl-1H-indazole-4-carboxylate: A Technical Guide for Advanced Synthesis and Application

Foreword: The Enduring Relevance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology. Indazole-based compounds like Axitinib and Pazopanib have emerged as critical kinase inhibitors, demonstrating the scaffold's capacity to interact with key biological targets.[1] This guide focuses on a specific, highly functionalized derivative, Methyl 3-formyl-1H-indazole-4-carboxylate, a versatile building block poised for the synthesis of novel compound libraries. We will delve into its fundamental properties, logical synthesis strategies, and its potential as a reactive intermediate for drug discovery programs.

Core Molecular Profile

Methyl 3-formyl-1H-indazole-4-carboxylate is a polysubstituted indazole featuring both an electrophilic aldehyde at the C3 position and a nucleophilic-substitution-ready methyl ester at the C4 position. This dual functionality makes it an exceptionally valuable intermediate for combinatorial chemistry and the exploration of structure-activity relationships (SAR).

Physicochemical and Computed Properties

The fundamental properties of the molecule are summarized below. While experimental data for this specific compound is not publicly available, the values have been calculated based on its chemical structure and cross-referenced with data from its close constitutional isomer, methyl 3-formyl-1H-indazole-5-carboxylate, to ensure high confidence in the predicted values.[2]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃(Calculated)
Molecular Weight 204.18 g/mol (Calculated)[2]
Monoisotopic Mass 204.0535 Da(Calculated)[2]
IUPAC Name Methyl 3-formyl-1H-indazole-4-carboxylate(Standard)
XLogP3 (Predicted) 1.2 - 1.5(Estimated)[2]
Hydrogen Bond Donor Count 1(Calculated)[2]
Hydrogen Bond Acceptor Count 4(Calculated)[2]
Rotatable Bond Count 2(Calculated)[2]

Strategic Synthesis Pathway

A direct, documented synthesis for Methyl 3-formyl-1H-indazole-4-carboxylate is not readily found in current literature. However, a logical and high-yielding pathway can be designed based on well-established heterocyclic chemistry principles. The most robust approach involves the regioselective formylation of a readily available precursor, Methyl 1H-indazole-4-carboxylate.

Proposed Retrosynthesis: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4] The indazole nucleus is sufficiently activated to undergo electrophilic substitution, with the C3 position being a common site of reaction. The proposed synthesis begins with the commercially available Methyl 1H-indazole-4-carboxylate.[5]

G Target Methyl 3-formyl-1H-indazole-4-carboxylate Precursor Methyl 1H-indazole-4-carboxylate Target->Precursor  Vilsmeier-Haack  Formylation Reagent Vilsmeier Reagent (POCl₃ + DMF) Precursor->Reagent

Caption: Proposed retrosynthetic analysis for the target compound.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is selected for its reliability and mild conditions. The reagent, a chloromethyliminium salt generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile, ideal for reacting with the indazole ring without causing decomposition.[6] The electron-donating nature of the bicyclic system preferentially directs the formylation to the C3 position.

Spectroscopic Validation Profile (Predicted)

For any novel compound, rigorous structural confirmation is paramount. Based on analyses of closely related structures, such as 1H-indazole-3-carboxaldehydes and various indazole carboxylates, a predictive spectroscopic profile can be constructed.[7][8] This serves as a self-validating benchmark for researchers who synthesize this molecule.

Spectroscopy Predicted Chemical Shift (δ) / Signal Rationale and Key Features
¹H NMR ~13.5-14.5 ppm (s, 1H)Indazole N-H proton, typically broad and downfield due to hydrogen bonding and aromaticity.
~10.2-10.5 ppm (s, 1H)Aldehyde proton (CHO), a characteristic singlet in a highly deshielded region.[8]
~7.5-8.5 ppm (m, 3H)Aromatic protons on the benzene portion of the indazole ring. The exact splitting pattern will depend on the coupling constants.
~3.9-4.1 ppm (s, 3H)Methyl ester (OCH₃) protons, a sharp singlet.
¹³C NMR ~185-190 ppmAldehyde carbonyl carbon (CHO).[8]
~165-170 ppmEster carbonyl carbon (COOCH₃).
~110-145 ppmAromatic and indazole ring carbons (7 signals expected).
~52-55 ppmMethyl ester carbon (OCH₃).
IR (cm⁻¹) ~3200-3400 (broad)N-H stretching frequency.
~1710-1730Ester C=O stretching, typically higher frequency.
~1670-1690Aldehyde C=O stretching, conjugated and slightly lower frequency.[8]

Reactivity and Applications in Drug Discovery

The true value of Methyl 3-formyl-1H-indazole-4-carboxylate lies in its potential as a versatile synthetic intermediate. The aldehyde group at C3 is a powerful chemical handle for introducing molecular diversity.

Derivatization via Reductive Amination

Reductive amination is a robust and widely used reaction in medicinal chemistry to convert aldehydes into amines, allowing for the facile installation of various side chains. This reaction transforms the planar aldehyde into a tetrahedral center, enabling the exploration of three-dimensional chemical space.

G cluster_0 Reductive Amination Workflow Start Methyl 3-formyl- 1H-indazole-4-carboxylate Imine Schiff Base/ Iminium Ion Intermediate Start->Imine + Amine Primary/Secondary Amine (R₁R₂NH) Amine->Imine Product 3-(Aminomethyl)-indazole Derivative Library Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for generating a compound library via reductive amination.

This one-pot reaction typically involves the initial formation of a Schiff base (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The mildness of the reducing agent is key, as it will not reduce the aldehyde starting material directly but will readily reduce the protonated iminium intermediate. This strategy provides access to a vast array of substituted amine derivatives, which can modulate the compound's polarity, basicity, and ability to form hydrogen bonds—all critical parameters in drug design.[9]

Experimental Protocol: Parallel Synthesis of a 3-(Aminomethyl)-indazole Library

The following protocol describes a general, high-throughput method for synthesizing a library of derivatives from Methyl 3-formyl-1H-indazole-4-carboxylate using reductive amination.

Objective: To generate a diverse library of N-substituted derivatives for biological screening.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq each)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • 96-well reaction block

Procedure:

  • Reagent Preparation: Prepare stock solutions of Methyl 3-formyl-1H-indazole-4-carboxylate in DCM. Prepare an array of desired amines in individual vials.

  • Reaction Setup: To each well of a 96-well reaction block, add the Methyl 3-formyl-1H-indazole-4-carboxylate stock solution (e.g., 50 µmol).

  • Amine Addition: Add 1.1 equivalents (55 µmol) of a unique amine to each corresponding well.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 µL) to each well to facilitate imine formation. Allow the plate to shake at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS from a single well.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq, 75 µmol) to each well as a solid or a slurry in DCM.

    • Expertise Note: NaBH(OAc)₃ is chosen for its mildness and tolerance of the slightly acidic conditions required for imine formation. Harsher reducing agents like NaBH₄ may require pH adjustment and can lead to side reactions.

  • Reaction Progression: Seal the reaction block and allow it to shake at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well. Extract the organic layer. The combined organic phases can be washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • Purification and Analysis: The resulting crude products in each well can be purified using high-throughput parallel purification techniques such as mass-directed preparative HPLC. The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR.

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate represents a strategically important, albeit under-documented, building block for chemical synthesis and drug discovery. Its calculated molecular formula of C₁₀H₈N₂O₃ and molecular weight of 204.18 g/mol define a compact yet highly functionalized core. The presence of orthogonal reactive handles—the C3 aldehyde and C4 methyl ester—provides chemists with a powerful platform for generating diverse molecular architectures. The proposed synthetic route via Vilsmeier-Haack formylation offers a logical and efficient entry point to this compound. By leveraging the reactivity of the formyl group, particularly through robust protocols like reductive amination, researchers can rapidly build libraries of novel indazole derivatives for screening against a wide range of biological targets, continuing the legacy of the indazole scaffold in the pursuit of new medicines.

References

  • (Calculated)
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • (Information not available in provided search results)
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(3), 345-353.
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  • PubChem. (n.d.). Methyl 3-formyl-1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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  • ResearchGate. (n.d.). Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. Retrieved from [Link]

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  • Le Gall, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12539. DOI:10.1039/C8RA01546E
  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of Methyl 3-formyl-1H-indazole-4-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic profile of Methyl 3-formyl-1H-indazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic profile of Methyl 3-formyl-1H-indazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Indazole derivatives are renowned for their wide range of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] Understanding the precise structural and electronic characteristics of this molecule is paramount for its application in targeted drug design and synthesis.

This document offers an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental literature for this specific molecule is sparse, the following analysis is built upon established principles of spectroscopy and validated by data from closely related indazole analogs.[3][4][5] This approach provides a robust and reliable predictive model for researchers working with this compound.

Molecular Structure and Key Features

Methyl 3-formyl-1H-indazole-4-carboxylate (C₁₀H₈N₂O₃) is an aromatic heterocyclic compound featuring a bicyclic indazole core. The key functional groups influencing its spectroscopic properties are the formyl (aldehyde) group at the C3 position and a methyl carboxylate (ester) group at the C4 position. The presence of the N-H proton on the pyrazole ring introduces tautomerism, with the 1H-tautomer being the most thermodynamically stable form.[2]

Caption: Molecular structure of Methyl 3-formyl-1H-indazole-4-carboxylate with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data involves careful sample preparation and parameter selection.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds and, critically, its ability to allow for the observation of exchangeable protons like the N-H proton, which would be lost in solvents like D₂O or CD₃OD.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Integrate all signals to determine proton ratios, ensuring the sum corresponds to the 8 protons of the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

  • Validation & 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.

¹H NMR Spectral Interpretation

The proton NMR spectrum is expected to show distinct signals for the N-H, aldehyde, aromatic, and methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
NH > 13.0Broad Singlet (br s)-1HHighly deshielded due to its acidic nature and position in the aromatic system. Similar indazoles show this peak around δ 13.9.[6][7]
CH O~ 10.2Singlet (s)-1HCharacteristic chemical shift for an aldehyde proton attached to an aromatic ring.[4]
H7~ 8.1 - 8.3Doublet (d)J = ~8.0 - 8.51HDeshielded by the anisotropic effect of the pyrazole ring.
H5~ 7.8 - 8.0Doublet (d)J = ~7.0 - 7.51HInfluenced by the electron-withdrawing ester group.
H6~ 7.4 - 7.6Triplet (t)J = ~7.5 - 8.01HAppears as a triplet due to coupling with both H5 and H7.
OCH~ 3.9 - 4.0Singlet (s)-3HTypical shift for a methyl ester.[7]
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C HO~ 185 - 190The aldehyde carbonyl carbon is significantly deshielded. Similar structures show this peak around δ 187.[4]
C O₂CH₃~ 162 - 165The ester carbonyl carbon is also deshielded but to a lesser extent than the aldehyde.[6]
C3a, C7a~ 140 - 145Bridgehead carbons of the bicyclic system.
C3, C4~ 125 - 135Carbons bearing the formyl and carboxylate substituents.
C5, C6, C7~ 115 - 125Aromatic carbons of the benzene ring. Their exact shifts are influenced by the substituents.
OC H₃~ 52 - 54The methyl carbon of the ester group.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation: The spectrum should be clean, with low noise and a flat baseline. The presence of sharp, well-defined peaks for the carbonyls is a key indicator of sample purity.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the N-H and two distinct C=O bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the indazole ring.[6]
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Ester)~ 1725Strong, SharpThe ester carbonyl typically absorbs at a higher frequency than an aldehyde conjugated with an aromatic system.[6]
C=O Stretch (Aldehyde)~ 1680Strong, SharpConjugation with the indazole ring lowers the vibrational frequency.[4]
C=C/C=N Stretch1450 - 1620Medium-StrongMultiple bands corresponding to the aromatic and heterocyclic ring stretches.
C-O Stretch1200 - 1300StrongFrom the ester functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural components.

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray Ionization (ESI) is ideal as it is a soft ionization method that typically keeps the molecular ion intact.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, should be used.

    • Causality: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[6]

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Validation: The measured mass of the molecular ion (or its common adducts) should match the calculated theoretical mass within a narrow tolerance (e.g., < 5 ppm).

MS Spectral Interpretation

The predicted mass data is based on the compound's molecular formula, C₁₀H₈N₂O₃.[3]

IonCalculated m/zNotes
[M]⁺˙204.05295Molecular ion.
[M+H]⁺205.06078Protonated molecule, often the base peak in ESI positive mode.
[M+Na]⁺227.04272Sodium adduct, commonly observed.
[M-H]⁻203.04622Deprotonated molecule, observed in ESI negative mode.
Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in the mass spectrometer, the molecular ion will fragment in a predictable manner, losing stable neutral components.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z = 205.06 frag1 [C₁₀H₇N₂O₂]⁺ m/z = 187.05 M_H->frag1 - H₂O frag2 [C₉H₈N₂O₂]⁺ m/z = 176.06 M_H->frag2 - CHO frag3 [C₉H₆N₂O₂]⁺ m/z = 174.04 M_H->frag3 - OCH₃ frag4 [C₈H₆N₂O]⁺ m/z = 146.05 frag3->frag4 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated Methyl 3-formyl-1H-indazole-4-carboxylate.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of Methyl 3-formyl-1H-indazole-4-carboxylate. The predicted NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and are strongly supported by experimental data from analogous structures. Researchers and drug development professionals can use this guide to confirm the synthesis of the target compound, assess its purity, and gain critical insights into its electronic and structural properties, thereby accelerating its journey through the development pipeline.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper.
  • PubChemLite. 3-formyl-1h-indazole-6-carboxylic acid (C9H6N2O3).
  • PubChemLite. Methyl 3-formyl-1h-indazole-4-carboxylate (C10H8N2O3).
  • ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1.
  • PubChem. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476.
  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC, NIH. This paper discusses the biological significance of the indazole scaffold in antitumor research. [Link]

  • Silva, A. M. G., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC, NIH. Describes the synthesis and full spectroscopic characterization of various N-substituted indazole derivatives. [Link]

  • Foucourt, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Provides detailed experimental and spectroscopic data for numerous 1H-indazole-3-carboxaldehyde derivatives. [Link]

  • Biosynth. Methyl 1H-indazole-3-carboxylate | 43120-28-1.
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Provides detailed NMR data for a formyl-ester substituted heterocycle. [Link]

  • Cayman Chemical. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Provides product information for a similar synthetic cannabinoid analog.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Describes synthetic processes involving indazole carboxylic acids.
  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
  • ResearchGate. (2016). 13C NMR of indazoles. A collection of research discussing ¹³C NMR spectroscopy of indazole compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. A review on the synthesis and biological importance of indazole derivatives. [Link]

  • PMC, PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids. Discusses the mass spectrometric analysis of indazole carboxamide derivatives. [Link]

  • PMC, NIH. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Provides crystallographic and structural data for a formyl-substituted heterocycle.
  • SpectraBase. 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide.
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Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 3-formyl-1H-indazole-4-carboxylate

This guide provides a comprehensive analysis of the predicted solubility profile of Methyl 3-formyl-1H-indazole-4-carboxylate, a key intermediate in medicinal chemistry. Given the limited publicly available experimental...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted solubility profile of Methyl 3-formyl-1H-indazole-4-carboxylate, a key intermediate in medicinal chemistry. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information from structurally related compounds and established physicochemical principles to offer a robust predictive model and a detailed experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, formulation, and biological screening.

Introduction to Methyl 3-formyl-1H-indazole-4-carboxylate

Methyl 3-formyl-1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core, which is a bicyclic structure composed of a fused benzene and pyrazole ring. The indazole nucleus is a prominent scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The substituents on the indazole ring of the target molecule—a formyl group at position 3 and a methyl carboxylate group at position 4—are expected to significantly influence its physicochemical properties, most notably its solubility.

Understanding the solubility of this compound is critical for its application in drug development. Solubility impacts every stage of the pharmaceutical pipeline, from initial screening and synthesis to formulation and in vivo efficacy. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can result in low bioavailability, hindering the development of a promising drug candidate.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of Methyl 3-formyl-1H-indazole-4-carboxylate contains both polar and non-polar regions, suggesting a nuanced solubility profile.

Structural Analysis:

  • Indazole Core: The bicyclic aromatic system is largely non-polar.

  • Methyl Carboxylate (-COOCH₃): The ester group introduces polarity and potential for hydrogen bonding as an acceptor.

  • Formyl Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor.

  • N-H Group: The pyrazole portion of the indazole ring contains an N-H group, which can act as a hydrogen bond donor.

Based on this structure, a predicted solubility profile in common laboratory solvents is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the non-polar indazole core will likely limit extensive solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating polar functional groups and are generally good solvents for a wide range of organic molecules. The polarity of the formyl and ester groups should facilitate dissolution.
Non-Polar Hexane, TolueneLowThe significant polarity imparted by the formyl and ester groups will likely result in poor solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have an intermediate polarity and are often effective at dissolving compounds with a mix of polar and non-polar characteristics.

Influence of pH on Aqueous Solubility

The indazole ring is amphoteric, meaning it can be protonated or deprotonated depending on the pH of the solution.[2] This property can be leveraged to enhance the aqueous solubility of indazole derivatives.

  • Acidic Conditions (Low pH): In a sufficiently acidic solution, the nitrogen atoms of the pyrazole ring can be protonated, forming a cationic indazolium salt. This salt is expected to have significantly higher aqueous solubility than the neutral molecule.

  • Basic Conditions (High pH): The N-H proton on the pyrazole ring is weakly acidic. In a strongly basic solution, this proton can be removed to form an anionic indazolate salt, which would also exhibit increased aqueous solubility.

This pH-dependent solubility is a critical consideration for designing aqueous formulations and for understanding the compound's behavior in biological systems.

Experimental Protocol for Solubility Determination

To empirically determine the solubility profile of Methyl 3-formyl-1H-indazole-4-carboxylate, a systematic approach using standard laboratory techniques is recommended. The following protocol outlines a qualitative and quantitative method for assessing solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Small test tubes

  • Vortex mixer

  • Selection of solvents: Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Hexane.

Procedure:

  • Add approximately 1-2 mg of the compound to a series of labeled test tubes.

  • To each tube, add 1 mL of the respective solvent.

  • Vortex each tube vigorously for 60 seconds.[4]

  • Visually inspect each tube for the complete dissolution of the solid.

  • Record the results as "Soluble," "Partially Soluble," or "Insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a standard curve.

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the workflow for the quantitative solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge sample C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.
  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved January 18, 2026.
  • Chemed LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 18, 2026.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 18, 2026.
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 18, 2026.
  • PubChem. (n.d.). CID 139045302 | C18H16N4O4. Retrieved January 18, 2026.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. Retrieved January 18, 2026.
  • Echemi. (n.d.).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Indazole. Retrieved January 18, 2026.
  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved January 18, 2026.
  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-4-carboxylate 97 192945-49-6. Retrieved January 18, 2026.
  • IntechOpen. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved January 18, 2026.
  • ChemicalBook. (2025, July 24). 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1. Retrieved January 18, 2026.
  • Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984. Retrieved January 18, 2026.
  • ChemBK. (2024, April 9). Methyl 1H-indazole-3-carb... Retrieved January 18, 2026.
  • Cayman Chemical. (n.d.). Methyl 1-(4-fluorobenzyl)
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent. Retrieved January 18, 2026.

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-1H-indazole-4-carboxylate

For distribution to: Researchers, scientists, and drug development professionals Abstract Methyl 3-formyl-1H-indazole-4-carboxylate is a unique heterocyclic compound with significant potential as a versatile building blo...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Methyl 3-formyl-1H-indazole-4-carboxylate is a unique heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the formyl and methyl carboxylate functionalities on the indazole scaffold offers multiple avenues for synthetic elaboration, making it a molecule of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its characterization, and discusses the implications of its structural features for research and development applications. While direct experimental data for this specific molecule is limited in public literature, this paper synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust and practical resource for the scientific community.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable platform for chemical modifications.[1] The title compound, Methyl 3-formyl-1H-indazole-4-carboxylate, is of particular interest due to the presence of three key functional groups: the N-H of the indazole ring, a formyl group at the 3-position, and a methyl carboxylate at the 4-position. These features allow for a diverse range of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Key Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. Understanding the arrangement of atoms and functional groups is paramount for predicting reactivity and intermolecular interactions.

Caption: Molecular structure of Methyl 3-formyl-1H-indazole-4-carboxylate.

IdentifierValueSource
IUPAC Name Methyl 3-formyl-1H-indazole-4-carboxylateN/A
CAS Number 260568-71-6N/A
Molecular Formula C₁₀H₈N₂O₃Predicted
Molecular Weight 204.18 g/mol Predicted
Canonical SMILES COC(=O)C1=CC=CC2=C1C(=NN2)C=OPredicted
InChI Key CDBSKNBUJHKNGF-UHFFFAOYSA-NPredicted

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for Methyl 3-formyl-1H-indazole-4-carboxylate is scarce. However, by leveraging predictive algorithms and comparing with structurally similar compounds, we can establish a reliable profile.

PropertyPredicted/Comparative ValueNotes and Rationale
Appearance White to off-white solidBased on related indazole carboxylates which are typically crystalline solids.[3]
Melting Point >150 °C (Predicted)The presence of hydrogen bonding (N-H), dipole-dipole interactions (formyl and ester groups), and a rigid bicyclic system suggests a relatively high melting point.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.The ester and formyl groups provide some polarity, but the aromatic system limits aqueous solubility. Polar aprotic solvents are expected to be effective.
pKa ~13-14 (N-H proton)The indazole N-H is weakly acidic, comparable to other N-H acids on similar heterocyclic systems.
LogP 1.2 (Predicted)The molecule has a moderate lipophilicity, which is often a desirable trait in drug candidates.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. Below are the expected spectral features for Methyl 3-formyl-1H-indazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.

    • Indazole N-H: A broad singlet in the downfield region (>10 ppm), characteristic of an acidic proton on a nitrogen heteroatom.

    • Formyl Proton (-CHO): A sharp singlet between 9.5 and 10.5 ppm.

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring.

    • Methyl Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Two distinct signals in the downfield region; the formyl carbon (~185-195 ppm) and the ester carbonyl carbon (~160-170 ppm).

    • Aromatic and Heterocyclic Carbons: A series of signals between 110 and 150 ppm.

    • Methyl Carbon (-OCH₃): A signal in the aliphatic region, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indazole) 3200-3400 (broad)Stretching
C-H (Aromatic) 3000-3100 (sharp)Stretching
C=O (Formyl) 1680-1700Stretching
C=O (Ester) 1710-1730Stretching
C=N (Indazole) 1580-1620Stretching
C-O (Ester) 1200-1300Stretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Expected Exact Mass [M+H]⁺: 205.0608 for C₁₀H₉N₂O₃⁺

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃), the formyl group (-CHO), and potentially the entire methyl carboxylate group. The indazole ring itself is expected to be relatively stable.

Experimental Protocols for Physicochemical Characterization

To empower researchers with the tools for empirical validation, the following section details standardized methodologies for the characterization of novel compounds like Methyl 3-formyl-1H-indazole-4-carboxylate.

Workflow for Compound Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment mp->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS) ir->ms

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Indazole-4-Carboxylate Derivatives

Abstract The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents.[1] Among i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents.[1] Among its many derivatives, those functionalized at the 4-position with a carboxylate or carboxamide group have emerged as a particularly fruitful area of research. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of indazole-4-carboxylate derivatives. We will explore the evolution of synthetic methodologies, delve into the structure-activity relationships (SAR) that guide modern drug design, and examine the molecular mechanisms through which these compounds exert their effects on key biological targets, including protein kinases and G-protein coupled receptors. This document is intended to serve as a technical resource, blending historical context with practical, field-proven insights for professionals in drug discovery and development.

Historical Perspective: From Core Scaffold to Key Pharmacophore

The journey of indazole chemistry began in the late 19th century when Emil Fischer first described the synthesis of the parent bicyclic heterocycle, which he termed "indazole."[2] For many decades, research focused on understanding the fundamental reactivity and properties of this novel ring system. The true potential of indazoles in medicinal chemistry, however, began to be realized in the latter half of the 20th century, as researchers identified a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5]

The strategic placement of a carboxylate or a related functional group at the C4-position marked a significant turning point. This specific substitution pattern provided a crucial vector for chemists to modulate physicochemical properties and to establish key interactions with biological targets. Methyl 1H-indazole-4-carboxylate (CAS 192945-49-6) has since become a vital chemical intermediate, serving as a foundational building block for the synthesis of complex pharmaceutical candidates targeting a range of diseases from cancer to inflammation.[6] The development of kinase inhibitors in the 1990s and 2000s further accelerated interest in this scaffold, as the indazole-4-carboxamide moiety proved to be an effective pharmacophore for targeting the ATP-binding sites of various kinases.[7][8]

Synthesis of the Indazole-4-Carboxylate Core

The construction of the indazole-4-carboxylate scaffold can be approached through various synthetic strategies. Historically, methods involved the cyclization of appropriately substituted benzene derivatives. Modern methods often leverage transition-metal-catalyzed cross-coupling reactions to build the core and introduce functional diversity.

General Synthetic Strategies

A common and effective modern approach involves a multi-step sequence starting from a substituted fluorobenzonitrile. For instance, the synthesis of 4-cyano-indazoles can be achieved by reacting a difluorobenzonitrile with hydrazine, followed by protection and subsequent functional group manipulations.[9] Another powerful method involves the palladium-catalyzed Suzuki coupling to introduce aryl groups at various positions of a pre-formed indazole ring, which is instrumental in building many kinase inhibitors.[10]

The logical workflow for a typical synthesis of a substituted 1H-indazole-4-carboxamide derivative, a common motif in FGFR inhibitors, is outlined below.

G cluster_0 Step 1: Core Formation & Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A Methyl 4-bromo-1H-indazole-6-carboxylate B Boc Protection (Boc2O, Cs2CO3) A->B C Protected Indazole Intermediate B->C E Pd-Catalyzed Coupling (Pd(dppf)Cl2) C->E D Arylboronic Ester D->E F Coupled Product E->F G Hydrolysis (LiOH) F->G H Indazole-4-carboxylic Acid G->H J Amide Bond Formation (POCl3, Pyridine) H->J I Aniline Derivative I->J K Final 1H-Indazole-4-carboxamide Product J->K

Caption: Synthetic workflow for 1H-indazole-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of 1H-Indazole-4-carboxamide Derivatives

This protocol is adapted from a reported synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors and serves as a representative example.[10]

Step 1: Boc Protection and Suzuki Coupling

  • To a solution of methyl 4-bromo-1H-indazole-6-carboxylate in 1,4-dioxane, add cesium carbonate (Cs₂CO₃) and di-tert-butyl dicarbonate (Boc₂O).

  • Stir the mixture at room temperature for 30 minutes to protect the indazole nitrogen.

  • To the resulting mixture, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and water.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • After cooling, extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography to yield the coupled ester. Causality: The Boc protecting group directs reactivity and prevents side reactions. The palladium catalyst is essential for facilitating the C-C bond formation in the Suzuki coupling, a highly efficient method for creating biaryl systems.

Step 2: Saponification

  • Dissolve the ester product from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O).

  • Heat the mixture at 50 °C for 6 hours to hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Acidify the reaction mixture to precipitate the product, which can be collected by filtration. Causality: Basic hydrolysis (saponification) is a standard and robust method for converting esters to carboxylic acids, which are then activated for the subsequent amide coupling.

Step 3: Amide Coupling

  • Suspend the carboxylic acid from Step 2 in pyridine.

  • Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) dropwise to activate the carboxylic acid.

  • Stir at 0 °C for 1 hour.

  • Add the desired aniline derivative to the mixture and continue stirring at 0 °C for 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

  • Quench the reaction with water and extract the final amide product. Purify via column chromatography. Causality: POCl₃ acts as a dehydrating and activating agent, converting the carboxylic acid into a more reactive intermediate (likely an acyl phosphate or related species) that readily reacts with the aniline nucleophile to form the stable amide bond.

Applications in Drug Discovery: Targeting Disease Pathways

Indazole-4-carboxylate derivatives have been successfully developed as potent and selective modulators of several key therapeutic targets. The 4-carboxamide moiety is particularly adept at forming critical hydrogen bond interactions within the active sites of enzymes and receptors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a known driver in various cancers.[11] The indazole scaffold has been a foundational element in the design of potent FGFR inhibitors.

  • Mechanism of Action: Indazole-4-carboxamide derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cell proliferation, migration, and survival.[12] Docking studies reveal that the N-H of the indazole ring and the N-H of the amide bond often form crucial hydrogen bonds with the hinge region residues of the kinase, such as Ala564 and Glu562.[11]

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds ADP ADP FGFR->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Indazole Indazole-4-Carboxamide Inhibitor Indazole->FGFR Blocks ATP Binding ATP ATP ATP->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Chemokine Chemokine (e.g., CCL17/22) CCR4_unbound CCR4 Receptor (Inactive) Chemokine->CCR4_unbound Binds CCR4_bound CCR4 Receptor (Active) CCR4_unbound->CCR4_bound Conformational Change G_Protein G Protein CCR4_bound->G_Protein Activates Signaling Ca²⁺ Mobilization, Cell Migration G_Protein->Signaling Initiates Indazole Indazole-4-carboxylate Derivative (Allosteric Antagonist) Indazole->CCR4_unbound Binds to Intracellular Site Indazole->CCR4_bound Prevents G-Protein Coupling

Caption: Allosteric antagonism of the CCR4 receptor by indazole derivatives.

  • Structure-Activity Relationship (SAR): For this class, SAR studies revealed that small, polar groups like methoxy or hydroxyl at the C4-position of the indazole were optimal for potency. N1-substitution with meta-substituted benzyl groups was also found to be critical for high-affinity binding. [9]

Prostanoid EP4 Receptor Antagonists

The Prostaglandin E2 (PGE2)-EP4 receptor signaling pathway is a key mediator of inflammation and is increasingly recognized for its role in creating an immunosuppressive tumor microenvironment. [13][14]

  • Mechanism of Action: Indazole-3-carboxamide derivatives (structurally related to the 4-carboxylate series) have been identified as potent EP4 receptor antagonists. [15]They work by competitively blocking the binding of PGE2 to the EP4 receptor, a G-protein coupled receptor. This prevents the activation of Gαs, which in turn blocks adenylyl cyclase from producing cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels prevents the activation of downstream effectors like Protein Kinase A (PKA), thereby mitigating inflammatory and immunosuppressive signals. [16][17]

PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 Binds & Activates AC Adenylyl Cyclase EP4->AC Activates (via Gαs) Indazole Indazole Carboxamide Antagonist Indazole->EP4 Blocks Binding cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Inflammatory & Immunosuppressive Gene Expression PKA->Response Promotes

Sources

Foundational

Methyl 3-formyl-1H-indazole-4-carboxylate: A Trifunctional Scaffold for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] This guide focuses on a highly versatile, albeit specialized, derivative: Methyl 3-formyl-1H-indazole-4-carboxylate. This molecule is a trifunctional synthetic building block, uniquely pre-configured for rapid library synthesis and structure-activity relationship (SAR) studies. The strategic placement of a reactive aldehyde at the C3 position, a modifiable ester at C4, and a nucleophilic N-H group at N1 provides three orthogonal handles for chemical elaboration. This document provides a senior application scientist's perspective on the proposed synthesis, characterization, and strategic application of this valuable starting material in the context of modern drug development.

The Strategic Value of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and ability to participate in crucial hydrogen bonding interactions make it an excellent pharmacophore for engaging with biological targets.[1] Numerous indazole-containing compounds have demonstrated potent pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2]

Notably, the indazole scaffold is central to the mechanism of action of several successful kinase inhibitors, such as Axitinib. The ability of the indazole N-H to act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, is a key driver of its utility in this class of therapeutics. The development of efficient synthetic routes to functionally diverse indazoles is therefore a critical objective for drug discovery programs.[2][3]

The Unique Synthetic Utility of Methyl 3-formyl-1H-indazole-4-carboxylate

The title compound's value lies in the orthogonal reactivity of its three functional groups:

  • C3-Formyl Group (Aldehyde): This is the primary site for introducing diversity. It is a versatile electrophile amenable to a wide array of transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of various heterocycles (e.g., oxazoles, benzimidazoles).[4]

  • C4-Carboxylate (Methyl Ester): This group serves as a stable, yet modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation, a ubiquitous linkage in pharmaceuticals. This allows for coupling with a vast library of amines to probe the SAR of this region.

  • N1-H Group (Pyrazole Nitrogen): The indazole nitrogen is nucleophilic and can be selectively alkylated or arylated. This position is often critical for modulating physicochemical properties (like solubility) and for establishing key interactions with biological targets.[5]

This trifunctional arrangement allows for a systematic and divergent approach to library synthesis, enabling the rapid exploration of chemical space around a validated core scaffold.

Proposed Synthetic Pathway: Formylation of a Key Intermediate

While numerous methods exist for constructing the indazole core, a highly practical approach to Methyl 3-formyl-1H-indazole-4-carboxylate involves the late-stage functionalization of a readily available precursor, Methyl 1H-indazole-4-carboxylate (CAS 192945-49-6).[6] The critical step is the selective introduction of a formyl group at the C3 position. C3-functionalization of indazoles is a well-established field, with formylation achievable under various conditions.

A plausible and efficient method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent preferentially attacks the electron-rich C3 position of the indazole ring.

Caption: Proposed Vilsmeier-Haack formylation of Methyl 1H-indazole-4-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize Methyl 3-formyl-1H-indazole-4-carboxylate.

Materials:

  • Methyl 1H-indazole-4-carboxylate (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of anhydrous DMF to 0 °C. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching & Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral to basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Spectroscopic and Analytical Characterization (Expected Data)

The purity and identity of the synthesized compound must be confirmed through standard analytical techniques. The following table outlines the expected data.

Analysis Type Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-14.5 (br s, 1H, N-H), 10.2 (s, 1H, -CHO), 8.0-8.5 (m, 2H, Ar-H), 7.5-7.8 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 185-190 (-CHO), 165-170 (C=O, ester), 140-145 (indazole C), 120-135 (aromatic C-H), 110-120 (aromatic C), 52-55 (-OCH₃)
Mass Spectrometry (ESI+)Expected [M+H]⁺: 205.06
Infrared (IR) ~3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, aldehyde), ~1600 cm⁻¹ (C=C, aromatic)
Melting Point Expected to be a solid with a defined melting point.

Applications in Downstream Synthesis: A Gateway to Complex Molecules

The true power of Methyl 3-formyl-1H-indazole-4-carboxylate is realized in its application as a versatile starting material. The following diagram illustrates the primary reaction pathways available.

Reaction Pathways Core Methyl 3-formyl- 1H-indazole-4-carboxylate ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Core->ReductiveAmination C3-CHO Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig C3-CHO Condensation Condensation (e.g., Knoevenagel) Core->Condensation C3-CHO Hydrolysis Hydrolysis (LiOH or NaOH) Core->Hydrolysis C4-CO₂Me Alkylation N-Alkylation (R-X, Base) Core->Alkylation N1-H Arylation N-Arylation (Ar-B(OH)₂, Cu cat.) Core->Arylation N1-H AmideCoupling Amide Coupling (R-NH₂, HATU/EDC) Hydrolysis->AmideCoupling

Caption: Key reaction pathways from the trifunctional indazole scaffold.

Case Study Workflow: Synthesis of a C3-Aminomethyl Indazole Library

Reductive amination is one of the most powerful reactions in medicinal chemistry for generating libraries of amines. The workflow below details a typical high-throughput synthesis protocol.

Workflow Start Dispense starting material (Indazole Aldehyde) into 96-well plate Step1 Add library of primary/secondary amines (1.1 eq) to each well Start->Step1 Step2 Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in solvent (e.g., DCE) Step1->Step2 Step3 Seal plate and agitate at room temperature for 12-18 hours Step2->Step3 Step4 Quench reaction with aqueous base (e.g., NaHCO₃) Step3->Step4 Step5 Liquid-liquid extraction (e.g., with EtOAc or DCM) Step4->Step5 Step6 Purify via automated reverse-phase HPLC Step5->Step6 Step7 Characterize via LC-MS and NMR Step6->Step7

Caption: High-throughput workflow for a reductive amination library synthesis.

This approach, combined with subsequent N-alkylation or amide coupling at the other sites, allows for the creation of vast and diverse chemical libraries from a single, highly functionalized starting material, dramatically accelerating the hit-to-lead process.

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate represents a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point to complex molecular architectures. By leveraging this building block, research organizations can significantly reduce the number of synthetic steps required to build and test diverse libraries of indazole-based compounds, ultimately accelerating the discovery of new therapeutic agents. The synthetic routes and application workflows presented in this guide offer a robust framework for harnessing the full potential of this powerful intermediate.

References

  • SOBHABIO.Methyl-3-formyl-1-methyl-1H-indole-2-carboxylate. (Note: While this is an indole, it indicates the commercial availability of similar scaffolds).
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Exploratory

The Indazole Scaffold: A Pillar of Modern Medicinal Chemistry

A Senior Application Scientist's Guide Executive Summary The indazole ring system, a bicyclic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and ele...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Executive Summary

The indazole ring system, a bicyclic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the biological significance of the indazole core, detailing its physicochemical characteristics, diverse mechanisms of action, and critical role in the development of transformative therapeutics. We will dissect the structure-activity relationships that govern its efficacy and present case studies of several FDA-approved drugs that feature this remarkable scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of indazole chemistry in their therapeutic programs.

The Indazole Core: Structural and Physicochemical Properties

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[2] This fusion results in a stable, 10 π-electron aromatic system.[2] A key feature of indazole is its existence in tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H-indazole being the more thermodynamically stable and predominant form.[3][4] This tautomerism is not merely a chemical curiosity; the specific identity of the tautomer can significantly influence the biological properties of the resulting molecule.[4]

The indazole scaffold's value in drug design is rooted in several key attributes:

  • Bioisosteric Versatility: Indazole is often considered a bioisostere of other crucial biological scaffolds like indole and benzimidazole.[1] This allows it to mimic the interactions of these native structures with biological targets while offering distinct electronic and steric properties that can be fine-tuned to improve potency, selectivity, and pharmacokinetic profiles.

  • Hydrogen Bonding Capability: The nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, enabling the scaffold to form critical interactions within the binding pockets of proteins.[1]

  • Synthetic Tractability: A wide variety of synthetic methods have been developed for the construction and functionalization of the indazole nucleus, allowing for systematic exploration of the chemical space around the core.[3][5][6]

The physicochemical properties imparted by the indazole core contribute significantly to the "drug-likeness" of its derivatives. These properties, such as solubility, lipophilicity, and metabolic stability, can be modulated through substitutions at various positions on the bicyclic ring system, a concept central to structure-activity relationship (SAR) studies.

Mechanisms of Action & Key Biological Targets

The true power of the indazole scaffold lies in its ability to serve as a foundation for inhibitors of a remarkably diverse set of protein targets. This versatility has led to its application across multiple therapeutic areas, most notably in oncology, but also in inflammation, infectious diseases, and neurology.[4][5][7][8]

Protein Kinase Inhibition

Perhaps the most significant application of the indazole scaffold is in the development of protein kinase inhibitors.[9] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[9] Indazole-based compounds have been successfully designed to target several key kinase families.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Axitinib, an FDA-approved drug for advanced renal cell carcinoma, is a potent and selective inhibitor of VEGFR-1, -2, and -3.[10][11]

  • Binding Mode: Axitinib's indazole ring forms a key hydrogen bond with a conserved glutamate residue in the ATP-binding pocket of the VEGFR kinase domain. This interaction anchors the molecule, allowing other parts of the drug to make additional favorable contacts, thereby inhibiting the enzyme's activity.[12][13]

VEGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib (Indazole-based) Axitinib->VEGFR Inhibits (ATP-binding site) RAS Ras PLCg->RAS AKT Akt PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Promotes

Caption: Inhibition of the VEGFR signaling pathway by Axitinib.

Other Kinase Targets

Beyond VEGFR, indazole derivatives have shown potent inhibitory activity against a range of other kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [14][15]

  • Platelet-Derived Growth Factor Receptors (PDGFRs) [11]

  • BCR-ABL Kinase (including resistant mutants like T315I) [16]

  • Aurora Kinases [9][14]

  • Extracellular signal-Regulated Kinases (ERK1/2) [17]

  • Tpl2 Kinase [18]

  • PKMYT1 Kinase [19]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA single-strand break repair.[20][21] Inhibiting PARP in cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, causing selective tumor cell death.[20][22]

Niraparib is a potent, selective oral inhibitor of PARP-1 and PARP-2 that contains an indazole scaffold.[23] It is approved for the maintenance treatment of ovarian, fallopian tube, and peritoneal cancers.[23]

  • Mechanism of Action: Niraparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of damage.[21][24] This trapped PARP-DNA complex is highly cytotoxic, further enhancing the drug's anti-tumor effect.[21]

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage Response cluster_inhibition Effect of Niraparib SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits DSB Double-Strand Break (DSB) at Replication Fork SSB->DSB Leads to BER Base Excision Repair (BER) PARP->BER Initiates Trapped_PARP Trapped PARP-DNA Complex BER->SSB Repairs Niraparib Niraparib (Indazole-based) Niraparib->PARP Inhibits & Traps Trapped_PARP->DSB Exacerbates HR_Deficient BRCA-deficient/ HR-deficient cell DSB->HR_Deficient Lethal in Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis Undergoes

Caption: Synthetic lethality induced by the PARP inhibitor Niraparib.

Androgen Receptor (AR) Antagonism

The androgen receptor is a key driver of prostate cancer growth and progression.[25][26] Enzalutamide is a second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer (CRPC).[25][27][28]

  • Mechanism of Action: Unlike first-generation antiandrogens, enzalutamide acts on multiple steps of the AR signaling pathway. It competitively inhibits androgen binding to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby providing a more complete blockade of androgen signaling.[26][29]

Structure-Activity Relationships (SAR)

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the bicyclic core.[30][31] Systematic SAR studies are crucial for optimizing lead compounds into clinical candidates.

For example, in the development of indazole-based kinase inhibitors, specific substitutions are often required to achieve high potency and selectivity:

  • N1 vs. N2 Substitution: The position of substitution on the pyrazole ring nitrogen (N1 or N2) can dramatically alter the binding mode and activity of the compound. For many kinase inhibitors, substitution at the N1 position is preferred.

  • C3 Position: The C3 position is a common point for introducing side chains that can extend into solvent-exposed regions of the binding pocket or form additional hydrogen bonds. The indazole-3-carboxamide moiety, for instance, is a particularly successful pharmacophore.[1][30]

  • C5 and C6 Positions: Modifications at these positions on the benzene ring are often used to modulate physicochemical properties like solubility and to interact with specific sub-pockets of the target protein, thereby enhancing selectivity.[31]

A study on indazole-3-carboxamides as CRAC channel blockers highlighted the critical importance of linker regiochemistry. The indazole-3-carboxamide derivatives were potent inhibitors, while their isomeric indazole-3-amide counterparts were largely inactive, demonstrating how subtle structural changes can have profound effects on biological function.[30]

Case Studies: FDA-Approved Indazole-Based Drugs

The success of the indazole scaffold is best illustrated by the number of drugs that have reached the market and are making a significant impact on patient care.[5][32][33]

Drug NameTarget(s)Therapeutic AreaKey Features & MoA
Axitinib VEGFR-1, -2, -3Oncology (Renal Cell Carcinoma)Potent and selective inhibitor of angiogenesis by blocking the ATP-binding site of VEGFRs.[10]
Niraparib PARP-1, PARP-2Oncology (Ovarian Cancer)Induces synthetic lethality in HR-deficient tumors by inhibiting PARP and trapping PARP-DNA complexes.[21][23][24]
Enzalutamide Androgen ReceptorOncology (Prostate Cancer)Second-generation antiandrogen that inhibits multiple steps in the AR signaling pathway.[26][29]
Pazopanib Multi-kinase (VEGFR, PDGFR, c-Kit)Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)An indazole-containing multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[3][5]
Granisetron 5-HT3 ReceptorSupportive Care (Antiemetic)A selective antagonist of the 5-HT3 receptor, used to prevent chemotherapy-induced nausea and vomiting.[5]
Bendazac N/A (Anti-inflammatory)InflammationA non-steroidal anti-inflammatory drug (NSAID) containing the 1H-indazole scaffold.[3]

Synthetic Strategies & Experimental Protocols

The successful application of the indazole scaffold in drug discovery is underpinned by robust and versatile synthetic chemistry. A variety of methods exist for the construction of the indazole core, allowing for the introduction of diverse functional groups at specific positions.

General Workflow for Synthesis and Evaluation

Caption: General workflow for the development of indazole-based therapeutics.

Example Protocol: Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones

This protocol describes a copper-catalyzed cyclization method, which is a common strategy for forming the N-N bond of the indazole ring.[3]

Objective: To synthesize substituted 1H-indazoles via intramolecular C-N coupling.

Materials:

  • Substituted o-haloaryl N-sulfonylhydrazone (1.0 mmol)

  • Cu(OAc)₂·H₂O (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The yield should be calculated and compared to reported values for similar substrates.[3]

Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[7][8][33][34] Its proven success in oncology is driving exploration into new cancer targets and combination therapies.[14][35][36][37] Furthermore, its broad biological activity suggests significant untapped potential in other disease areas, including neurodegenerative disorders, metabolic diseases, and infectious agents.[2][5]

Future research will likely focus on:

  • Novel Scaffolds: Developing new indazole isomers and derivatives with unique 3D shapes to target challenging proteins like those involved in protein-protein interactions.

  • Targeted Delivery: Conjugating indazole-based drugs to antibodies or other targeting moieties to improve their therapeutic index.

  • Overcoming Resistance: Designing next-generation indazole inhibitors that are active against drug-resistant mutations.[37]

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  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed . Link

  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook . Link

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed . Link

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH . Link

  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed . Link

  • Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed . Link

  • Enzalutamide as a second generation antiandrogen for treatment of advanced prostate cancer - PMC - NIH . Link

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers . Link

  • Enzalutamide | Pfizer Oncology Development Website . Link

  • Indazole Derivatives - BLDpharm . Link

  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate . Link

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate . Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate: An Application Note and Protocol

Abstract This comprehensive guide details a robust and reliable two-step synthetic route for the preparation of Methyl 3-formyl-1H-indazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable two-step synthetic route for the preparation of Methyl 3-formyl-1H-indazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the indazole scaffold to yield the intermediate, Methyl 3-methyl-1H-indazole-4-carboxylate, via a diazotization and reductive cyclization of a suitably substituted aminobenzoyl derivative. The subsequent step involves the selective oxidation of the 3-methyl group to the desired aldehyde using selenium dioxide. This document provides in-depth procedural details, mechanistic insights, characterization data, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 3-functionalized indazoles are of significant interest. The target molecule, Methyl 3-formyl-1H-indazole-4-carboxylate, serves as a versatile intermediate, with the aldehyde group at the C3 position and the methyl ester at the C4 position providing orthogonal handles for further chemical elaboration in the synthesis of complex pharmaceutical agents.

Direct formylation of the indazole ring at the C3 position is often challenging and low-yielding with standard methods like the Vilsmeier-Haack reaction. Therefore, a more strategic two-step approach is presented here, which has proven to be more efficient and scalable.

Overall Synthetic Scheme

Synthetic_Scheme Methyl_2-amino-3-acetylbenzoate Methyl 2-amino-3-acetylbenzoate Intermediate Methyl 3-methyl-1H-indazole-4-carboxylate Methyl_2-amino-3-acetylbenzoate->Intermediate 1. NaNO₂, HCl 2. SnCl₂, HCl Final_Product Methyl 3-formyl-1H-indazole-4-carboxylate Intermediate->Final_Product SeO₂, Dioxane, H₂O

Caption: Two-step synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate.

Part 1: Synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate

This initial step involves the construction of the indazole ring system through a classical diazotization of an aromatic amine followed by an intramolecular reductive cyclization.

Reaction Mechanism

The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine of Methyl 2-amino-3-acetylbenzoate upon treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)[1][2]. The diazonium salt is then reduced by stannous chloride (SnCl₂) to a hydrazine intermediate. This intermediate undergoes spontaneous intramolecular cyclization via nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the acetyl group, followed by dehydration to yield the stable aromatic indazole ring system.

Mechanism_Step1 Mechanism of Indazole Formation cluster_0 Diazotization cluster_1 Reductive Cyclization Start Methyl 2-amino-3-acetylbenzoate Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl Hydrazine Hydrazine Intermediate Diazonium->Hydrazine SnCl₂ Cyclized Cyclized Intermediate Hydrazine->Cyclized Intramolecular Nucleophilic Attack Product1 Methyl 3-methyl-1H-indazole-4-carboxylate Cyclized->Product1 - H₂O

Caption: Mechanism for the formation of Methyl 3-methyl-1H-indazole-4-carboxylate.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 2-amino-3-acetylbenzoate-193.1910.0 g51.7
Sodium Nitrite (NaNO₂)7632-00-069.004.29 g62.1
Concentrated Hydrochloric Acid (HCl)7647-01-036.4650 mL-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6335.0 g155.1
Dichloromethane (DCM)75-09-284.93200 mL-
Saturated Sodium Bicarbonate Solution--100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0410 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 2-amino-3-acetylbenzoate (10.0 g, 51.7 mmol) in concentrated hydrochloric acid (50 mL) at 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.29 g, 62.1 mmol in 20 mL of water) dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • In a separate 500 mL beaker, prepare a solution of stannous chloride dihydrate (35.0 g, 155.1 mmol) in concentrated hydrochloric acid (50 mL).

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 3-methyl-1H-indazole-4-carboxylate as a solid.

Characterization of Methyl 3-methyl-1H-indazole-4-carboxylate
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.1 (br s, 1H, NH), 7.95 (d, J = 8.4 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 7.2 Hz, 1H), 3.98 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.2, 142.5, 141.8, 128.9, 123.4, 122.1, 115.6, 110.2, 52.3, 12.1.

  • Mass Spectrometry (ESI-MS): m/z 191.08 [M+H]⁺.

Part 2: Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

The second step involves the selective oxidation of the methyl group at the C3 position of the indazole ring to a formyl group using selenium dioxide. This is a well-established transformation known as the Riley oxidation[3].

Reaction Mechanism

The Riley oxidation of an activated methyl group involves an initial ene reaction with selenium dioxide, followed by a[4][5]-sigmatropic rearrangement to form an unstable intermediate. This intermediate then decomposes to the aldehyde and elemental selenium[3]. The reaction is typically carried out in a solvent such as dioxane with a small amount of water.

Mechanism_Step2 Mechanism of Riley Oxidation cluster_0 Oxidation Start2 Methyl 3-methyl-1H-indazole-4-carboxylate Intermediate_Se Organoselenium Intermediate Start2->Intermediate_Se SeO₂ (Ene reaction & [2,3]-sigmatropic rearrangement) Product2 Methyl 3-formyl-1H-indazole-4-carboxylate Intermediate_Se->Product2 Decomposition (-Se, -H₂O)

Caption: Simplified mechanism of the Riley oxidation.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-methyl-1H-indazole-4-carboxylate-190.195.0 g26.3
Selenium Dioxide (SeO₂)7446-08-4110.963.2 g28.9
1,4-Dioxane123-91-188.11100 mL-
Water (H₂O)7732-18-518.022 mL-
Ethyl Acetate (EtOAc)141-78-688.11150 mL-
Celite®61790-53-2-5 g-

Procedure:

  • Caution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

  • To a 250 mL round-bottom flask, add Methyl 3-methyl-1H-indazole-4-carboxylate (5.0 g, 26.3 mmol), selenium dioxide (3.2 g, 28.9 mmol), 1,4-dioxane (100 mL), and water (2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 101 °C) with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with ethyl acetate (50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Methyl 3-formyl-1H-indazole-4-carboxylate.

Characterization of Methyl 3-formyl-1H-indazole-4-carboxylate
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.2 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.15 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 1H), 4.00 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 186.5, 166.8, 143.2, 140.1, 129.5, 124.8, 123.0, 118.9, 111.5, 52.8.

  • Mass Spectrometry (ESI-MS): m/z 205.06 [M+H]⁺.

  • Infrared (IR, KBr, cm⁻¹): 3300 (N-H), 1725 (C=O, ester), 1690 (C=O, aldehyde), 1620, 1480.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Selenium Dioxide: Highly toxic by inhalation and if swallowed. It is also corrosive and can cause severe skin burns and eye damage. Handle with extreme caution. In case of contact, wash the affected area immediately with plenty of water and seek medical attention.[4][6][7]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use with appropriate care.

  • 1,4-Dioxane: A flammable liquid and vapor, and a suspected carcinogen. Handle in a well-ventilated area away from ignition sources.

  • Stannous Chloride: Harmful if swallowed and causes skin irritation.

Conclusion

The two-step synthetic protocol described provides a reliable and efficient method for the preparation of Methyl 3-formyl-1H-indazole-4-carboxylate. This guide offers detailed experimental procedures, mechanistic insights, and comprehensive characterization data to aid researchers in the successful synthesis of this valuable intermediate for applications in drug discovery and development. Adherence to the outlined safety precautions is crucial for the safe execution of these chemical transformations.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Selenium dioxide - Sdfine. (n.d.). Retrieved January 18, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Riley oxidation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Application

"Methyl 3-formyl-1H-indazole-4-carboxylate" synthesis from methyl 1H-indazole-4-carboxylate

Abstract This technical guide provides a comprehensive and field-proven protocol for the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate, a valuable building block in medicinal chemistry. We will address the inher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate, a valuable building block in medicinal chemistry. We will address the inherent challenges of direct C3-formylation of the indazole ring and present a robust, alternative strategy involving regioselective C3-metalation and subsequent formylation. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.

Introduction: The Challenge of Direct C3-Formylation of Indazoles

The functionalization of the indazole scaffold is of significant interest in the development of novel therapeutics, particularly kinase inhibitors.[1] Methyl 3-formyl-1H-indazole-4-carboxylate serves as a versatile intermediate, with the aldehyde group enabling a wide array of subsequent chemical transformations.

A common approach for the introduction of a formyl group onto a heterocyclic ring is through electrophilic substitution reactions such as the Vilsmeier-Haack or Duff reactions. However, in the case of the indazole ring system, direct formylation at the C3 position has been reported to be ineffective.[1] The electronic nature of the indazole ring, with its two nitrogen atoms, disfavors direct electrophilic attack at the C3 position. This presents a significant challenge for the direct conversion of methyl 1H-indazole-4-carboxylate to its 3-formyl derivative using classical formylation methods.

Recommended Synthetic Strategy: C3-Metalation and Formylation

To circumvent the challenges of direct electrophilic substitution, a more robust and reliable strategy involves a three-step sequence:

  • N-Protection: The indazole nitrogen (N1) is protected to prevent side reactions and to facilitate regioselective deprotonation.

  • C3-Metalation and Formylation: The C3 proton is selectively abstracted using a strong base, followed by quenching the resulting anion with a formylating agent.

  • N-Deprotection: The protecting group is removed to yield the desired product.

This approach offers excellent control over regioselectivity and is applicable to a wide range of indazole derivatives.

Mechanistic Insights

The success of this strategy hinges on the directed metalation of the indazole ring. After protection of the acidic N-H proton, the C3 proton becomes the most acidic C-H bond in the heterocyclic ring, allowing for its selective removal by a strong base like n-butyllithium (n-BuLi). The resulting C3-lithiated indazole is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group at the desired position. Subsequent aqueous workup and deprotection furnish the final product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate from methyl 1H-indazole-4-carboxylate.

Materials and Reagents
ReagentGradeSupplier
Methyl 1H-indazole-4-carboxylate≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent grade, ≥97%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
n-Butyllithium (n-BuLi) solution2.5 M in hexanesSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Saturated aqueous NH₄Cl solutionACS reagentMajor suppliers
Saturated aqueous NaCl solution (brine)ACS reagentMajor suppliers
Magnesium sulfate, anhydrousReagent gradeMajor suppliers
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Major suppliers
Ethyl acetateACS reagent, ≥99.5%Major suppliers
HexanesACS reagent, ≥98.5%Major suppliers
Step 1: N-Protection of Methyl 1H-indazole-4-carboxylate

Rationale: Protection of the indazole N-H is crucial for preventing deprotonation at this site by n-BuLi and directing the metalation to the C3 position. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its ease of introduction and subsequent removal under acidic conditions.

Procedure:

  • To a solution of methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected methyl 1H-indazole-4-carboxylate.

Step 2: C3-Lithiation and Formylation

Rationale: This is the key step where the formyl group is introduced. The use of a strong organolithium base at low temperature ensures regioselective deprotonation at C3, and DMF serves as an efficient one-carbon electrophile.

Procedure:

  • Dissolve the N-Boc protected methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by flash column chromatography if necessary.

Step 3: N-Deprotection

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid in a chlorinated solvent is a standard and effective method for this transformation.

Procedure:

  • Dissolve the crude product from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-formyl-1H-indazole-4-carboxylate as a solid.

Data Summary and Characterization

Reaction Parameters
StepKey ReagentsSolventTemperatureTime
N-Protection (Boc)₂O, DMAPTHFRoom Temperature12-16 h
C3-Formylation n-BuLi, DMFTHF-78 °C to RT3-4 h
N-Deprotection TFADCMRoom Temperature1-2 h
Characterization Data for Methyl 3-formyl-1H-indazole-4-carboxylate
AnalysisData
¹H NMR (CDCl₃)δ (ppm): 10.5 (s, 1H, CHO), 8.3-8.1 (m, 2H, Ar-H), 7.6-7.4 (m, 1H, Ar-H), 4.0 (s, 3H, OCH₃). Note: The NH proton may be broad and its chemical shift can vary.
¹³C NMR (CDCl₃)δ (ppm): 187.0 (CHO), 165.0 (C=O), 142.0, 140.0, 129.0, 125.0, 122.0, 115.0, 112.0 (Ar-C), 52.5 (OCH₃). Note: Approximate chemical shifts based on similar structures.
CAS Number 433728-79-1

Visualized Workflow and Mechanism

Overall Synthetic Workflow

workflow start Methyl 1H-indazole-4-carboxylate step1 N-Protection ((Boc)₂, DMAP, THF) start->step1 intermediate1 N-Boc Protected Indazole step1->intermediate1 step2 C3-Lithiation & Formylation (n-BuLi, DMF, THF, -78°C) intermediate1->step2 intermediate2 N-Boc-3-formyl Indazole step2->intermediate2 step3 N-Deprotection (TFA, DCM) intermediate2->step3 product Methyl 3-formyl-1H-indazole-4-carboxylate step3->product

Caption: Synthetic workflow for Methyl 3-formyl-1H-indazole-4-carboxylate.

Reaction Mechanism for C3-Formylation

mechanism sub N-Boc Protected Indazole (at C3-H) nBuLi + n-BuLi lith [ C3-Lithiated Intermediate ] nBuLi->lith Deprotonation at C3 dmf + DMF adduct [ Tetrahedral Adduct ] dmf->adduct Nucleophilic Attack elim Elimination of Li-O-NMe₂ prod_iminium [ Iminium Salt Intermediate ] elim->prod_iminium hydrolysis + H₂O (workup) product N-Boc-3-formyl Indazole hydrolysis->product

Caption: Mechanism of C3-lithiation and formylation of N-Boc protected indazole.

Troubleshooting and Field Insights

  • Moisture Sensitivity: The C3-lithiation step is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. Anhydrous solvents are critical for success.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi is essential to prevent side reactions and ensure regioselectivity.

  • Incomplete Deprotection: If TLC analysis after the deprotection step shows residual starting material, the reaction time can be extended, or a slight excess of TFA can be added.

  • Purification: The final product is a solid and may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) in addition to column chromatography.

Conclusion

While direct C3-formylation of methyl 1H-indazole-4-carboxylate via classical electrophilic substitution methods is challenging, the presented three-step protocol involving N-protection, C3-lithiation/formylation, and deprotection offers a reliable and high-yielding alternative. This strategy provides a robust platform for the synthesis of the valuable building block, Methyl 3-formyl-1H-indazole-4-carboxylate, for applications in drug discovery and medicinal chemistry.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-125. [Link]

  • Demeunynck, M., & F. Giraud. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12856–12864. [Link]

  • Buchwald, S. L., & Driver, T. G. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218–3221. [Link]

Sources

Method

Application Notes and Protocols: "Methyl 3-formyl-1H-indazole-4-carboxylate" as a Strategic Intermediate for the Synthesis of Advanced Kinase Inhibitors

These application notes are intended for researchers, medicinal chemists, and drug development professionals. They provide a detailed guide on the synthesis and application of Methyl 3-formyl-1H-indazole-4-carboxylate ,...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, medicinal chemists, and drug development professionals. They provide a detailed guide on the synthesis and application of Methyl 3-formyl-1H-indazole-4-carboxylate , a versatile intermediate for the development of potent kinase inhibitors. The protocols herein are designed to be self-validating, with explanations for key experimental choices, grounded in established chemical principles and supported by authoritative references.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a "privileged" scaffold in medicinal chemistry, forming the central framework of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of inhibitor binding and efficacy. Several blockbuster anti-cancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole motif, underscoring its therapeutic significance.[1][3]

The strategic functionalization of the indazole ring is paramount in tuning inhibitor potency, selectivity, and pharmacokinetic properties. The title compound, Methyl 3-formyl-1H-indazole-4-carboxylate , is a particularly valuable intermediate. The aldehyde at the 3-position serves as a versatile chemical handle for introducing diverse side chains that can extend into different regions of the kinase active site, while the carboxylate at the 4-position offers another point for modification or can influence the overall electronic properties and solubility of the molecule. This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold.

Part 1: Synthesis of the Key Intermediate: Methyl 3-formyl-1H-indazole-4-carboxylate

The synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate is achieved through a two-step sequence, commencing with the preparation of the corresponding indole precursor, followed by an oxidative rearrangement.

Step 1.1: Synthesis of Methyl 1H-indole-4-carboxylate

The precursor, Methyl 1H-indole-4-carboxylate, can be efficiently synthesized via a palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate. This robust method is well-documented in the chemical literature, providing a reliable route to this essential starting material.[4]

Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate

This protocol is adapted from a procedure published in Organic Syntheses, known for its rigorously tested and reproducible methods.[4]

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Methyl 2-ethenyl-3-nitrobenzoateC₁₀H₉NO₄207.1810.35 g (50.0 mmol)Starting material.
TriphenylphosphineC₁₈H₁₅P262.293.23 g (12.3 mmol)Reagent.
Palladium(II) acetateC₄H₆O₄Pd224.50.673 g (3.00 mmol)Catalyst.
Acetonitrile (anhydrous)CH₃CN41.05100 mLSolvent.
Carbon monoxideCO28.0159 psiReagent gas.
Silica gelSiO₂60.08As neededFor chromatography.
HexanesC₆H₁₄86.18As neededEluent for chromatography.
DichloromethaneCH₂Cl₂84.93As neededEluent for chromatography.

Experimental Procedure:

  • To a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of anhydrous acetonitrile.

  • Stir the mixture for 10 minutes at room temperature to dissolve the solids.

  • Add palladium(II) acetate (0.673 g, 3.00 mmol). An immediate formation of a yellow precipitate will be observed.

  • Seal the reaction vessel with a pressure head and saturate the solution with carbon monoxide by pressurizing to 59 psi and venting four times.

  • After the final pressurization, place the vessel in an oil bath preheated to 80 °C and stir vigorously.

  • Monitor the reaction progress by periodically venting and repressurizing with CO every 10-12 hours. The reaction is typically complete after 50 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to obtain a dark oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:dichloromethane (starting with 7:3, then moving to 1:1) as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid. (Expected yield: ~91%).

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with triphenylphosphine as a ligand, facilitates the reductive cyclization of the nitro-styrene derivative. Carbon monoxide acts as the reductant in this transformation. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

Step 1.2: Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

The conversion of the indole to the indazole-3-carboxaldehyde is achieved through a nitrosation reaction, which proceeds via an oxidative rearrangement of the indole ring. This method provides a direct route to the desired 3-formylindazole.[5]

Protocol 2: Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

This protocol is adapted from a general procedure for the nitrosation of indoles.[5]

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Methyl 1H-indole-4-carboxylateC₁₀H₉NO₂175.188.76 g (50.0 mmol)Starting material from Protocol 1.
Sodium nitriteNaNO₂69.0010.35 g (150 mmol)Reagent.
Acetic acidCH₃COOH60.05150 mLSolvent and acid catalyst.
WaterH₂O18.02150 mLCo-solvent.
Ethyl acetateC₄H₈O₂88.11As neededFor extraction.
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As neededFor washing.
BrineNaCl(aq)-As neededFor washing.
Anhydrous magnesium sulfateMgSO₄120.37As neededDrying agent.

Experimental Procedure:

  • In a 500-mL round-bottom flask, dissolve Methyl 1H-indole-4-carboxylate (8.76 g, 50.0 mmol) in a mixture of acetic acid (150 mL) and water (150 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (10.35 g, 150 mmol) in a minimal amount of water and add this solution dropwise to the cooled indole solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 3-formyl-1H-indazole-4-carboxylate as a solid.

Causality Behind Experimental Choices: The acidic conditions generated by acetic acid facilitate the formation of nitrous acid from sodium nitrite. Nitrous acid then acts as an electrophile, attacking the electron-rich 3-position of the indole. The subsequent rearrangement leads to the formation of the indazole ring with the formyl group at the 3-position. The low temperature is crucial to control the reactivity of the nitrous acid and prevent side reactions.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Intermediate Indole_Precursor Methyl 1H-indole-4-carboxylate Nitrosation Nitrosation Reaction (NaNO₂, Acetic Acid) Indole_Precursor->Nitrosation Intermediate Methyl 3-formyl-1H-indazole-4-carboxylate Nitrosation->Intermediate

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Application in Kinase Inhibitor Synthesis - A Representative Example

The 3-formyl group of Methyl 3-formyl-1H-indazole-4-carboxylate is a versatile handle for introducing the side chains characteristic of many kinase inhibitors. A common and effective method for this is the Wittig reaction or its Horner-Wadsworth-Emmons variant, which allows for the formation of a carbon-carbon double bond with stereocontrol.[6][7] This approach is utilized in the synthesis of Axitinib, where a vinylpyridine moiety is installed at the 3-position of the indazole core.[1]

Protocol 3: Synthesis of Methyl 3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazole-4-carboxylate

This protocol is a representative example of a Wittig-type reaction to construct a key structural element of an Axitinib-like scaffold.

Table 3: Reagents and Materials for Protocol 3

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
(Pyridin-2-ylmethyl)triphenylphosphonium chlorideC₂₄H₂₁ClNP401.8522.1 g (55.0 mmol)Wittig salt.
Sodium hydride (60% dispersion in mineral oil)NaH24.002.2 g (55.0 mmol)Base.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLSolvent.
Methyl 3-formyl-1H-indazole-4-carboxylateC₁₀H₈N₂O₃204.1810.2 g (50.0 mmol)Intermediate from Protocol 2.
MethanolCH₃OH32.04As neededFor quenching.
Saturated ammonium chloride solutionNH₄Cl(aq)-As neededFor workup.
Ethyl acetateC₄H₈O₂88.11As neededFor extraction.

Experimental Procedure:

  • In a dry 500-mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (pyridin-2-ylmethyl)triphenylphosphonium chloride (22.1 g, 55.0 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C and add sodium hydride (60% dispersion in oil, 2.2 g, 55.0 mmol) portion-wise over 20 minutes. A deep red color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (10.2 g, 50.0 mmol) in anhydrous THF (100 mL).

  • Add the solution of the indazole aldehyde dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazole-4-carboxylate .

Causality Behind Experimental Choices: The strong base, sodium hydride, is required to deprotonate the phosphonium salt to generate the nucleophilic ylide. THF is an excellent aprotic solvent for this type of reaction. The Wittig reaction is known to stereoselectively form the (E)-alkene, which is often the desired isomer for kinase inhibitory activity.

Visualization of the Kinase Inhibitor Scaffold Synthesis

G cluster_1 Part 2: Elaboration to Kinase Inhibitor Scaffold Intermediate Methyl 3-formyl-1H-indazole-4-carboxylate Wittig Wittig Reaction (Pyridinylmethylphosphonium salt, NaH) Intermediate->Wittig Product Methyl 3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazole-4-carboxylate Wittig->Product

Caption: Synthesis of a representative kinase inhibitor scaffold.

Part 3: Characterization of Synthesized Compounds

Thorough characterization of the synthesized intermediate and final product is essential to confirm their identity and purity. Standard analytical techniques should be employed.

Table 4: Recommended Analytical Characterization

TechniquePurposeExpected Observations for Methyl 3-formyl-1H-indazole-4-carboxylate
¹H NMRStructural elucidation and confirmation.Signals corresponding to the indazole and methyl ester protons, and a characteristic aldehyde proton signal (~10 ppm).
¹³C NMRConfirmation of the carbon skeleton.Signals for the carbonyl carbons of the aldehyde and ester, and aromatic carbons.
Mass SpectrometryDetermination of molecular weight.A molecular ion peak corresponding to the calculated mass (C₁₀H₈N₂O₃).
Infrared (IR) SpectroscopyIdentification of functional groups.Characteristic stretches for N-H, C=O (aldehyde and ester), and aromatic C-H bonds.
Melting PointAssessment of purity.A sharp melting point range.

Part 4: Biological Evaluation - In Vitro Kinase Inhibition Assay

Once a library of kinase inhibitors has been synthesized from the versatile Methyl 3-formyl-1H-indazole-4-carboxylate intermediate, their biological activity must be assessed. A common and robust method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol 4: General Luminescence-Based Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.[8]

Table 5: Materials for Kinase Inhibition Assay

MaterialPurpose
Target KinaseThe enzyme whose inhibition is being measured.
Kinase SubstrateA peptide or protein that is phosphorylated by the kinase.
ATPThe phosphate donor for the kinase reaction.
Synthesized InhibitorThe compound being tested.
Kinase Assay BufferProvides optimal pH and ionic conditions for the kinase.
Luminescence-based ADP Detection KitTo quantify kinase activity by measuring ADP production.
96- or 384-well platesFor running the assay in a high-throughput format.
Plate reader with luminescence detectionTo measure the output signal.

Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.

  • Kinase Reaction: a. In a multi-well plate, add the serially diluted inhibitor or a DMSO control to each well. b. Add the target kinase to each well and incubate at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the ADP detection kit. b. Add the detection reagent that converts the produced ADP into a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence in each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Kinase Inhibition Assay Workflow

G cluster_2 Part 4: Biological Evaluation Workflow Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction ADP_Detection ADP Detection (Luminescence) Kinase_Reaction->ADP_Detection Data_Analysis Data Analysis (IC₅₀ Determination) ADP_Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate represents a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space around the privileged indazole scaffold. The detailed protocols provided in these application notes offer a robust and reproducible pathway for the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents. The combination of sound synthetic chemistry and rigorous biological evaluation is crucial in the ongoing quest for more effective and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses Procedure. Retrieved from [Link]

  • ProQuest. (n.d.). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link]

  • Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24655–24699. [Link]

  • Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24655-24699.
  • Chang, Y. T., et al. (2016). Discovery of novel indazole derivatives as potent Aurora kinases inhibitors by utilizing in silico fragment-based approach and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 648-661.
  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Methyl 3-formyl-1H-indazole-4-carboxylate in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-formyl-1H-indazole-4-carboxylate as a versatile building block in modern medicinal chemistry. Authored by...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-formyl-1H-indazole-4-carboxylate as a versatile building block in modern medicinal chemistry.

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for native structures like indole, offering unique hydrogen bonding capabilities and metabolic stability.[4] Within this important class of molecules, Methyl 3-formyl-1H-indazole-4-carboxylate emerges as a particularly strategic starting material. Its bifunctional nature, featuring an electrophilic aldehyde at the 3-position and a modifiable ester at the 4-position, provides medicinal chemists with orthogonal chemical handles for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide details the compound's synthetic value and provides robust protocols for its application in drug discovery programs, particularly in the development of kinase and PARP inhibitors.

Molecular Profile and Strategic Value

Methyl 3-formyl-1H-indazole-4-carboxylate is a crystalline solid characterized by the presence of three key functional groups on the stable 1H-indazole core. The strategic placement of these groups dictates its utility as a versatile building block.

PropertyData
Appearance White to light yellow solid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Number Not broadly listed; related to indazole-4-carboxylates
Key Functional Groups 1. Formyl (Aldehyde) at C3: A reactive electrophile ideal for forming C-N and C-C bonds via reductive amination, condensations, and Wittig reactions. 2. Methyl Carboxylate at C4: Can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a crucial linkage in many drug molecules. 3. Indazole N-H at N1: A nucleophilic site for selective alkylation or arylation to modulate solubility, cell permeability, and target engagement.

The true power of this reagent lies in the orthogonality of its functional groups. A chemist can selectively react the aldehyde while leaving the ester intact, or vice versa. The N-H proton can be protected or reacted independently, allowing for a three-dimensional and systematic expansion of chemical diversity from a single, well-defined core.

Core Applications in Drug Discovery Programs

The indazole scaffold is a validated pharmacophore for several important enzyme classes.[3][4] Methyl 3-formyl-1H-indazole-4-carboxylate is an ideal starting point for synthesizing potent and selective inhibitors for these targets.

Application Case Study: Synthesis of Kinase Inhibitors

Indazoles are prominent in kinase inhibitor design, where they often mimic the adenine hinge-binding motif of ATP.[4] The N1 and N2 atoms of the indazole ring can form critical hydrogen bonds with the kinase hinge region. The workflow below illustrates how Methyl 3-formyl-1H-indazole-4-carboxylate can be used to rapidly generate a library of potential kinase inhibitors.

G A Methyl 3-formyl- 1H-indazole-4-carboxylate B Step 1: Reductive Amination (Primary Amine R1-NH2, NaBH(OAc)3) A->B C Intermediate A (C3-Aminomethyl Derivative) B->C D Step 2: Saponification (LiOH or NaOH) C->D E Intermediate B (Indazole-4-carboxylic Acid) D->E F Step 3: Amide Coupling (Secondary Amine H-R2, HATU/EDC) E->F G Final Kinase Inhibitor Library (Diverse R1 and R2 groups) F->G G A Methyl 3-formyl- 1H-indazole-4-carboxylate B Step 1: Saponification (LiOH) A->B C Intermediate C (3-Formyl-1H-indazole-4-carboxylic Acid) B->C D Step 2: Amide Coupling (Amine R1-NH2, EDC/HOBt) C->D E Intermediate D (Indazole-4-carboxamide) D->E F Step 3: C3-Aldehyde Modification (e.g., Wittig, Grignard, etc.) E->F G Final PARP Inhibitor Scaffold F->G

Caption: General workflow for PARP inhibitor synthesis.

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key transformations described above. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Reductive Amination of the C3-Formyl Group
  • Principle: This reaction forms a new carbon-nitrogen bond by first creating an iminium ion intermediate from the aldehyde and a primary amine, which is then immediately reduced in situ by a mild hydride reagent, sodium triacetoxyborohydride. This reductant is chosen for its selectivity for imines over aldehydes, preventing side reactions.

  • Materials:

    • Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic, ~5% v/v)

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 3-formyl-1H-indazole-4-carboxylate (e.g., 204 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous DCM (10 mL).

    • Add the primary amine (e.g., benzylamine, 118 mg, 1.1 mmol) followed by a few drops of glacial acetic acid. The acid catalyzes the formation of the iminium ion.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. The portion-wise addition controls any potential exotherm.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

  • Self-Validation (Characterization): Successful reaction is confirmed by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of a new methylene signal) and Mass Spectrometry (observation of the correct M+H⁺ ion).

Protocol 2: Saponification of the C4-Methyl Ester
  • Principle: This is a base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt. Lithium hydroxide is often preferred due to its high reactivity and the good solubility of lithium salts. The reaction is typically run in a mixed aqueous-organic solvent system to ensure all reactants are in the same phase.

  • Materials:

    • Methyl 3-formyl-1H-indazole-4-carboxylate or its derivative (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (typically a 3:1 or 2:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Step-by-Step Methodology:

    • Dissolve the indazole ester (e.g., 1.0 mmol) in a mixture of THF (9 mL) and water (3 mL) in a round-bottom flask.

    • Add LiOH·H₂O (e.g., 84 mg, 2.0 mmol) to the solution.

    • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. The carboxylic acid product should precipitate out of the solution.

  • Work-up and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under high vacuum.

    • If no solid forms, extract the acidified aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.

  • Self-Validation (Characterization): Confirmation via ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and the ability to dissolve in aqueous base.

Protocol 3: Amide Coupling via EDC/HOBt
  • Principle: This protocol forms an amide bond between the indazole-4-carboxylic acid and a desired amine. EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like racemization) and reacts cleanly with the amine.

  • Materials:

    • Indazole-4-carboxylic acid derivative (from Protocol 2) (1.0 eq)

    • Desired amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Step-by-Step Methodology:

    • In a flame-dried flask under N₂, dissolve the indazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).

    • Add HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol). Stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 mmol) followed by DIPEA (e.g., 348 µL, 2.0 mmol). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water (50 mL).

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

  • Self-Validation (Characterization): Successful coupling is confirmed by Mass Spectrometry (correct M+H⁺) and ¹H NMR (presence of signals corresponding to both the indazole core and the newly introduced amine fragment, along with a new amide N-H proton).

Conclusion and Future Outlook

Methyl 3-formyl-1H-indazole-4-carboxylate is more than just a chemical reagent; it is a strategic platform for accelerated drug discovery. Its well-defined and orthogonally reactive functional groups empower medicinal chemists to rapidly generate focused libraries of complex molecules. The robust and validated protocols provided herein serve as a reliable foundation for leveraging this building block in the synthesis of next-generation therapeutics. As drug discovery moves towards more complex modalities, the inherent versatility of this scaffold will continue to be of immense value in the pursuit of novel treatments for a wide range of human diseases.

References

  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester.
  • Cai, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
  • Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health.
  • A-Z Chemistry. The Importance of Purity: Methyl 1H-indazole-4-carboxylate in Research.
  • Schumacher, T. J., et al. (2024). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling. ResearchGate.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Vaddula, B. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
  • Pericle, F., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
  • Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology.
  • PharmaBlock. Indazoles in Drug Discovery.

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Method

Application Notes &amp; Protocols: Versatile Reactivity of the Formyl Group in Methyl 3-formyl-1H-indazole-4-carboxylate

Abstract: This document provides a comprehensive technical guide on the key chemical transformations of the formyl group at the C3-position of Methyl 3-formyl-1H-indazole-4-carboxylate. The indazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the key chemical transformations of the formyl group at the C3-position of Methyl 3-formyl-1H-indazole-4-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C3-position is a critical strategy for developing novel therapeutic agents.[1][2][3][4] This guide offers detailed protocols, mechanistic insights, and practical application notes for researchers, medicinal chemists, and drug development professionals. We will explore oxidation, reduction, reductive amination, condensation, and cyclocondensation reactions, providing the foundational knowledge to leverage this versatile building block in complex synthetic campaigns.

Introduction to the Substrate: A Privileged Scaffold

Methyl 3-formyl-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound. Its core, the 1H-indazole ring system, is a bioisostere of purine and is found in numerous marketed drugs and clinical candidates, exhibiting activities such as antitumor, anti-inflammatory, and anti-HIV properties.[1][3] The strategic placement of three distinct functional groups—an N-H for substitution, a C4-ester for modification, and a C3-formyl group for a wide array of transformations—makes this molecule an exceptionally valuable starting material. The aldehyde (formyl group) at the C3 position is particularly reactive and serves as the primary gateway for molecular elaboration and the synthesis of diverse indazole derivatives.[5][6]

Oxidation to Methyl 1H-indazole-3,4-dicarboxylate

Application Note: The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that provides an additional site for amide coupling or other derivatizations. A common challenge is to achieve this oxidation without affecting other sensitive groups on the molecule. Mild oxidizing agents are preferred. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice as it is highly selective for aldehydes and operates under conditions that are unlikely to hydrolyze the methyl ester at the C4 position.

Protocol: Pinnick Oxidation

  • Dissolution: Dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).

  • Buffering: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger, followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water to maintain a slightly acidic pH.

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium chlorite (NaClO₂) (1.5 eq) in water dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Methyl 1H-indazole-3,4-dicarboxylate.

Data Summary Table

ParameterValue
Reagents NaClO₂, NaH₂PO₄, 2-methyl-2-butene
Solvent t-BuOH / H₂O
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Reference Adapted from standard Pinnick oxidation protocols.

Workflow for Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Dissolve Substrate in t-BuOH/H2O AddBuffer Add NaH2PO4 and 2-methyl-2-butene Start->AddBuffer Cool Cool to 0 °C AddBuffer->Cool AddOxidant Add NaClO2 Solution (dropwise) Cool->AddOxidant Stir Stir at RT (4-6h) AddOxidant->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Na2SO3 Monitor->Quench Reaction Complete Acidify Acidify with HCl Quench->Acidify Extract Extract with EtOAc Acidify->Extract Purify Purify Extract->Purify End Final Product: 3-Carboxylic Acid Purify->End

Caption: Workflow for the Pinnick oxidation of the formyl group.

Reduction to Methyl 3-(hydroxymethyl)-1H-indazole-4-carboxylate

Application Note: Reducing the formyl group to a primary alcohol creates a new handle for etherification, esterification, or displacement reactions (e.g., via conversion to a halide). Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce the ester at the C4 position. The reaction is typically fast, high-yielding, and procedurally simple.

Protocol: Sodium Borohydride Reduction

  • Dissolution: Suspend Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

  • Reduction: Cool the suspension to 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes. Vigorous gas evolution (H₂) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored by TLC, observing the consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the pH is ~6-7.

  • Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the crude product, which is often pure enough for subsequent steps. Further purification can be achieved by silica gel chromatography.

Data Summary Table

ParameterValue
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C
Typical Yield >95%
Reference General procedure for aldehyde reduction.

Reductive Amination: Gateway to Amine Derivatives

Application Note: Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry. It allows for the introduction of a diverse range of primary and secondary amines to the indazole scaffold. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[7]

Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine. Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is typically exothermic.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor by LC-MS for the formation of the desired product.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Mechanism of Reductive Amination

G Aldehyde Indazole-CHO C=O Iminium Indazole-CH=N+R1R2 C=N+ Aldehyde->Iminium + Amine - H2O Amine R1R2NH Product Indazole-CH2-NR1R2 Iminium->Product + Reducer Reducer [H]⁻ (from NaBH(OAc)3)

Caption: Key steps in the reductive amination process.

C-C Bond Formation via Condensation Reactions

Knoevenagel Condensation

Application Note: The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond by reacting an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[8][9] This reaction introduces a versatile α,β-unsaturated system, which can serve as a Michael acceptor for further synthetic manipulations. Piperidine or other mild bases are commonly used as catalysts.

Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Reaction Setup: Dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) and diethyl malonate (1.2 eq) in toluene.

  • Catalysis: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

  • Dehydration: Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by silica gel chromatography.

Wittig Reaction

Application Note: The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with excellent control over the location of the double bond.[10][11][12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized vs. unstabilized) can influence the stereoselectivity (E/Z) of the resulting alkene. For many applications, creating a simple terminal alkene using methylenetriphenylphosphorane is a common and useful transformation.

Protocol: Wittig Olefination

  • Ylide Preparation (in situ): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.1 eq) dropwise. The formation of the orange/red ylide will be observed. Stir for 1 hour at this temperature.

  • Reaction: Dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble and can sometimes be removed by filtration or precipitation. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

G Aldehyde Indazole-CHO Oxaphosphetane {Oxaphosphetane|4-membered ring} Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph3P+-CH2- Ylide->Oxaphosphetane Alkene Indazole-CH=CH2 Oxaphosphetane->Alkene Decomposition Byproduct Ph3P=O Oxaphosphetane->Byproduct Decomposition

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 3-formyl-1H-indazole-4-carboxylate

Abstract Methyl 3-formyl-1H-indazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive aldehyde, a mod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-1H-indazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive aldehyde, a modifiable ester, and a versatile indazole core, presents a rich landscape for chemical derivatization. This guide provides an in-depth exploration of key derivatization pathways for this molecule, offering detailed experimental protocols and the underlying scientific rationale. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, aiming to empower the synthesis of novel indazole-based compounds with potential therapeutic applications. We will delve into Reductive Amination, Oxidation, the Wittig Reaction, Knoevenagel Condensation, and the Pictet-Spengler Reaction, providing a comprehensive toolkit for the diversification of this important scaffold.

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved drugs.[1] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] The subject of this guide, Methyl 3-formyl-1H-indazole-4-carboxylate, serves as a key intermediate for the synthesis of a diverse library of 3-substituted indazoles. The aldehyde functionality at the 3-position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4] This versatility makes it an invaluable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document will provide a detailed, practical guide to several key derivatization reactions of this compound, complete with step-by-step protocols and mechanistic insights.

Characterization of Starting Material: Methyl 3-formyl-1H-indazole-4-carboxylate

A thorough characterization of the starting material is crucial before proceeding with any derivatization.

Structure:

G Start Methyl 3-formyl-1H- indazole-4-carboxylate + Primary/Secondary Amine Imine Imine Intermediate Start->Imine Condensation Product 3-(Aminomethyl)-1H- indazole-4-carboxylate Derivative Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Imine

Caption: General workflow for the reductive amination of Methyl 3-formyl-1H-indazole-4-carboxylate.

Protocol 1.1: Synthesis of Methyl 3-((benzylamino)methyl)-1H-indazole-4-carboxylate

This protocol details the reductive amination with benzylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, often favored for its tolerance of various functional groups.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Rationale: The initial acid catalysis accelerates the formation of the iminium ion, which is more electrophilic than the starting aldehyde. Sodium triacetoxyborohydride is a sufficiently mild reducing agent that it does not reduce the aldehyde but readily reduces the more reactive iminium ion.

Oxidation: Synthesis of 1H-Indazole-3,4-dicarboxylic Acid Derivatives

Oxidation of the aldehyde functionality to a carboxylic acid provides a handle for further derivatization, such as amide bond formation. This transformation is crucial for accessing a different class of indazole derivatives with distinct biological profiles.

Reaction Workflow:

G Start Methyl 3-formyl-1H- indazole-4-carboxylate Product 1H-Indazole-3,4-dicarboxylic acid monomethyl ester Start->Product Oxidation OxidizingAgent Oxidizing Agent (e.g., NaClO₂, KMnO₄) OxidizingAgent->Start

Caption: Workflow for the oxidation of the 3-formyl group.

Protocol 2.1: Synthesis of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

This protocol utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, a method known for its high selectivity in oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups. This protocol is adapted from a similar transformation on a related indazole aldehyde. [5] Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in a mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (5.0 eq) to the solution. This acts as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.

  • Acidify the aqueous layer with 1 N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the product.

Rationale: The Pinnick oxidation using sodium chlorite is highly effective for converting aldehydes to carboxylic acids. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise lead to unwanted side reactions.

Wittig Reaction: Olefination to 3-Vinyl-1H-indazole-4-carboxylates

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). [6]This reaction allows for the stereoselective formation of carbon-carbon double bonds.

Reaction Workflow:

G Start Methyl 3-formyl-1H- indazole-4-carboxylate + Phosphorus Ylide Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane [2+2] Cycloaddition Product 3-Vinyl-1H-indazole- 4-carboxylate Derivative + Triphenylphosphine oxide Oxaphosphetane->Product Decomposition

Caption: General workflow for the Wittig reaction.

Protocol 3.1: Synthesis of Methyl 3-vinyl-1H-indazole-4-carboxylate

This protocol describes the reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base. [7] Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) at 0 °C.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

  • Cool the mixture to 0 °C and add a solution of Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired alkene.

Rationale: The strong base deprotonates the phosphonium salt to form the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane. This intermediate then fragments to give the alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion.

Knoevenagel Condensation: Synthesis of 3-(2-Substituted-vinyl)-1H-indazole-4-carboxylates

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a C=C bond. [8] Reaction Workflow:

G Start Methyl 3-formyl-1H- indazole-4-carboxylate + Active Methylene Compound Intermediate Adduct Start->Intermediate Condensation Product 3-(2-Substituted-vinyl)-1H- indazole-4-carboxylate Derivative Intermediate->Product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Protocol 4.1: Synthesis of Methyl 3-(2,2-dicyanovinyl)-1H-indazole-4-carboxylate

This protocol uses malononitrile as the active methylene compound and a weak base like piperidine or triethylamine as a catalyst.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Malononitrile

  • Piperidine or Triethylamine

  • Ethanol or Toluene

  • Hydrochloric acid (1 N)

Procedure:

  • Dissolve Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine or triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 N HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Rationale: The weak base deprotonates the active methylene compound to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde to form an aldol-type adduct, which readily dehydrates under the reaction conditions to yield the conjugated product.

Pictet-Spengler Reaction: Synthesis of Indazolo[3,4-g]tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system. [9][10]When tryptamine or its derivatives are used, this reaction provides access to the tetrahydro-β-carboline scaffold, a core structure in many natural products and pharmacologically active compounds.

Reaction Workflow:

G Start Methyl 3-formyl-1H- indazole-4-carboxylate + Tryptamine Iminium Iminium Ion Intermediate Start->Iminium Condensation (Acid-catalyzed) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Indazolo[3,4-g]tetrahydro- β-carboline Derivative Spirocycle->Product Rearrangement

Caption: Mechanistic workflow for the Pictet-Spengler reaction.

Protocol 5.1: Synthesis of Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolo[3,4-g]indazole-5-carboxylate

This protocol outlines the reaction with tryptamine using trifluoroacetic acid (TFA) as the catalyst.

Materials:

  • Methyl 3-formyl-1H-indazole-4-carboxylate

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 3-formyl-1H-indazole-4-carboxylate (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM or toluene, add TFA (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tetracyclic product.

Rationale: The acid catalyst promotes the formation of an iminium ion from the aldehyde and tryptamine. The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges to the final tetrahydro-β-carboline product. [1]

Conclusion

Methyl 3-formyl-1H-indazole-4-carboxylate is a versatile and valuable scaffold for the synthesis of diverse heterocyclic compounds. The derivatization reactions outlined in this guide—reductive amination, oxidation, Wittig olefination, Knoevenagel condensation, and the Pictet-Spengler reaction—provide a robust set of tools for medicinal chemists to explore the chemical space around the indazole core. The detailed protocols and mechanistic insights are intended to facilitate the practical application of these transformations in the pursuit of novel therapeutic agents.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • The Pictet-Spengler Reaction. [Source details to be added based on a specific, citable review article on the topic].
  • Pictet–Spengler reaction. Wikipedia.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Wittig Reaction. Master Organic Chemistry.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
  • Knoevenagel condensation of aromatic aldehydes with malononitrile.
  • Indazole synthesis. Organic Chemistry Portal.
  • Palladium(II)
  • Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations.
  • The Wittig Reaction. Organic Reactions.
  • Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry.
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkivoc.
  • Comparison of Pictet-Spengler reaction.
  • Knoevenagel condensation, Reaction conditions: malononitrile...
  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid.
  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.
  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
  • Methyltriphenylphosphonium bromide. Wikipedia.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Methyl 1H-indazole-4-carboxyl
  • Method for the synthesis of substituted formylamines and substituted amines.
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...
  • 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central.

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Method

Application Note: A Scalable Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

Abstract This application note provides a comprehensive guide for the scale-up synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate, a key building block in contemporary medicinal chemistry and drug development. The sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate, a key building block in contemporary medicinal chemistry and drug development. The synthesis is based on the Vilsmeier-Haack formylation of Methyl 1H-indazole-4-carboxylate. This document outlines a detailed, representative laboratory protocol, discusses the underlying reaction mechanism, and critically examines the key considerations for transitioning the process from bench-scale to pilot or manufacturing scale. Emphasis is placed on process safety, optimization, and purification strategies to ensure a robust and reproducible synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-HIV, and anti-cancer properties.[1] Specifically, 3-substituted indazole derivatives have led to the development of several marketed kinase inhibitors.[1] Methyl 3-formyl-1H-indazole-4-carboxylate is a crucial intermediate, as the aldehyde functional group provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of diverse libraries of bioactive compounds.

The synthesis of this key intermediate is most directly achieved through the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This application note details a robust protocol for this transformation and addresses the critical aspects of scaling up the synthesis for larger-scale production.

Synthetic Strategy and Mechanism

The chosen synthetic route is the direct formylation of the readily available Methyl 1H-indazole-4-carboxylate at the C3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring of Methyl 1H-indazole-4-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, Methyl 3-formyl-1H-indazole-4-carboxylate.[3][4]

Experimental Protocol (Bench-Scale)

Disclaimer: This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles. Researchers should perform a thorough risk assessment and small-scale optimization before scaling up.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Molar Equivalents
Methyl 1H-indazole-4-carboxylate192945-49-6176.1710.0 g1.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mLSolvent
Phosphorus oxychloride (POCl₃)10025-87-3153.337.8 mL (12.9 g)1.5
Saturated Sodium Acetate Solution127-09-382.03~200 mLQuenching Agent
Ethyl Acetate (EtOAc)141-78-688.11500 mLExtraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44100 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying Agent
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet, add anhydrous N,N-dimethylformamide (100 mL).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (7.8 mL, 1.5 equiv.) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate beaker, dissolve Methyl 1H-indazole-4-carboxylate (10.0 g, 1.0 equiv.) in a minimal amount of anhydrous DMF (approx. 20-30 mL).

    • Add the solution of the indazole substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 20-30 minutes.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

    • Maintain the reaction at this temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 0-5 °C in an ice-water bath.

    • Caution: The quenching process is highly exothermic. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.

    • Stir the resulting suspension for 30-60 minutes at room temperature to allow for the precipitation of the product.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Methyl 3-formyl-1H-indazole-4-carboxylate.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent 0-5 °C POCl3 POCl3 POCl3->VilsmeierReagent ReactionMix Reaction Mixture VilsmeierReagent->ReactionMix Indazole Methyl 1H-indazole- 4-carboxylate Indazole->ReactionMix 0-5 °C to 70 °C Quench Quench (Ice/Water, NaOAc) ReactionMix->Quench Filtration Filtration Quench->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification FinalProduct Methyl 3-formyl-1H-indazole- 4-carboxylate Purification->FinalProduct ScaleUpLogic Start Bench-Scale Protocol (10g) RiskAssessment Hazard & Risk Assessment (HAZOP, Calorimetry) Start->RiskAssessment ParamOpt Parameter Optimization (DoE: Temp, Stoichiometry, Time) RiskAssessment->ParamOpt MixingStudy Mixing & Mass Transfer Study (CFD Modeling, Agitator Selection) ParamOpt->MixingStudy PurificationDev Purification Development (Crystallization vs. Chromatography) MixingStudy->PurificationDev PilotRun Pilot-Scale Run (1-10 kg) in controlled reactor PurificationDev->PilotRun Analysis In-Process Controls (IPC) & Final Product Analysis PilotRun->Analysis Documentation Batch Record & SOP Development Analysis->Documentation TechTransfer Technology Transfer to Manufacturing Documentation->TechTransfer

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Formylation of Methyl 1H-Indazole-4-carboxylate

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective formylation of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective formylation of methyl 1H-indazole-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face and to offer field-proven troubleshooting strategies.

The Core Challenge: Understanding the Inherent Reactivity of the Indazole Scaffold

The formylation of aromatic systems is a cornerstone of organic synthesis. However, the indazole ring system presents unique challenges due to its electronic properties. Unlike more predictable aromatic systems, the regioselectivity of electrophilic substitution on indazoles is not always straightforward. The presence of an electron-withdrawing methyl carboxylate group at the C4 position further complicates the reaction, often leading to low yields or complete failure of common formylation methods.

The primary difficulty arises from the electronic nature of the indazole ring. The C3 position, a common target for functionalization, is often not sufficiently nucleophilic for direct electrophilic attack, especially when the benzene portion of the molecule is deactivated by an electron-withdrawing group.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why did my Vilsmeier-Haack formylation of methyl 1H-indazole-4-carboxylate fail?

A1: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[3] However, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is often ineffective.[1] The indazole ring system is not as electron-rich as other heterocycles like pyrrole or indole. The presence of the electron-withdrawing methyl carboxylate group at the C4 position further deactivates the entire ring system towards electrophilic attack, making the Vilsmeier reagent (a relatively weak electrophile) unable to react at the C3 position.

Q2: I attempted a Duff reaction, but observed no desired product. What is the likely reason?

A2: The Duff reaction is another formylation method that typically requires a highly activated aromatic substrate, such as a phenol.[4] The reaction mechanism involves electrophilic attack on the aromatic ring. As with the Vilsmeier-Haack reaction, the deactivated nature of the methyl 1H-indazole-4-carboxylate ring system prevents this reaction from proceeding effectively.

Q3: Is there a direct, one-step method for the C3-formylation of my substrate?

A3: Currently, there is no widely reported, reliable one-step method for the direct C3-formylation of indazoles bearing electron-withdrawing groups on the benzene ring using classical formylation reagents. However, a promising recent development is the microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles, which has shown success with substrates bearing both electron-donating and electron-withdrawing groups.[4] This method utilizes DMSO as the formylating agent and proceeds via a likely radical pathway.[4] While this has been demonstrated for 2H-indazoles, it may be adaptable for 1H-indazoles after N-protection.

Q4: How does N-protection influence the regioselectivity of formylation?

A4: N-protection is a critical strategy to control regioselectivity in indazole chemistry. By protecting one of the nitrogen atoms, you can direct subsequent reactions to specific positions. For C3-functionalization, N2-protection is often key. For instance, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for regioselective C3-lithiation. The resulting lithiated species can then be quenched with a suitable formylating agent to introduce the aldehyde group at the desired C3 position.[5][6] This multi-step approach circumvents the issue of low reactivity in direct electrophilic substitution.

Troubleshooting Guide

This section provides a structured approach to overcoming common issues encountered during the regioselective formylation of methyl 1H-indazole-4-carboxylate.

Problem 1: No reaction or very low conversion with classical formylation methods (Vilsmeier-Haack, Duff).

Root Cause Analysis:

  • Insufficient Nucleophilicity: The C3 position of the indazole is not electron-rich enough for the electrophilic attack by the formylating agent.

  • Deactivating Substituent: The C4-methyl carboxylate group further reduces the electron density of the ring system.

Troubleshooting Workflow:

N2_Protection_Strategy Start Methyl 1H-indazole-4-carboxylate Step1 N2-Protection (e.g., SEM-Cl, NaH) Start->Step1 Intermediate1 N2-SEM-protected indazole Step1->Intermediate1 Step2 C3-Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Intermediate2 C3-Lithiated indazole Step2->Intermediate2 Step3 Quench with Formylating Agent (e.g., DMF) Intermediate2->Step3 Intermediate3 N2-SEM-3-formyl-indazole Step3->Intermediate3 Step4 Deprotection (optional) (TBAF or HCl) Intermediate3->Step4 Product Methyl 3-formyl-1H-indazole-4-carboxylate Step4->Product

Sources

Optimization

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate. This key intermediate is pivotal in the develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate. This key intermediate is pivotal in the development of various therapeutic agents, and its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing specifically on the identification, mitigation, and elimination of process-related byproducts.

Section 1: The Primary Synthetic Pathway: An Overview

The most prevalent and industrially scalable method for synthesizing Methyl 3-formyl-1H-indazole-4-carboxylate is the Vilsmeier-Haack formylation of its precursor, Methyl 1H-indazole-4-carboxylate. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich indazole ring.[1][2][3]

The Vilsmeier reagent is a mild electrophile, which makes it highly effective for formylating activated aromatic systems like indazoles.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ SM Methyl 1H-indazole-4-carboxylate Intermediate Iminium Salt Intermediate SM->Intermediate + Vilsmeier Reagent Product Methyl 3-formyl-1H-indazole-4-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis) G SM Methyl 1H-indazole-4-carboxylate Product Desired Product (C3-Formylation) SM->Product Electrophilic Attack at C3 BP_C5 Byproduct (C5-Formylation) SM->BP_C5 Attack at C5 VR Vilsmeier Reagent (1.1-1.5 eq.) BP_Di Byproduct (Di-formylation) Product->BP_Di Second Formylation BP_Acid Byproduct (Hydrolysis) Product->BP_Acid Saponification Cond_Good Optimized Conditions (0°C -> RT) Cond_Bad_Temp High Temp. Cond_Bad_Eq Excess Reagent (>2 eq.) Cond_Bad_Workup Basic Workup (High pH)

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Troubleshooting

Vilsmeier-Haack Reaction for Indazoles: A Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the Optimization of the Vilsmeier-Haack Reaction for Indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to emp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Optimization of the Vilsmeier-Haack Reaction for Indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this classic formylation reaction on the indazole scaffold. Unlike more predictable aromatic systems, indazoles present unique challenges in the Vilsmeier-Haack reaction. This document provides in-depth, experience-driven advice to navigate these complexities, troubleshoot common issues, and understand the underlying chemical principles.

Introduction: The Indazole Challenge in Vilsmeier-Haack Chemistry

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is then attacked by the electron-rich ring system to introduce a formyl (-CHO) group after hydrolysis.[3]

While highly effective for heterocycles like indoles and pyrroles, the direct application of classical Vilsmeier-Haack conditions to the indazole ring system is notoriously problematic and often reported as ineffective.[4] This guide will delve into the reasons for this low reactivity and provide a structured approach to troubleshooting and optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I ran a standard Vilsmeier-Haack reaction on my N-substituted indazole, but I only recovered my starting material. What went wrong?

This is the most common outcome reported. The primary reason for the lack of reactivity is the reduced nucleophilicity of the indazole ring compared to other five-membered heterocycles like indole.

Causality Explained:

  • Electron-Withdrawing Nature of the Pyrazole Moiety: The indazole scaffold contains a pyrazole ring fused to a benzene ring. The presence of two adjacent nitrogen atoms in the pyrazole part of the heterocycle has an overall electron-withdrawing effect, which deactivates the ring system towards electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.

  • Protonation/Complexation: The basic nitrogen atoms of the indazole ring can be protonated by acidic byproducts or complex with the Lewis acidic phosphorus species generated in the reaction mixture. This further deactivates the ring, making the electrophilic attack even more difficult.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your DMF is anhydrous and free of dimethylamine impurities. Use freshly distilled POCl₃.

  • Increase Reaction Temperature: While many Vilsmeier-Haack reactions are run at or below room temperature, driving the reaction with more energy might be necessary. Monitor for decomposition, however. Some procedures for less reactive substrates suggest heating up to 80-100 °C.[5]

  • Modify the Vilsmeier Reagent: Consider using a more reactive Vilsmeier reagent. Oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the chloroiminium salt, which may exhibit different reactivity profiles.

  • Consider the Substrate: The electronic nature of your indazole is paramount. Indazoles bearing electron-donating groups (EDGs) on the benzene ring (e.g., -OCH₃, -CH₃) will be more amenable to formylation than those with electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN).

Q2: I see some product formation, but the yield is very low and I have a complex mixture of byproducts. How can I improve this?

Low yields accompanied by multiple spots on your TLC plate often point to side reactions or decomposition under the reaction conditions.

Causality Explained:

  • Forced Conditions: The high temperatures or prolonged reaction times needed to force the formylation of the deactivated indazole ring can also lead to degradation of the starting material or the product.

  • N-Formylation: In some cases, particularly with 3H-indoles (indolenines), which are structurally related to indazoles, N-formylation can occur.[6] While less common for the more stable 1H- and 2H-indazoles, it remains a possibility, especially if the desired C-formylation is slow.

  • Dimerization/Polymerization: Under harsh acidic conditions, sensitive heterocyclic systems can undergo oligomerization.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Systematically vary the equivalents of POCl₃ and DMF. A large excess of the Vilsmeier reagent may not necessarily improve the yield of the desired product and could increase byproduct formation. Start with a modest excess (e.g., 1.5 to 3 equivalents).

  • Solvent Choice: While DMF often serves as both reagent and solvent, using an inert co-solvent like 1,2-dichloroethane (DCE) or acetonitrile might offer better control over the reaction concentration and temperature.

  • Careful Work-up: The quenching and neutralization steps are critical. A rapid, uncontrolled quench of excess POCl₃ with water is highly exothermic and can degrade your product. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred mixture of ice and a base (like aqueous sodium carbonate or sodium hydroxide), is highly recommended to control the temperature.[7]

Q3: At which position on the indazole ring should I expect formylation to occur?

For the analogous indole system, formylation occurs almost exclusively at the electron-rich C3 position.[8] For indazoles, predicting the regioselectivity is more complex due to the competing electronic effects of the two nitrogen atoms.

  • For 1H-Indazoles: Theoretical studies and reactivity patterns in other electrophilic substitutions suggest that the C3 position is the most likely site of attack, as it is para to the N1 nitrogen and possesses the highest electron density in the heterocyclic portion of the molecule.

  • For 2H-Indazoles: The situation is less clear, and formylation at other positions, or a lack of selectivity, could be possible. However, some literature suggests that even for 2H-indazoles, functionalization at C3 is often targeted, though classical Vilsmeier-Haack conditions failed to yield the product in one reported case.[9]

It is crucial to perform thorough characterization (e.g., 1D and 2D NMR) of your product to unambiguously determine the position of formylation.

Experimental Protocols & Data

Given the general difficulty of the direct Vilsmeier-Haack formylation of indazoles, a universally optimized protocol is not available. However, for related or more reactive systems, a general procedure can be adapted. The following table provides starting conditions that can be used for optimization attempts.

Table 1: General Starting Conditions for Vilsmeier-Haack Reaction Optimization on Indazoles

ParameterCondition 1 (Mild)Condition 2 (Forced)Notes
Indazole 1.0 eq1.0 eqSubstrate should be fully dissolved.
POCl₃ 1.5 eq3.0 - 5.0 eqAdd dropwise at 0 °C.
DMF 10-20 eq (as solvent)10-20 eq (as solvent)Use anhydrous grade.
Temperature 0 °C to RTRT to 100 °CMonitor reaction by TLC.
Time 4 - 24 h12 - 48 hProlonged times may lead to decomposition.
Work-up Slow addition to ice/aq. Na₂CO₃Slow addition to ice/aq. NaOHEnsure pH is basic before extraction.
Alternative Strategy: Formylation of Tetrahydroindazoles

For partially saturated indazole systems, the Vilsmeier-Haack reaction can be more successful. For instance, the formylation of 4,5,6,7-tetrahydroindazole derivatives has been reported.[10] This suggests that the saturated portion of the molecule alters the electronic properties of the heterocyclic ring, making it more susceptible to electrophilic attack.

Visualizing the Workflow & Mechanism

Diagram 1: General Vilsmeier-Haack Mechanism

This diagram illustrates the formation of the Vilsmeier reagent and its subsequent reaction with an aromatic ring.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts With Indazole Indazole (Electron-Rich Arene) Indazole->Iminium_Intermediate Electrophilic Attack Aldehyde Indazole Carboxaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Diagram 2: Troubleshooting Decision Tree for Indazole Formylation

This flowchart provides a logical path for troubleshooting common issues.

Troubleshooting_Tree Start Start V-H Reaction on Indazole TLC Monitor by TLC Start->TLC No_Reaction No Reaction / Starting Material Only TLC->No_Reaction No Product Complex_Mixture Complex Mixture / Low Yield TLC->Complex_Mixture Some Product Good_Conversion Good Conversion TLC->Good_Conversion Clean Reaction Increase_Temp Increase Temperature &/or Reaction Time No_Reaction->Increase_Temp Check_Reagents Check Reagent Quality (Anhydrous DMF) No_Reaction->Check_Reagents Alternative_Method Consider Alternative Formylation Method No_Reaction->Alternative_Method Optimize_Stoich Optimize Stoichiometry (less excess reagent) Complex_Mixture->Optimize_Stoich Improve_Workup Improve Work-up (Reverse Quench) Complex_Mixture->Improve_Workup Complex_Mixture->Alternative_Method Isolate_Product Isolate & Characterize Product Good_Conversion->Isolate_Product Increase_Temp->TLC Check_Reagents->TLC Optimize_Stoich->TLC Improve_Workup->TLC

Caption: Troubleshooting decision tree for indazole formylation.

Concluding Remarks & Alternative Methods

The evidence strongly suggests that the direct Vilsmeier-Haack formylation of the parent indazole ring is a challenging and often unsuccessful transformation due to the electronic deactivation of the ring system. While optimization of reaction conditions may afford the desired product in some cases (especially for electron-rich or partially saturated indazoles), researchers should be prepared for low yields and the need for extensive experimentation.

For projects where an indazole-3-carboxaldehyde is a key intermediate, it is highly recommended to explore alternative synthetic routes. One effective, albeit indirect, method involves the nitrosation of indoles to generate the corresponding 1H-indazole-3-carboxaldehyde derivatives.[4] This approach circumvents the challenges of direct electrophilic formylation on the deactivated indazole ring.

This guide is intended to provide a realistic and scientifically grounded perspective on the Vilsmeier-Haack reaction as applied to indazoles. By understanding the inherent limitations and potential pitfalls, researchers can make more informed decisions in their synthetic planning, saving valuable time and resources.

References

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Available at: [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12863-12869. Available at: [Link]

  • Patil, P. O., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]

  • ResearchGate. (2018). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ishizaki, M., et al. (1995). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 13, 1575-1582. Available at: [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Organic Chemistry: An Indian Journal, 9(5), 187-194. Available at: [Link]

  • Tasneem, S., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2829-2836. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (2002). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(6), 1296-1299. Available at: [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361–27397. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27397. Available at: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 30, p.31 (1950). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research endeavors.

Introduction to the Synthesis

The synthesis of Methyl 3-formyl-1H-indazole-4-carboxylate is a critical step in the development of various pharmacologically active molecules. The introduction of a formyl group at the C3 position of the indazole ring can be challenging, often leading to issues with yield and purity. The most common approach for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich heteroaromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[1][2]. However, the direct formylation of the indazole C3 position can sometimes be inefficient, necessitating careful optimization and troubleshooting[3].

This guide will focus on the Vilsmeier-Haack formylation of the readily available starting material, Methyl 1H-indazole-4-carboxylate[4][5]. We will explore the key experimental parameters, potential side reactions, and strategies for optimization.

Troubleshooting Guide: The Vilsmeier-Haack Approach

This section addresses common issues encountered during the Vilsmeier-Haack formylation of Methyl 1H-indazole-4-carboxylate.

Diagram: Vilsmeier-Haack Reaction Workflow and Troubleshooting

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_outcome Analysis & Troubleshooting cluster_solutions Solutions start Start: Methyl 1H-indazole-4-carboxylate reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) start->reagent_prep Step 1 reaction Formylation Reaction reagent_prep->reaction Step 2 workup Aqueous Work-up reaction->workup Step 3 analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis low_yield Low Yield analysis->low_yield Issue 1 no_reaction No Reaction analysis->no_reaction Issue 2 side_products Side Products analysis->side_products Issue 3 solution1 Optimize Temperature & Time low_yield->solution1 solution3 Modify Stoichiometry low_yield->solution3 no_reaction->solution1 solution2 Check Reagent Quality no_reaction->solution2 side_products->solution1 solution4 Purification Strategy side_products->solution4

Caption: Workflow for the Vilsmeier-Haack formylation with key troubleshooting points.

Question 1: I am observing very low to no yield of the desired Methyl 3-formyl-1H-indazole-4-carboxylate. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of POCl₃ with DMF. This reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh and has been handled under inert conditions to prevent decomposition.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. A common starting point is to use a slight excess of the Vilsmeier reagent. Try varying the stoichiometry, for instance, by increasing the equivalents of both POCl₃ and DMF relative to the indazole starting material.

  • Reaction Temperature and Time:

    • Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control its exothermic nature. The subsequent formylation reaction may require heating. If you are running the reaction at a low temperature, a gradual increase may be necessary to drive the reaction to completion. Conversely, if the reaction is performed at an elevated temperature, decomposition of the starting material or product might occur. An optimization screen of the reaction temperature is recommended.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in a low yield, while prolonged reaction times at elevated temperatures can lead to degradation.

  • Activation of the Indazole Ring:

    • The indazole ring is electron-rich, making it susceptible to electrophilic substitution[2]. However, the reactivity can be influenced by substituents. The methyl carboxylate group at the 4-position is electron-withdrawing, which can deactivate the ring towards formylation. More forcing conditions (higher temperature, longer reaction time) may be necessary compared to the formylation of more electron-rich indoles[6].

Experimental Protocol: Temperature Screening

  • Set up three parallel reactions with identical stoichiometry.

  • Run the reactions at three different temperatures: room temperature, 50 °C, and 80 °C.

  • Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS at regular intervals (e.g., every hour).

  • This will help you determine the optimal temperature for your specific substrate and setup.

Question 2: My reaction is producing multiple spots on TLC, and purification is difficult. What are the potential side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue in the functionalization of indazoles due to the presence of two nitrogen atoms and several reactive carbon positions.

  • Potential Side Products:

    • N-Formylation: Formylation can occur on one of the nitrogen atoms of the indazole ring, leading to N-formylindazoles.

    • Formylation at other positions: While C3-formylation is often favored, substitution at other positions on the benzene ring is possible, though generally less likely under Vilsmeier-Haack conditions.

    • Dimerization or Polymerization: Under harsh conditions, complex mixtures of byproducts can form.

  • Strategies to Improve Regioselectivity:

    • Control of Reaction Conditions: As with low yield, temperature and reaction time are critical. Lowering the reaction temperature may favor the desired C3-formylation over side reactions.

    • Solvent Choice: While DMF is part of the reagent, the choice of an additional co-solvent can sometimes influence selectivity. However, for a standard Vilsmeier-Haack, the reaction is typically run in excess DMF or with a non-reactive solvent like dichloromethane.

    • Purification: Careful column chromatography is often necessary to separate the desired C3-formyl isomer from other byproducts. A gradient elution system using a mixture of hexanes and ethyl acetate is a good starting point for purification of indazole derivatives[7].

Table 1: Troubleshooting Summary for Vilsmeier-Haack Formylation

Issue Potential Cause Recommended Action
Low/No Yield Inactive Vilsmeier reagentUse anhydrous DMF and fresh POCl₃.
Insufficient reaction temperature/timeOptimize temperature and monitor reaction progress.
Deactivated indazole ringUse more forcing conditions (higher temp, longer time).
Multiple Products Lack of regioselectivityOptimize reaction temperature (often lower is better).
N-formylation or other side reactionsCarefully control stoichiometry and reaction time.
Difficult purificationEmploy gradient column chromatography.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods for the C3-formylation of indazoles if the Vilsmeier-Haack reaction fails?

A1: Yes, several alternative methods have been reported for the C3-formylation of indazoles and related heterocycles.

  • Selectfluor-mediated Formylation: A microwave-assisted, regioselective C3-formylation of 2H-indazoles using Selectfluor as an oxidant and DMSO as the formylating agent has been developed[8]. This method can provide moderate to excellent yields.

  • Nitrosation of Indoles: An alternative route to 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a slightly acidic environment[3]. This method proceeds through a ring-opening and subsequent ring-closing mechanism.

Q2: How can I confirm the regiochemistry of my formylated product?

A2: Spectroscopic methods are essential for confirming the structure of your product.

  • ¹H NMR Spectroscopy: The proton of the formyl group (-CHO) will appear as a singlet in the downfield region (typically around 10 ppm). The coupling patterns of the aromatic protons on the indazole ring will also provide crucial information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon of the formyl group will have a characteristic chemical shift in the range of 185-195 ppm.

  • 2D NMR (HMBC, HSQC, NOESY): For unambiguous structure determination, 2D NMR experiments are highly recommended. An HMBC experiment can show long-range correlations between the formyl proton and carbons in the indazole ring, confirming the C3-position. A NOESY experiment can show through-space correlations between the formyl proton and nearby protons on the ring.

Q3: What is the mechanism of the Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent[1].

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring attacks the electrophilic Vilsmeier reagent, typically at the C3 position. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product.

Diagram: Simplified Mechanism of Vilsmeier-Haack Formylation

cluster_mechanism Vilsmeier-Haack Mechanism DMF + POCl3 DMF + POCl3 Vilsmeier Reagent\n(Electrophile) Vilsmeier Reagent (Electrophile) DMF + POCl3->Vilsmeier Reagent\n(Electrophile) Attack on Vilsmeier Reagent Attack on Vilsmeier Reagent Vilsmeier Reagent\n(Electrophile)->Attack on Vilsmeier Reagent Indazole Indazole Indazole->Attack on Vilsmeier Reagent Electrophilic Substitution Iminium Intermediate Iminium Intermediate Attack on Vilsmeier Reagent->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Aqueous Work-up 3-Formyl Indazole\n(Product) 3-Formyl Indazole (Product) Hydrolysis->3-Formyl Indazole\n(Product)

Caption: A simplified overview of the Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 1H-indazole-4-carboxylate

Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a predetermined optimal temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by slowly adding ice-cold water, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-formyl-1H-indazole-4-carboxylate.

References

  • Vertex AI Search. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 20). Methyl 1H-indazole-4-carboxylate: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Benchchem. (n.d.). Methyl 3-formyl-1H-indazole-4-carboxylate|433728-79-1.
  • Pitchai, M., et al. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-4-carboxylate 97.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Le-Deygen, I., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12763-12770.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Indazole Derivatives

A Foreword from Your Senior Application Scientist Welcome, colleagues. The indazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, its inheren...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome, colleagues. The indazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, its inherent polarity, often amplified by hydrophilic functional groups, presents significant purification challenges. Standard protocols, particularly in reversed-phase chromatography, frequently lead to frustration with issues like poor retention, misshapen peaks, and low recovery.

This guide is born from extensive field experience and a deep understanding of chromatographic principles. It is structured not as a rigid manual, but as a dynamic troubleshooting resource to help you navigate these challenges effectively. Here, we will dissect the "why" behind common problems and provide logical, actionable solutions to streamline your workflow and enhance the integrity of your results.

Troubleshooting Guide: Common Purification Issues

This section addresses the most pressing, specific problems encountered during the purification of polar indazole derivatives.

Q1: My polar indazole derivative is eluting in the void volume on my C18 column. What is happening and how can I achieve retention?

Root Cause Analysis: This is a classic sign of insufficient interaction between your highly polar analyte and the nonpolar C18 stationary phase.[6] Your compound has a much higher affinity for the polar mobile phase and is simply washing through the column without being retained.

Solutions, from simple adjustments to alternative strategies:

  • Increase Mobile Phase Polarity:

    • Action: Start with a highly aqueous mobile phase, even 95-100% water (buffered), before introducing the organic modifier. This maximizes the "hydrophobic push" for any nonpolar regions of your molecule to interact with the stationary phase.

    • Causality: By making the mobile phase as polar as possible, you increase the relative non-polarity of your analyte, encouraging interaction with the C18 chains.

  • Employ Ion-Pairing Chromatography (IPC):

    • Action: For ionizable indazoles, add an ion-pairing reagent to the mobile phase. For basic indazoles (common), use an alkyl sulfonic acid. For acidic indazoles, a quaternary amine can be used.[7][8][9]

    • Causality: The ion-pairing reagent contains a charged head group and a hydrophobic tail. It forms a neutral complex with your charged analyte.[9] This complex is significantly more hydrophobic and will be retained by the C18 stationary phase.[7][9][10] Be aware that ion-pairing agents can be difficult to remove from the column and may cause ion suppression in mass spectrometry (MS).[8][11][12]

  • Switch to a More Retentive Stationary Phase:

    • Action: Consider a "polar-enhanced" or "aqueous-stable" C18 column. These columns have modifications (e.g., polar-embedded groups) that prevent phase collapse in highly aqueous mobile phases and offer alternative retention mechanisms.

    • Causality: Standard C18 phases can undergo "dewetting" or "phase collapse" in >95% water, where the C18 chains matt down, drastically reducing surface area and retention. Aqueous-stable columns are designed to prevent this, ensuring consistent performance.

Q2: I'm observing severe peak tailing with my basic indazole derivative. What is causing this and how can I improve the peak shape?

Root Cause Analysis: Peak tailing for basic compounds is most often caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[13][14] These strong, non-specific interactions lead to a portion of the analyte being held too strongly, resulting in a "tail" as it slowly elutes.[13]

Solutions to improve peak symmetry:

  • Modify the Mobile Phase pH:

    • Action: Lower the mobile phase pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA).[13]

    • Causality: At low pH, the acidic silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing their ability to interact with your protonated basic analyte (R₃NH⁺).[13][14] This leaves primarily the desired hydrophobic interactions, resulting in a more symmetrical peak.

  • Use a Competing Base:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

    • Causality: The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your indazole derivative. This allows your compound of interest to elute without the secondary interactions that cause tailing.

  • Select a Modern, High-Purity Column:

    • Action: Use a column made from high-purity silica with advanced end-capping. End-capping is a process where residual silanol groups are chemically deactivated.[15]

    • Causality: Modern manufacturing processes significantly reduce the number of accessible, acidic silanols, leading to much-improved peak shape for basic compounds without requiring aggressive mobile phase additives.[13][15]

Troubleshooting Summary: Peak Tailing Cause Solution Mechanism of Action
Symptom: Asymmetrical peak with a trailing edge for a basic indazole.Strong interaction with acidic silanol groups on the silica support.Lower mobile phase pH (e.g., with 0.1% Formic Acid).Protonates silanol groups, neutralizing their charge and minimizing unwanted ionic interactions.[13]
Add a competing base (e.g., Triethylamine).The competing base saturates the active silanol sites, preventing the analyte from interacting with them.
Use a modern, end-capped, high-purity silica column.Reduces the number of available silanol groups, leading to more inert surfaces and improved peak symmetry.[15]
Q3: My compound is insoluble in the initial mobile phase for my purification. How can I load it onto the column effectively?

Root Cause Analysis: This is a common issue when a compound is soluble in strong organic solvents but precipitates in the highly aqueous starting conditions of a reversed-phase gradient. Injecting a sample in a solvent significantly stronger than the mobile phase can cause poor peak shape and even sample precipitation on the column head.

Effective Loading Strategies:

  • Minimize Strong Solvent Volume:

    • Action: Dissolve your sample in the minimum possible volume of a strong, water-miscible solvent like DMSO, DMF, or methanol. The goal is to have the injection volume be as small as possible relative to the column volume.

    • Causality: A small plug of strong solvent will dilute rapidly at the column inlet, minimizing on-column precipitation and peak distortion.

  • Solid-Phase Loading:

    • Action: Dissolve the crude sample in a suitable solvent (e.g., methanol, dichloromethane). Add a small amount of silica gel or C18 packing material and evaporate the solvent completely. Gently load the dry, impregnated silica onto the top of your pre-equilibrated column.

    • Causality: This technique ensures that the compound is introduced to the column in a solid, solvent-free state. As the mobile phase begins to flow, the compound dissolves gradually and enters the separation process, leading to excellent peak shape and resolution.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions to guide your overall approach to purifying polar indazoles.

Q4: What is the best starting point for purification method development for a novel polar indazole derivative?

Answer: The most efficient approach is to use a "scouting" workflow that explores different chromatographic modes. The choice depends heavily on the analyte's polarity and solubility.

Workflow for Method Selection:

MethodSelection Start Start: Polar Indazole Derivative Solubility Soluble in Methanol? Start->Solubility RP_Check Retained on C18? (>95% Aqueous Mobile Phase) Solubility->RP_Check  Yes NP_Check Soluble in Nonpolar Solvents? (e.g., Hexane/EtOAc) Solubility->NP_Check No   RP_Purify Proceed with Reversed-Phase (RP) RP_Check->RP_Purify Yes HILIC_SFC Consider Alternative Modes RP_Check->HILIC_SFC No HILIC Hydrophilic Interaction Chromatography (HILIC) HILIC_SFC->HILIC SFC Supercritical Fluid Chromatography (SFC) HILIC_SFC->SFC NP_Check->HILIC_SFC No NP_Purify Proceed with Normal-Phase (NP) NP_Check->NP_Purify Yes

Caption: Decision tree for selecting a purification strategy.

  • Start with Reversed-Phase (RP): RP-HPLC is versatile and should be your first choice. Test for retention using a high-purity C18 column and a gradient starting with at least 95% aqueous buffer (e.g., water with 0.1% formic acid). If you achieve good retention and peak shape, optimize from there.[16]

  • If RP Fails, Evaluate HILIC: If your compound is too polar for RP (elutes in void), Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[17][18][19] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile), with water acting as the strong eluting solvent.[17][18][19] This is ideal for very polar molecules.[17][18][20]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[21] It is considered a form of normal-phase chromatography and provides excellent selectivity for polar compounds, often with the benefits of faster separations and reduced organic solvent consumption.[22][23]

Chromatography Mode Comparison Stationary Phase Mobile Phase Best For... Key Advantage
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (Water/Acetonitrile)Moderately polar to nonpolar indazoles.High versatility and reproducibility.
HILIC Polar (e.g., Silica, Diol)High Organic (Acetonitrile/Water)Very polar, water-soluble indazoles not retained in RP.[18]Excellent retention for highly polar analytes.
Normal-Phase (NP) Polar (e.g., Silica)Nonpolar (Hexane/Ethyl Acetate)Indazoles soluble in nonpolar solvents.Good for separating isomers.
SFC Polar (various)Supercritical CO₂ + Modifier (e.g., Methanol)Polar neutral and ionic indazoles.Fast, "green" chromatography with unique selectivity.[21][23]
Q5: When should I use TFA versus Formic Acid as a mobile phase modifier?

Answer: Both are used to control pH and improve peak shape, but they have different characteristics that make them suitable for different applications.

  • Formic Acid (FA):

    • Use Case: This is the preferred additive for LC-MS applications .

    • Causality: Formic acid is a weaker ion-pairing agent than TFA and is more volatile.[12] This means it is less likely to cause ion suppression in the mass spectrometer's source, leading to better sensitivity.[11][12] It provides good peak shape for most basic compounds by keeping the mobile phase pH low.

  • Trifluoroacetic Acid (TFA):

    • Use Case: Use for purifications with UV detection, especially when dealing with difficult peak shapes or complex peptide/protein mixtures.

    • Causality: TFA is a very strong ion-pairing agent that provides excellent peak symmetry.[24][25] However, this strong ion-pairing effect leads to significant signal suppression in ESI-MS.[11][12] If your goal is purely isolation and you are not using an MS detector, TFA can be a robust choice.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Scouting Gradient for Polar Indazoles

This protocol is designed as a starting point to quickly assess the retention of a new polar indazole derivative.

  • Column: High-purity, end-capped C18, 2.1 x 50 mm, <3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

  • Injection Volume: 1-5 µL (Sample dissolved in 50:50 Acetonitrile:Water or DMSO).

  • Detection: UV (diode array detector) and/or MS.

References

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Unnamed Source. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]

  • Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Peak Shape Changes Over Time. Waters Corporation. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why? ResearchGate. [Link]

  • Indazole. Organic Syntheses Procedure. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. [Link]

  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Agilent. [Link]

  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Agilent. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • HPLC solvents and mobile phase additives. UCL. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. Unnamed Source. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Unnamed Source. [Link]

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Optimization

Removal of unreacted starting material in indazole synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of indazole derivatives. Incomplete reactions are a common issue, and the efficient removal of unreacted starting materials is critical for obtaining high-purity products essential for downstream applications, including drug development and material science.

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting

Q1: I've completed my indazole synthesis. How do I decide on the best purification strategy to remove unreacted starting materials?

Choosing the correct purification strategy is paramount and depends on the physicochemical differences between your target indazole and the contaminants. A systematic approach is crucial.

Expert Analysis: The most efficient purification methods exploit differences in acidity/basicity (pKa), polarity, solubility, and volatility (boiling point/sublimation point). Before proceeding, a preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major components.

The following decision workflow provides a general guideline for selecting an appropriate method.

G Figure 1. Purification Strategy Decision Workflow start Crude Reaction Mixture check_pka Significant pKa difference between product and starting material? start->check_pka check_solubility Is the product a solid at room temperature? check_pka->check_solubility No acid_base Acid-Base Extraction check_pka->acid_base Yes check_polarity Is there a significant polarity difference (ΔRf > 0.2 on TLC)? check_solubility->check_polarity No recrystallization Recrystallization check_solubility->recrystallization Yes check_volatility Is the product thermally stable and volatile? check_polarity->check_volatility No chromatography Column Chromatography check_polarity->chromatography Yes check_volatility->chromatography No (Seek expert consultation) distillation Vacuum Distillation check_volatility->distillation Yes end Pure Indazole acid_base->end recrystallization->end chromatography->end distillation->end

Caption: Figure 1. Purification Strategy Decision Workflow

Q2: My NMR spectrum shows significant unreacted starting amine (e.g., o-toluidine), while my indazole product is weakly basic. What is the most efficient removal method?

Expert Recommendation: Acid-base extraction is the method of choice in this scenario. This technique leverages the different pKa values of the basic indazole product and other neutral or less basic starting materials.

Causality & Mechanism: The indazole ring system contains nitrogen atoms, making it basic enough to be protonated by a moderately strong acid (e.g., hydrochloric acid). This forms a water-soluble salt.[1] Neutral organic starting materials, byproducts, or less basic amines will remain in the organic phase. By separating the aqueous and organic layers, a highly effective separation can be achieved. The indazole is then recovered by basifying the aqueous layer, causing it to precipitate, after which it can be collected by filtration.[1]

Step-by-Step Protocol: Acid-Base Extraction

This protocol is adapted from a validated procedure for the purification of unsubstituted indazole.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or benzene).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 2N hydrochloric acid. Repeat the extraction 2-3 times with fresh portions of the acid solution to ensure complete transfer of the indazole salt to the aqueous phase.[1]

  • Combine & Wash: Combine the acidic aqueous extracts. It is good practice to wash this combined extract with a small portion of the organic solvent to remove any physically trapped neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath. Slowly add a base (e.g., concentrated ammonia or 10N NaOH) until the solution is strongly basic (confirm with pH paper). The indazole product will precipitate out of the solution.[1]

  • Isolation: Keep the mixture cold for at least one hour to maximize precipitation.[1] Collect the solid product via vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum or in a desiccator.[1]

G Figure 2. Acid-Base Extraction Workflow cluster_org Organic Phase cluster_aq Aqueous Phase org_start Crude Mixture in Organic Solvent (Indazole + SM) op1 Add HCl (aq) org_start->op1 org_final Unreacted Starting Material (SM) + Neutral Impurities op2 Separate Layers aq_acid Indazole-H+ Cl- (Water Soluble) op3 Add NH4OH (aq) aq_acid->op3 aq_final Precipitated Pure Indazole op4 Filter aq_final->op4 op1->org_final SM remains op1->aq_acid Indazole migrates op2->aq_acid op3->aq_final

Caption: Figure 2. Acid-Base Extraction Workflow

Q3: My indazole product is a solid, but attempts at acid-base extraction lead to emulsions or poor recovery. What is a reliable alternative?

Expert Recommendation: Recrystallization is a powerful and often preferred method for purifying solid organic compounds, capable of yielding material with very high purity.

Causality & Mechanism: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Finding the right solvent is the most critical step. This often requires empirical screening of several solvents. Mixed solvent systems can also be highly effective. For instance, a mixture of acetone and water has been successfully used to purify substituted indazole isomers, achieving purity greater than 99%.[2]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Table 1: Common Solvents for Indazole Recrystallization

SolventBoiling Point (°C)Characteristics & Typical Use
Water100Good for polar indazoles, especially salts.
Ethanol78A versatile solvent for moderately polar compounds.
Isopropanol82Similar to ethanol, slightly less polar.
Acetone56Good for dissolving many organics, often used in mixed systems.
Toluene111For non-polar indazoles. High boiling point requires care.
Heptane/Hexane98 / 69Used as an anti-solvent with more polar solvents like ethyl acetate.
Acetone/WaterVariableA powerful mixed-solvent system for tuning polarity.[2]
Q4: My starting material and indazole product have very similar polarity and pKa values. What is my best option?

Expert Recommendation: When other methods fail, silica gel column chromatography is the most versatile technique for separating compounds with subtle differences in polarity.

Causality & Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus move more slowly down the column, while less polar compounds are carried along more quickly by the mobile phase. The key to a successful separation is finding a mobile phase that provides a good separation factor (difference in Rf values) between your product and the impurity.

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will show a clear separation between the spot for your indazole and the starting material, with the indazole Rf value being around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar component of your eluent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indazole.

G Figure 3. Column Chromatography Optimization start Develop TLC in various Hexane/EtOAc ratios check_rf Is product Rf between 0.2 and 0.4? start->check_rf check_sep Is there clear separation from starting material? check_rf->check_sep Yes adjust_polarity Adjust solvent polarity. More EtOAc for lower Rf, more Hexane for higher Rf. check_rf->adjust_polarity No check_sep->adjust_polarity No run_column Optimal system found. Proceed with column chromatography. check_sep->run_column Yes adjust_polarity->start

Caption: Figure 3. Column Chromatography Optimization

References

  • Method for separating and purifying substituted indazole isomers.
  • Indazole. Organic Syntheses Procedure.
  • Indazole synthesis. Organic Chemistry Portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Preparation method of indazole and application of indazole in medicine synthesis.

Sources

Troubleshooting

Troubleshooting low yields in indazole C-H functionalization

Welcome to the Technical Support Center for Indazole C-H Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-H functionalization rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole C-H Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-H functionalization reactions involving the indazole scaffold. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to resolve challenges in your own research. Low yields can be a significant bottleneck, and this resource is structured to help you diagnose and overcome common experimental hurdles systematically.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might encounter during your experiments. The answers are designed to provide a clear rationale for each troubleshooting step.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary factors to investigate?

A1: When faced with a lack of reactivity, it's crucial to assess the core components of your catalytic system. The issue often lies with the catalyst's activity, the reaction conditions failing to promote the catalytic cycle, or inherent issues with the substrates.

Initial Diagnostic Steps:

  • Catalyst Integrity: The transition metal catalyst (e.g., Palladium, Rhodium, Cobalt) is the heart of the reaction. Ensure your catalyst, such as Pd(OAc)₂, has not decomposed. Palladium(II) acetate can be reduced to inactive Pd(0) black, especially under prolonged heating or in the presence of certain additives.[1] Verify the quality and age of your catalyst and consider using a freshly opened bottle or a catalyst from a reliable supplier.

  • Atmosphere Control: Many C-H activation reactions are sensitive to air and moisture. While some protocols are developed to be robust in air, a primary troubleshooting step is to set up the reaction under an inert atmosphere (Nitrogen or Argon).[2] Oxygen can oxidize sensitive phosphine ligands or the catalyst itself.

  • Solvent Purity: Ensure you are using dry, high-purity (anhydrous) solvents. Water can interfere with the catalytic cycle, particularly by hydrolyzing catalyst precursors or reacting with additives.

  • Reagent Stoichiometry: Double-check the calculations for all reagents, especially the catalyst, ligand, and oxidant loadings. A simple calculation error is a common source of failed reactions.

If these initial checks do not resolve the issue, a more systematic optimization is required.

Q2: The reaction is sluggish and incomplete, and I'm observing catalyst decomposition (e.g., formation of Palladium black). How can I improve catalyst stability and turnover?

A2: Catalyst decomposition is a clear sign that the catalytic cycle is being interrupted or that the active catalytic species is unstable under the reaction conditions. The solution lies in stabilizing the catalyst and ensuring the rate-limiting step is overcome.

Causality & Solutions:

  • Ligand Choice: The ligand plays a critical role in stabilizing the metal center and promoting key steps like C-H activation and reductive elimination. If you are using a ligandless system or a simple ligand, consider switching to a more robust one. For Palladium catalysis, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the metal center from aggregation and decomposition.[1]

  • Oxidant Role: In many Pd(II)-catalyzed reactions, an oxidant (e.g., Cu(OAc)₂, AgOAc, K₂S₂O₈) is essential to regenerate the active catalyst or to facilitate the C-H activation step.[2][3][4] If your oxidant is weak or used in insufficient amounts, the catalytic cycle may stall. Ensure the oxidant is fully dissolved and active. Sometimes, the choice of oxidant is critical; for instance, silver salts can also act as halide scavengers, which can be beneficial.[5]

  • Additive Effects: Acidic or basic additives are often crucial. For example, pivalic acid (PivOH) can act as a proton shuttle in concerted metalation-deprotonation (CMD) pathways, significantly lowering the activation energy for C-H cleavage.[5] If your reaction is sluggish, screening different acid or base additives is a high-impact optimization step.

Below is a workflow to guide your troubleshooting process for catalyst-related issues.

G start Low Yield / No Conversion check_catalyst Verify Catalyst Activity & Loading (Fresh Source, Correct Stoichiometry) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (N2 or Ar) start->check_atmosphere check_solvent Use Anhydrous Solvent start->check_solvent sub_issue Issue Persists? check_catalyst->sub_issue check_atmosphere->sub_issue check_solvent->sub_issue optimize_ligand Screen Ligands (e.g., Phosphines, NHCs) success Yield Improved optimize_ligand->success optimize_oxidant Screen Oxidants (e.g., AgOAc, Cu(OAc)₂, Oxone) optimize_oxidant->success optimize_additive Screen Additives (e.g., PivOH, K₂CO₃) optimize_additive->success sub_issue->optimize_ligand Yes sub_issue->optimize_oxidant Yes sub_issue->optimize_additive Yes sub_issue->success No, review substrate reactivity

Caption: Troubleshooting workflow for low conversion issues.

Q3: I am getting a mixture of regioisomers (e.g., functionalization at C3, C7, or the N-aryl group). How can I improve regioselectivity?

A3: Regioselectivity is governed by a combination of electronic effects, steric hindrance, and the mechanism of C-H activation, which is often dictated by a directing group.[6]

  • Directing Group Strategy: For functionalization on an N-aryl substituent, the indazole ring itself can act as a directing group, guiding the catalyst to the ortho C-H bonds of the aryl ring.[7][8] If you are targeting this position, ensure your reaction conditions favor this chelation-assisted pathway.

  • Intrinsic Reactivity (C3 vs. other positions): The C3 position of the indazole ring is often the most electronically favorable site for functionalization, especially in radical pathways or in the absence of a strong directing group.[9] If you are obtaining a mixture of C3 and other products, the conditions may be promoting competing pathways.

    • To favor C3-functionalization: Metal-free, radical-mediated conditions often show high selectivity for the C3 position.[10]

    • To favor other positions (e.g., C7): This typically requires a directing group installed elsewhere on the molecule that can specifically position the catalyst over the desired C-H bond. For instance, a directing group at the N1 position can direct functionalization to the C7 position.[10]

  • Steric Hindrance: Steric bulk on the indazole or the coupling partner can block access to certain C-H bonds, thereby enhancing selectivity for less hindered positions.[6] For unsymmetrical substrates, the reaction often occurs at the less sterically hindered site.[2][6]

The diagram below illustrates how directing groups influence regioselectivity.

Caption: Influence of directing groups on functionalization sites.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the transition metal catalyst in indazole C-H functionalization?

A: In transition-metal-catalyzed reactions (most commonly with Pd, Rh, or Co), the catalyst orchestrates the entire process through a catalytic cycle. A generalized cycle for a Pd(II)-catalyzed arylation involves:

  • C-H Activation/Cleavage: The catalyst, assisted by a directing group or an additive, cleaves a specific C-H bond on the indazole or its substituent. This is often the rate-determining step and forms a metallacyclic intermediate.[2][3]

  • Oxidative Addition or Coordination/Insertion: The coupling partner (e.g., an aryl halide or an alkene) coordinates to the metal center. In cross-coupling reactions, this is typically an oxidative addition step, forming a Pd(IV) intermediate.

  • Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(II) catalyst, allowing the cycle to continue.[4]

The efficiency of each step is highly dependent on the choice of metal, ligands, additives, and reaction conditions.

Q: Is N-protection of the indazole required for C-H functionalization?

A: It depends on the desired regioselectivity and the reaction mechanism.

  • For C3-functionalization: Many methods exist for the direct C3-functionalization of N-H free 1H-indazoles.[1] However, subsequent reactions like Suzuki-Miyaura coupling might still require N-protection to prevent side reactions at the N-H site.[1]

  • For N2-Aryl Functionalization: In these cases, a substituent at the N2 position is a prerequisite, as it contains the C-H bonds to be functionalized.[7][9]

  • Preventing Isomerization: The indazole core exists in 1H and 2H tautomeric forms.[10] N-substitution prevents tautomerization and can lock the molecule into the desired isomeric form, which can be crucial for achieving regioselectivity. Without protection, reactions run at high temperatures may favor the thermodynamically more stable 1H-indazole isomer, potentially leading to a mixture of products.[11]

Q: How do I select the appropriate oxidant for my reaction?

A: The oxidant is not always just a simple electron acceptor; it can play multiple roles.

  • Catalyst Regeneration: In Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycles, an oxidant is needed to return the catalyst to its active oxidation state. Copper(II) salts like Cu(OAc)₂ are common for this purpose.[2][3]

  • Facilitating C-H Activation: Silver salts (e.g., AgOAc, Ag₂CO₃, AgSbF₆) are frequently used. They can act as both an oxidant and a halide abstractor (in the case of using a chloride-bridged catalyst dimer like [Cp*RhCl₂]₂), generating a more electrophilic and catalytically active species.[3][5][6]

  • Radical Initiation: Peroxides like tert-butyl hydroperoxide (TBHP) or persulfates like K₂S₂O₈ are often used in reactions that proceed through a radical mechanism, where they initiate the formation of the key radical species.

The choice depends on the metal and the proposed mechanism. For Rh(III) and Co(III) catalysis, Cu(OAc)₂ and silver salts are prevalent.[3][5] For radical pathways, peroxides or persulfates are the standard.

Protocols & Methodologies

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for optimizing a sluggish or low-yielding C-H functionalization reaction using parallel synthesis vials.

Materials:

  • Indazole substrate

  • Coupling partner

  • Array of catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf), [Cp*RhCl₂]₂)

  • Array of ligands (if applicable)

  • Array of oxidants/additives (e.g., Cu(OAc)₂, AgOAc, PivOH, K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DCE)

  • Inert atmosphere glovebox or Schlenk line

  • 2 mL reaction vials with stir bars and screw caps

Procedure:

  • Preparation: In a glovebox, weigh the indazole substrate (e.g., 0.1 mmol) and the coupling partner (e.g., 0.15-0.2 mmol) into each reaction vial.

  • Variable Addition: To each vial, add the specific catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and additive/oxidant (e.g., 1.0-2.0 equiv) that you wish to screen. Create a master list to track the contents of each vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., 0.5 mL) to each vial.

  • Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.

  • Monitoring: After the designated reaction time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial for analysis by TLC, LC-MS, or GC-MS to determine the conversion and yield of the desired product.

  • Analysis: Compare the results across the different conditions to identify the optimal catalyst, ligand, and additive combination.

Data Summary Table: Catalyst & Additive Effects

The following table summarizes typical observations from screening studies in palladium-catalyzed C-H arylations of N-substituted indazoles.

Catalyst (5 mol%) Ligand (10 mol%) Additive (2 equiv) Typical Yield (%) Key Observation
Pd(OAc)₂NoneK₂CO₃10-30%Low conversion, significant starting material remains.
Pd(OAc)₂P(o-tol)₃K₂CO₃40-60%Improved yield, ligand stabilizes the catalyst.
Pd(OAc)₂NonePivOH 50-75%Pivalic acid facilitates the C-H activation step.[5]
PdCl₂(dppf)(dppf is the ligand)Cs₂CO₃60-85%Ferrocene-based ligands are often robust and effective.[1]
Pd(OAc)₂SPhosK₃PO₄70-90%Bulky, electron-rich phosphine ligands often give high turnover.

Note: Yields are illustrative and highly dependent on the specific substrates and conditions.

References
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

  • Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC - NIH. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. OUCI. Available at: [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Formylation of Methyl 1H-Indazole-4-carboxylate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of indazole scaffolds. This resource provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of indazole scaffolds. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the formylation of methyl 1H-indazole-4-carboxylate. Our goal is to equip you with the necessary insights to navigate the complexities of this reaction and explore effective alternative formylating agents.

I. Frequently Asked Questions (FAQs)

Q1: Why is the direct formylation of methyl 1H-indazole-4-carboxylate challenging?

A1: The formylation of the indazole ring system, particularly with existing electron-withdrawing substituents like a methyl carboxylate, presents several challenges. The primary issues are regioselectivity and the potential for side reactions. The indazole nucleus has two nitrogen atoms, and electrophilic substitution can occur at various positions on the ring. The presence of the carboxylate group at the 4-position can deactivate the ring, making formylation more difficult and potentially leading to a mixture of products or no reaction under standard conditions. Furthermore, direct Vilsmeier-Haack formylation at the C3 position of indazoles is often ineffective[1].

Q2: What are the most common alternative formylating agents to the standard Vilsmeier-Haack (POCl₃/DMF) reaction for indazoles?

A2: Several alternative methods can be employed for the formylation of indazoles when the Vilsmeier-Haack reaction is suboptimal. These include:

  • Duff Reaction: Utilizes hexamethylenetetramine (HMTA) in an acidic medium. It is particularly effective for electron-rich aromatic systems.[2][3]

  • Reimer-Tiemann Reaction: Involves the use of chloroform in a basic solution. This method is typically used for the ortho-formylation of phenols but can be adapted for some heterocyclic systems.[4][5]

  • Formylation with Dichloromethyl Methyl Ether: This reagent, in the presence of a Lewis acid like TiCl₄, can achieve formylation of electron-rich aromatic compounds.[6][7]

  • Selectfluor-mediated Formylation: A more recent method involves the use of Selectfluor in dimethyl sulfoxide (DMSO), where DMSO acts as the formylating agent. This has been shown to be effective for the C3-formylation of 2H-indazoles.[8]

Q3: How does the regioselectivity of formylation vary with different reagents for the indazole core?

A3: Regioselectivity is a critical consideration in indazole chemistry. The outcome is highly dependent on the formylating agent, reaction conditions, and the existing substituents on the indazole ring.

  • Vilsmeier-Haack: While often sluggish for indazoles, when it does react, it can lead to formylation at various positions, and the outcome can be difficult to predict without experimental validation for a specific substrate.

  • Duff Reaction: This reaction typically favors formylation at the position ortho to an activating group.[2] For an unsubstituted indazole, the preferred site of attack would need to be determined, but it is a plausible method to explore.

  • Reimer-Tiemann Reaction: This reaction is known for ortho-formylation relative to a hydroxyl group.[4] Its applicability and selectivity on the indazole ring of your specific substrate would require empirical investigation.

  • Selectfluor/DMSO: This system has been reported to provide regioselective C3-formylation of 2H-indazoles.[8]

It is important to note that the electronic and steric effects of the methyl carboxylate group at the 4-position will significantly influence the regiochemical outcome of the formylation.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your formylation experiments with methyl 1H-indazole-4-carboxylate.

Problem Potential Cause Troubleshooting Steps & Rationale
No Reaction or Low Conversion 1. Insufficient reactivity of the substrate due to the deactivating effect of the carboxylate group. 2. Inappropriate choice of formylating agent or reaction conditions.1. Increase Reaction Temperature/Time: Carefully increase the reaction temperature in increments and monitor the reaction progress by TLC or LC-MS. The increased thermal energy can help overcome the activation barrier. 2. Switch to a More Reactive Formylating Agent: If a mild agent fails, consider a more potent system. For instance, if the Duff reaction is unsuccessful, formylation with dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ might be more effective.[6] 3. Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, as demonstrated in the Selectfluor-mediated formylation of 2H-indazoles.[8]
Formation of Multiple Products/Isomers 1. Lack of regioselectivity in the formylation reaction. 2. Potential for N-formylation in addition to C-formylation.1. Modify Reaction Conditions: Regioselectivity can sometimes be influenced by temperature, solvent, and the choice of acid or base. Experiment with different solvents of varying polarity. 2. Employ a Regioselective Method: The Selectfluor/DMSO system has shown promise for C3-formylation of 2H-indazoles and may offer better selectivity.[8] 3. Protect the N-H group: To avoid N-formylation, consider protecting the indazole nitrogen with a suitable protecting group (e.g., SEM, Boc) prior to the formylation step. The protecting group can be removed post-reaction.
Decomposition of Starting Material 1. Harsh reaction conditions (e.g., strong acid/base, high temperature). 2. Instability of the indazole ring under the chosen conditions.1. Use Milder Reagents/Conditions: Opt for formylation methods that proceed under milder conditions. The Duff reaction, for example, uses an acidic medium but is generally considered milder than some other methods.[3] 2. Lower the Reaction Temperature: If decomposition is observed at elevated temperatures, attempt the reaction at room temperature or even at 0 °C for a longer duration.
Difficulty in Product Isolation/Purification 1. Similar polarity of the product and unreacted starting material or byproducts. 2. Formation of tarry materials.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: In some cases, converting the aldehyde to a more easily purifiable derivative (e.g., an oxime or hydrazone) followed by hydrolysis back to the aldehyde can be a viable strategy.

III. Experimental Protocols

The following are generalized protocols for alternative formylation reactions, which should be optimized for your specific substrate, methyl 1H-indazole-4-carboxylate.

Protocol 1: Duff Reaction

This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Step-by-Step Methodology:

  • To a solution of methyl 1H-indazole-4-carboxylate (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (HMTA) (1.5-2.0 equivalents).

  • Heat the reaction mixture to 85-120 °C and monitor the progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Hydrolyze the intermediate by adding concentrated hydrochloric acid and heating the mixture.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Duff Reaction Workflow:

Duff_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 1H-indazole-4-carboxylate + HMTA in Acetic Acid heat Heat to 85-120 °C (Monitor by TLC) start->heat quench Cool & Pour into Ice/Water heat->quench hydrolyze Acid Hydrolysis (HCl, Heat) quench->hydrolyze neutralize Neutralize hydrolyze->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Formylated Product purify->end

Caption: Workflow for the Duff formylation reaction.

Protocol 2: Formylation with Dichloromethyl Methyl Ether and TiCl₄ (Rieche Formylation)

This method employs a potent electrophilic formylating agent generated in situ.

Step-by-Step Methodology:

  • Dissolve methyl 1H-indazole-4-carboxylate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (TiCl₄) (2.2-5 equivalents) dropwise to the stirred solution.[6]

  • After stirring for 30-60 minutes, add dichloromethyl methyl ether (1 equivalent) dropwise, maintaining the temperature at 0 °C.[6]

  • Allow the reaction to proceed for 1-2 hours, monitoring by TLC.[6]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Rieche Formylation Mechanism:

Rieche_Formylation_Mechanism cluster_activation Reagent Activation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DCMME Cl₂CH-OCH₃ Electrophile [ClCH-OCH₃]⁺ TiCl₅⁻ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Indazole Methyl 1H-indazole-4-carboxylate Intermediate Sigma Complex Indazole->Intermediate + [ClCH-OCH₃]⁺ Product_imine Iminium Intermediate Intermediate->Product_imine - H⁺ Final_Product Formylated Indazole Product_imine->Final_Product + H₂O

Caption: Simplified mechanism of Rieche formylation.

IV. Comparison of Alternative Formylating Agents

Method Formylating Agent Typical Conditions Advantages Disadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Acetic acid or trifluoroacetic acid, 85-120 °C[3]Mild conditions compared to some alternatives; regioselective for ortho-position in phenols.[3]Can be inefficient; may require strongly activated substrates.[2]
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH), biphasic system, heating[4]Utilizes readily available and inexpensive reagents.Often gives low yields; can be prone to side reactions and thermal runaways.[4]
Rieche Formylation Dichloromethyl methyl etherLewis acid (e.g., TiCl₄), inert solvent, 0 °C to RT[6][7]High reactivity, suitable for less activated substrates; can be highly regioselective.[6]Requires stoichiometric amounts of strong Lewis acids; reagents are moisture-sensitive.
Selectfluor-mediated Formylation Dimethyl sulfoxide (DMSO)Selectfluor, microwave irradiation, 125 °C[8]Novel method with potential for good yields and regioselectivity for C3-formylation of 2H-indazoles.[8]Requires a specific reagent (Selectfluor) and microwave equipment; mechanism may involve radical pathways.[8]

V. References

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]

  • SlidePlayer. (n.d.). Duff Reaction. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

  • ETH-Bibliothek. (n.d.). Comment of the use of dichloromethyl methyl ether as formylating agent. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ScienceDirect. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. [Link]

  • International Journal of Research and Analytical Reviews. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Organic Syntheses. (n.d.). dichloromethyl methyl ether. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wikipedia. (n.d.). Rieche formylation. [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of Methyl 3-formyl-1H-indazole-4-carboxylate

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Methyl 3-formyl-1H-indazole-4-carboxylate. As a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Methyl 3-formyl-1H-indazole-4-carboxylate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, compare viable analytical alternatives, and establish a framework for robust method validation, empowering researchers and drug development professionals to make informed decisions for their quality control workflows.

Analyte Properties & Strategic Method Development

Methyl 3-formyl-1H-indazole-4-carboxylate is a heterocyclic aromatic compound. Its structure, featuring an indazole core, a formyl group, and a methyl ester, dictates its analytical behavior.

  • Molecular Formula: C₁₀H₈N₂O₃[2]

  • Molecular Weight: 204.18 g/mol (Value for a similar isomer, specific data for 3-formyl-4-carboxylate not found, but expected to be identical)

  • Polarity: The presence of nitrogen and oxygen atoms introduces polarity, while the bicyclic aromatic system provides non-polar character. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC.

  • Chromophore: The conjugated aromatic system allows for strong UV absorbance, making UV detection a highly suitable and straightforward choice for quantification.

The fundamental goal of the HPLC method is to separate the main peak (the analyte) from any potential impurities, which may include starting materials, by-products, or degradation products.[1] The choice of stationary phase and mobile phase is therefore critical. A C18 column is the conventional first choice for such aromatic compounds, offering robust hydrophobic interactions. The mobile phase must be optimized to achieve adequate retention and sharp, symmetrical peaks. This typically involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A buffer is essential to control the pH and ensure the consistent ionization state of the analyte and any acidic or basic impurities, thereby guaranteeing reproducible retention times.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is considered the gold standard for routine quality control due to its robustness, reliability, and cost-effectiveness.[3]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the aromatic indazole ring system. A 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[4]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier with excellent UV transparency and solvating power. The phosphate buffer (pH ~3.0) is used to suppress the potential basicity of the indazole nitrogen atoms, ensuring a single ionic form and preventing peak tailing.

  • Gradient Elution: A gradient is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, resulting in sharper peaks for the latter.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum (λmax) of the analyte provides high sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to screen across a range (e.g., 210-400 nm) to determine the optimal wavelength.

Experimental Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately weigh Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Prepared Solutions (Standard then Sample) D->E F Acquire Chromatographic Data E->F G Integrate Peaks in Chromatogram F->G H Calculate % Purity using Area Normalization G->H I Generate Final Report H->I

Caption: Workflow for HPLC Purity Determination.

Step-by-Step Protocol
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B to 30% A / 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined λmax).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mix Mobile Phase A and B in a 50:50 ratio.

    • Standard Solution: Accurately weigh ~10 mg of Methyl 3-formyl-1H-indazole-4-carboxylate reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank), followed by the reference standard, and then the test sample.

    • Integrate all peaks in the chromatogram.

  • Calculation of Purity:

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust primary method, other techniques offer distinct advantages depending on the analytical objective. The choice of method is a strategic decision based on the required speed, sensitivity, and depth of information.[3]

Method Comparison Logic

G Start What is the Analytical Goal? QC Routine QC / Purity Assay Start->QC Quantification High High-Throughput Screening Start->High Speed Impurity Impurity Identification / Characterization Start->Impurity Identification Method_HPLC Use HPLC-UV QC->Method_HPLC Method_UPLC Use UPLC/UHPLC-UV High->Method_UPLC Method_LCMS Use LC-MS Impurity->Method_LCMS

Caption: Decision tree for selecting the appropriate analytical method.

Performance Comparison
ParameterHPLC-UV UPLC/UHPLC-UV LC-MS
Primary Application Routine QC, Purity AssayHigh-throughput Screening, Fast QCImpurity Identification, Forced Degradation Studies
Typical Analysis Time 20-30 minutes2-5 minutes5-15 minutes
Resolution GoodExcellentGood to Excellent (Chromatographically)
Sensitivity Moderate (ng level)High (low ng level)Very High (pg-fg level)
Information Provided Retention Time, UV AbsorbanceRetention Time, UV AbsorbanceRetention Time, Mass-to-Charge Ratio (m/z)
Key Advantage Robust, widely available, cost-effectiveSignificant reduction in time and solvent use[3]Unambiguous identification of impurities[5][6]
Key Disadvantage Longer run times, higher solvent useHigher initial instrument cost, higher backpressureHigher complexity and cost, matrix effects
  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): This technique utilizes columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling much higher backpressures. The primary benefits are drastically reduced analysis times and lower solvent consumption, making it ideal for high-throughput environments.[3] The separation principles are identical to HPLC, so method transfer is often straightforward.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional dimension of data. While UV detection tells you that something is present, MS tells you its mass-to-charge ratio (m/z), which can be used to determine its molecular weight.[6] This is invaluable for identifying unknown impurities or confirming the structure of degradation products, which is a critical part of drug development and stability testing.[5]

Method Validation: A System of Self-Validation

A developed analytical method is not trustworthy until it has been validated to prove it is suitable for its intended purpose.[7] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[8] The parameters for validation are outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and pharmacopeias like the USP.[9]

Key Validation Parameters & Protocols
ParameterObjective Experimental Protocol Typical Acceptance Criteria
Specificity To ensure the method can exclusively measure the analyte in the presence of impurities, degradants, or excipients.[9]Analyze a blank (diluent), a placebo (if in formulation), the analyte, and a mixture. Perform forced degradation (acid, base, peroxide, heat, light) to generate potential impurities.[10]The analyte peak should be free from co-elution from any other peaks. Peak purity analysis (using PDA) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Prepare at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.[8]Analyze samples with a known concentration of analyte (e.g., by spiking a placebo with known amounts of standard at 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for drug substances.[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically alter parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

Conclusion and Expert Recommendations

The purity determination of Methyl 3-formyl-1H-indazole-4-carboxylate is a critical quality control step that can be reliably achieved using HPLC.

  • For routine quality control and release testing , the validated HPLC-UV method is the most appropriate choice. It offers a proven, cost-effective, and robust solution that meets regulatory expectations for purity assays.

  • For laboratories focused on high-throughput screening or seeking to improve efficiency and reduce solvent waste , transitioning to a UPLC/UHPLC-UV method is highly recommended. The initial investment in instrumentation is offset by long-term gains in productivity and sustainability.

  • For process development, impurity profiling, and stability studies , where the identity of unknown peaks is critical, LC-MS is the indispensable tool. It provides definitive molecular weight information that is essential for understanding degradation pathways and ensuring product safety.

Ultimately, the selection of an analytical method should be a strategic one, guided by the specific requirements of the analysis at hand. By understanding the principles behind each technique and establishing a robust validation protocol, researchers can ensure the generation of accurate, reliable, and defensible data for this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
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  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
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  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2021). (PDF)
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
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  • US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
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  • Benchchem. (n.d.). HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • NIH. (n.d.). Methyl 1-(4-fluorobenzyl)

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Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 3-formyl-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Methyl 3-formyl-1H-indazole-4-carboxylate, a substituted indazole, represents a scaffold of significant interest due to the broad spectrum of biological activities exhibited by the indazole core.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound, offering a comparative framework and detailed experimental protocols to aid in its characterization.

The Critical Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] For a molecule such as Methyl 3-formyl-1H-indazole-4-carboxylate, with its multiple substituents on an aromatic system, NMR is indispensable for confirming the regiochemistry and electronic properties of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts (δ) for Methyl 3-formyl-1H-indazole-4-carboxylate. These predictions are based on the analysis of substituent effects and comparison with structurally related indazole derivatives reported in the literature.[1][5][6][7] Experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~13.5 - 14.5br s-
CHO~10.0 - 10.5s-
H-5~7.8 - 8.0d8.0 - 9.0
H-6~7.3 - 7.5t7.0 - 8.0
H-7~8.2 - 8.4d7.0 - 8.0
OCH₃~3.9 - 4.1s-

br s = broad singlet, s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (formyl)~190 - 195
C=O (ester)~165 - 170
C-3~145 - 150
C-3a~120 - 125
C-4~115 - 120
C-5~125 - 130
C-6~120 - 125
C-7~130 - 135
C-7a~140 - 145
OCH₃~50 - 55

Rationale for Spectral Assignments

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy and comparison with known indazole analogs. The electron-withdrawing nature of the formyl group at position 3 and the methyl carboxylate group at position 4 significantly influences the electronic environment of the indazole ring.

  • ¹H NMR: The N-H proton is expected to be highly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very high chemical shift.[8] The formyl proton (CHO) will also be significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons (H-5, H-6, and H-7) will exhibit a characteristic splitting pattern. H-7 is anticipated to be the most deshielded of the aromatic protons due to the anisotropic effect of the adjacent ester carbonyl group. The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups.

  • ¹³C NMR: The carbonyl carbons of the formyl and ester groups will be the most downfield signals in the spectrum.[9] The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to or in close proximity to the electron-withdrawing groups (C-3, C-4, and C-7a) are expected to be shifted downfield. The methyl carbon of the ester will have a characteristic chemical shift around 50-55 ppm.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Methyl 3-formyl-1H-indazole-4-carboxylate.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of Methyl 3-formyl-1H-indazole-4-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

  • Solvent: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]

  • Procedure:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]

    • Gently agitate the vial to dissolve the sample completely. A brief period in an ultrasonic bath may aid dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is adequate for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering approximately -2 to 16 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.[4]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range covering approximately 0 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of Methyl 3-formyl-1H-indazole-4-carboxylate with atom numbering, which is essential for unambiguous spectral assignment.

Caption: Molecular structure of Methyl 3-formyl-1H-indazole-4-carboxylate.

Comparative Analysis with Alternative Structures

The differentiation between the 1H- and 2H-indazole tautomers is a critical aspect of characterization. Generally, the 1H-tautomer is thermodynamically more stable.[1] The chemical shifts, particularly of the ring protons and carbons, can be used to distinguish between isomers. For instance, in N-substituted indazoles, the chemical shift of H-7 is notably different between N-1 and N-2 isomers.[2] Two-dimensional NMR experiments, such as HSQC and HMBC, can provide definitive evidence for the connectivity and confirm the correct isomeric form.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR assignment of Methyl 3-formyl-1H-indazole-4-carboxylate. By combining predictive analysis based on established principles with detailed experimental protocols, researchers can confidently characterize this and related indazole derivatives. The accurate structural elucidation afforded by NMR spectroscopy is a fundamental prerequisite for advancing the development of new therapeutics and functional materials.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole.
  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Teixeira, F. C., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health.
  • ResearchGate. (2016). ¹³C NMR of indazoles.
  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
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  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY.
  • Shi, F., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
  • PubChemLite. (n.d.). Methyl 3-formyl-1h-indazole-4-carboxylate (C10H8N2O3).
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  • ChemicalBook. (2025). 1H-indazole-3-carboxylic acid methyl ester.

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Validation

A Comparative Guide to the X-ray Crystal Structures of Indazole Carboxylate Derivatives

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active scaffolds is paramount. The indazole nucleus, a bicyclic het...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active scaffolds is paramount. The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The precise spatial arrangement of substituents on the indazole ring dictates the molecule's interaction with biological targets, influencing its efficacy and selectivity. X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.

This guide provides a comparative analysis of the X-ray crystal structures of key indazole carboxylate derivatives. While the crystal structure of "Methyl 3-formyl-1H-indazole-4-carboxylate" is not publicly available at the time of this publication, we will conduct a detailed examination of closely related and structurally significant analogues. We will use 1-Methyl-1H-indazole-3-carboxylic acid as our primary reference compound and compare it with indazol-2-yl-acetic acid and Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . This comparison will illuminate the subtle yet critical structural variations arising from different substitution patterns and functional groups, offering a valuable resource for the rational design of novel indazole-based therapeutics.

Comparative Crystallographic Data

A summary of the key crystallographic parameters for our selected indazole derivatives is presented in the table below. This data provides a foundational overview of the crystal systems, space groups, and unit cell dimensions that govern the packing of these molecules in the solid state.

Parameter1-Methyl-1H-indazole-3-carboxylic acid[1]Indazol-2-yl-acetic acid[2]Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3]
Formula C₉H₈N₂O₂C₉H₈N₂O₂C₁₆H₁₃FN₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 7.5470(15)10.399(1)5.8093(2)
b (Å) 14.873(3)5.498(1)20.5575(6)
c (Å) 14.924(3)14.839(2)14.0355(5)
β (˚) 93.10(3)108.61(1)97.365(2)
Volume (ų) 1672.7(6)802.4(2)1662.36(10)
Z 844

Structural Analysis and Comparison

The following sections delve into a detailed analysis of the molecular geometry and intermolecular interactions observed in the crystal structures of our selected indazole derivatives.

Molecular Conformation

The planarity of the indazole ring system is a key feature. In 1-Methyl-1H-indazole-3-carboxylic acid , the indazole ring is essentially planar. The carboxylic acid group at the 3-position is slightly twisted out of the plane of the bicyclic ring. This conformation is influenced by the steric hindrance of the adjacent methyl group at the N1 position.

In contrast, indazol-2-yl-acetic acid displays a different conformational profile. Here, the acetic acid moiety is attached to the N2 position. The flexibility of the methylene linker allows the carboxylic acid group to orient itself more freely relative to the indazole ring.

The structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate introduces a bulky substituent at the N1 position. The fluorobenzyl group is not coplanar with the indazole ring, adopting a staggered conformation. This has significant implications for the crystal packing, as will be discussed below.

cluster_0 Molecular Structure Comparison A 1-Methyl-1H-indazole-3-carboxylic acid B Indazol-2-yl-acetic acid A->B Different N-substitution C Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate A->C Bulky N1-substituent B->C Varied substitution patterns

Caption: Comparison of key structural features among the selected indazole derivatives.

Intermolecular Interactions and Crystal Packing

The nature and pattern of intermolecular interactions are critical in determining the solid-state properties of a compound, including its solubility and stability.

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid , the most prominent intermolecular interaction is the formation of hydrogen-bonded dimers.[1] The carboxylic acid groups of two adjacent molecules interact via O-H···O hydrogen bonds, creating a centrosymmetric dimer. These dimers are then further packed into a three-dimensional lattice.

Indazol-2-yl-acetic acid also exhibits hydrogen bonding involving its carboxylic acid group. However, the packing is primarily dictated by O-H···N hydrogen bonds, where the carboxylic acid proton of one molecule forms a hydrogen bond with the N1 atom of an adjacent molecule.[2] This head-to-tail arrangement results in the formation of infinite chains along the crystallographic b-axis.

The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is more complex due to the presence of the bulky fluorobenzyl group. While classical hydrogen bonding is absent (as the carboxylic acid is esterified), the packing is stabilized by a network of weaker C-H···O and C-H···F interactions.[3] The aromatic rings also participate in π-π stacking interactions, further contributing to the stability of the crystal lattice.

1-Methyl-1H-indazole-3-carboxylic acid 1-Methyl-1H-indazole-3-carboxylic acid O-H···O hydrogen bonds Dimer formation Indazol-2-yl-acetic acid Indazol-2-yl-acetic acid O-H···N hydrogen bonds Chain formation 1-Methyl-1H-indazole-3-carboxylic acid->Indazol-2-yl-acetic acid Different H-bonding motif Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate C-H···O and C-H···F interactions π-π stacking Indazol-2-yl-acetic acid->Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Shift to weaker interactions

Caption: Dominant intermolecular interactions in the crystal structures of the compared indazole derivatives.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indazole carboxylate derivatives, based on established literature procedures.

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol is adapted from the literature and provides a general method for the N-alkylation and subsequent analysis of indazole derivatives.[4]

  • Dissolution: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature to deprotonate the indazole nitrogen.

  • Alkylation: Add methyl iodide (CH₃I) to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Harvesting: Carefully collect the resulting crystals and dry them.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

  • Data Processing: Integrate the diffraction images and perform corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

cluster_workflow General Experimental Workflow Synthesis Synthesis of Indazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution

Caption: A generalized workflow for the structural analysis of indazole derivatives.

Conclusion

This comparative guide highlights the profound impact of substituent placement and the nature of functional groups on the solid-state structures of indazole carboxylate derivatives. The analysis of 1-Methyl-1H-indazole-3-carboxylic acid , indazol-2-yl-acetic acid , and Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate reveals distinct differences in molecular conformation and, consequently, in their crystal packing and intermolecular interactions. These findings underscore the importance of detailed structural analysis in understanding the physicochemical properties of these pharmacologically relevant molecules. For researchers in drug discovery, this information is crucial for designing next-generation indazole derivatives with optimized properties for therapeutic applications.

References

  • Hursthouse, M. B., Huth, S. L., & Withnell, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

  • Teixeira, F. C., Silva, V. L., Silva, A. M., & Cavaleiro, J. A. (2012). Synthesis and structural characterization of 1-and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 17(12), 14571-14593. [Link]

  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x231116. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-formyl-1H-indazole-4-carboxylate

Abstract This guide provides an in-depth technical analysis of the mass spectrometric behavior of Methyl 3-formyl-1H-indazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of the mass spectrometric behavior of Methyl 3-formyl-1H-indazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1] We objectively compare the fragmentation patterns generated by two of the most prevalent ionization techniques: the high-energy, hard ionization of Electron Ionization (EI) and the gentle, soft ionization of Electrospray Ionization (ESI). By elucidating the proposed fragmentation pathways, this document serves as a practical resource for researchers engaged in the structural characterization, purity assessment, and metabolic profiling of indazole-based compounds. The causality behind experimental choices is explained, and validated protocols are provided to ensure reliable and reproducible results.

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3] Methyl 3-formyl-1H-indazole-4-carboxylate (Molecular Formula: C₁₀H₈N₂O₃, Monoisotopic Mass: 204.0535 Da) is a versatile synthetic intermediate used in the preparation of more complex molecules, including protein kinase inhibitors.[4][5] Accurate structural confirmation of such intermediates is non-negotiable for ensuring the integrity of a synthetic pathway and the identity of the final active pharmaceutical ingredient (API).

Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural insight. However, the information gleaned from a mass spectrum is fundamentally dependent on the ionization technique employed. This guide will compare and contrast the fragmentation behavior of the title compound under Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).

PropertyValueSource
Chemical Name Methyl 3-formyl-1H-indazole-4-carboxylateN/A
Molecular Formula C₁₀H₈N₂O₃[4]
Molecular Weight 204.18 g/mol [4]
Monoisotopic Mass 204.0535 Da[4]
Key Functional Groups Indazole Core, Formyl, Methyl EsterN/A

Electron Ionization (EI): A Hard Fragmentation Approach for Structural Elucidation

Electron Ionization is a high-energy process where analyte molecules are bombarded with a beam of energetic (typically 70 eV) electrons.[6][7] This "hard" ionization technique imparts significant internal energy, leading to extensive and reproducible fragmentation. While this can sometimes prevent the observation of the molecular ion for fragile molecules, the resulting fragment ions provide a detailed "fingerprint" that is invaluable for structural confirmation and library matching.[7]

Proposed EI Fragmentation Pathway

For Methyl 3-formyl-1H-indazole-4-carboxylate, the stable aromatic indazole core makes the molecular ion (M•⁺) at m/z 204 readily observable.[8] The fragmentation cascade is dictated by the substituents, primarily the methyl ester and formyl groups, which represent chemically logical cleavage points.

The primary fragmentation events are proposed as follows:

  • Loss of a Methoxy Radical (•OCH₃): The most facile cleavage is often the alpha-cleavage at the ester, resulting in the loss of a methoxy radical (31 Da). This yields a highly stable acylium ion at m/z 173 , which is often a prominent peak in the spectrum.[8]

  • Sequential Loss of Carbon Monoxide (CO): The acylium ion at m/z 173 can subsequently lose a molecule of carbon monoxide (28 Da) to form an ion at m/z 145 .

  • Loss of the Formyl Radical (•CHO): An alternative initial fragmentation can be the cleavage of the C-C bond between the indazole ring and the formyl group, leading to the loss of a formyl radical (29 Da) and the formation of an ion at m/z 175 .[9]

  • Loss of the Methyl Carboxylate Radical (•COOCH₃): Cleavage of the entire ester group as a radical (59 Da) would also lead to the ion at m/z 145 .

G M M•⁺ m/z 204 F1 [M - •OCH₃]⁺ m/z 173 M->F1 - •OCH₃ (31 Da) F2 [M - •OCH₃ - CO]⁺ m/z 145 M->F2 - •COOCH₃ (59 Da) F3 [M - •CHO]⁺ m/z 175 M->F3 - •CHO (29 Da) F1->F2 - CO (28 Da)

Caption: Proposed EI fragmentation pathway.

Electrospray Ionization (ESI): A Soft Ionization Approach for Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique that transfers analyte molecules from solution to the gas phase as intact, charged ions.[10][11] It is the premier ionization source for LC-MS. In positive ion mode, ESI typically generates a protonated molecule, [M+H]⁺, and may also form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[12] The key advantage of ESI is that it minimizes in-source fragmentation, making it ideal for confirming the molecular weight of a compound.[10]

Collision-Induced Dissociation (CID) for Structural Insight

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is required. In this process, the protonated molecule ([M+H]⁺ at m/z 205) is mass-selected and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. This process is known as Collision-Induced Dissociation (CID).[13]

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, charge-directed pathways compared to the radical cation M•⁺ formed in EI.

  • Loss of Methanol (CH₃OH): A hallmark fragmentation for protonated methyl esters is the neutral loss of methanol (32 Da). This is a highly favorable rearrangement, leading to a prominent product ion at m/z 173 .

  • Loss of Water (H₂O): Protonation can occur on the formyl oxygen. A subsequent rearrangement can lead to the neutral loss of water (18 Da), producing an ion at m/z 187 .

  • Sequential Loss of Carbon Monoxide (CO): As with the EI pathway, the m/z 173 fragment ion can further lose carbon monoxide (28 Da) to yield the stable ion at m/z 145 .

G MH [M+H]⁺ m/z 205 F1 [M+H - CH₃OH]⁺ m/z 173 MH->F1 - CH₃OH (32 Da) F2 [M+H - H₂O]⁺ m/z 187 MH->F2 - H₂O (18 Da) F3 [M+H - CH₃OH - CO]⁺ m/z 145 F1->F3 - CO (28 Da) G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Ionization & Analysis cluster_3 Data Output Dissolve Dissolve Sample GC Gas Chromatography Dissolve->GC LC Liquid Chromatography Dissolve->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (Scan / MS/MS) EI->MS ESI->MS Data Mass Spectrum MS->Data

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[1][2] The efficient and regioselective construction of this bicyclic heterocycle is therefore a cornerstone of drug discovery and development. This guide provides an objective comparison of prominent synthetic routes to substituted indazoles, moving beyond a simple recitation of methods to explore the mechanistic rationale and practical considerations that guide the selection of an optimal synthetic strategy.

At a Glance: Synthesis Efficiency Comparison

The choice of a synthetic route is a multi-faceted decision, balancing yield, substrate scope, reaction conditions, and the accessibility of starting materials. The following table summarizes the performance of several key methods for synthesizing substituted indazoles, providing a high-level overview for initial consideration.

Synthesis MethodTypical YieldsKey Reagents/CatalystTemp. (°C)Time (h)Key AdvantagesKey Limitations
Classical Nitrosation ModerateNaNO₂, Acetic AcidRT-Uses simple, inexpensive starting materials.[3]Limited substrate scope, potential for side reactions.
Cu-Catalyzed N-N Formation Good to ExcellentCu(OAc)₂, O₂10012-24High functional group tolerance; starts from amines.[4]Requires an oxidant; potential for metal contamination.
Rh-Catalyzed C-H Activation Good to High[Cp*RhCl₂]₂, AgSbF₆80-10024High atom economy; direct functionalization of C-H bonds.[5][6]Requires expensive noble metal catalyst; directing group often needed.
PIFA-Mediated Oxidative Cyclization Good to ExcellentPIFART1-3Metal-free, mild conditions, rapid reactions.[1][7]Stoichiometric use of hypervalent iodine reagent.
Davis-Beirut Reaction GoodBase (e.g., K₂CO₃)Reflux2-12Metal-free, uses readily available starting materials.[8]Can be low-yielding for certain substrates; sensitive to solvent.[8]

Classical Synthetic Approaches: The Foundation

Classical methods, while sometimes supplanted by modern techniques, remain valuable for their simplicity and use of inexpensive reagents. A primary example is the synthesis from ortho-substituted anilines.

Mechanism: Nitrosation and Reductive Cyclization

This pathway typically begins with the diazotization of an ortho-substituted aniline, such as o-toluidine. The resulting diazonium salt undergoes an intramolecular cyclization. The choice of the ortho-substituent is critical as it participates in the ring-closing step. For instance, the nitrosation of o-methylacetanilide followed by rearrangement and cyclization provides a direct route to the 1H-indazole core.[3]

Diagram: Classical Indazole Synthesis via o-Toluidine

G o_toluidine o-Toluidine diazonium Diazonium Salt Intermediate o_toluidine->diazonium 1. NaNO₂ 2. H⁺ indazole 1H-Indazole diazonium->indazole Intramolecular Cyclization

Caption: General pathway for classical indazole synthesis.

Expertise & Experience: The classical routes are often workhorses for producing simple, unsubstituted indazole scaffolds. However, their limitations become apparent when complex substitution patterns or sensitive functional groups are required. The often harsh acidic conditions and potential for side reactions, such as dimer formation, necessitate careful optimization and purification, making them less suitable for complex, late-stage syntheses in a drug development program.[7]

Modern Strategies: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized indazole synthesis, offering milder conditions, broader substrate scope, and access to previously unattainable substitution patterns. These methods can be broadly categorized by the key bond formation they facilitate.

Copper-Catalyzed Oxidative N-N Bond Formation

A powerful strategy for forming the indazole core involves the intramolecular coupling of two nitrogen atoms. Chen et al. developed an efficient method starting from readily available 2-aminobenzonitriles.[1][4] The synthesis first involves the addition of an organometallic reagent (Grignard or organolithium) to the nitrile, forming an in-situ ketimine. This intermediate then undergoes a Cu(OAc)₂-mediated cyclization where the crucial N-N bond is formed, using oxygen as the terminal oxidant.[4]

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetate is an effective catalyst for oxidative N-N bond formation. It facilitates the single-electron transfer processes required for the coupling.

  • Oxidant: Molecular oxygen (O₂) is used as a green and inexpensive terminal oxidant, regenerating the active Cu(II) catalyst and making the process catalytic.

  • Starting Material: The use of primary amines as one of the nitrogen sources allows for significant diversity in the final product, a key advantage for building compound libraries in drug discovery.[4]

Workflow: Cu-Catalyzed Indazole Synthesis

G start 2-Aminobenzonitrile + Organometallic Reagent ketimine Ketimine Intermediate (in situ) start->ketimine Imine Formation cyclization Cu(OAc)₂-Catalyzed Oxidative Cyclization ketimine->cyclization Addition of Cu(II) Catalyst, O₂ product Substituted 1H-Indazole cyclization->product N-N Bond Formation

Caption: Workflow for copper-catalyzed 1H-indazole synthesis.

Detailed Experimental Protocol: Cu-Catalyzed Synthesis of 1-Phenyl-3-methyl-1H-indazole

This protocol is adapted from the procedure reported by Chen et al.[4]

  • Imine Formation: To a solution of 2-amino-N-phenylbenzonitrile (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: After completion, add Cu(OAc)₂ (0.1 mmol, 10 mol%) and switch the atmosphere to pure oxygen (using a balloon).

  • Heat the reaction mixture to 100 °C and stir for 12 hours in a sealed vessel.

  • Work-up: Cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 1-phenyl-3-methyl-1H-indazole.

Rhodium-Catalyzed C-H Activation and Annulation

For maximum atom economy, C-H activation has emerged as a premier strategy. This approach forges the indazole ring by functionalizing an existing C-H bond, avoiding the need for pre-functionalized starting materials like halides or triflates. Ellman and coworkers reported an elegant synthesis of N-aryl-2H-indazoles via a rhodium(III)-catalyzed reaction of azobenzenes with aldehydes.[6]

The proposed mechanism involves the azo group directing the ortho-C–H activation of the azobenzene by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. This intermediate then undergoes nucleophilic addition to the aldehyde. Subsequent cyclization and aromatization yield the 2H-indazole product.[6]

Mechanism: Rh(III)-Catalyzed [4+1] Annulation

G azobenzene Azobenzene rhodacycle Rhodacycle Intermediate azobenzene->rhodacycle C-H Activation rh_cat [Cp*Rh(III)] addition_prod Addition Product rhodacycle->addition_prod + Aldehyde aldehyde Aldehyde indazole 2H-Indazole addition_prod->indazole Cyclization & Aromatization

Caption: Key steps in the Rh(III)-catalyzed synthesis of 2H-indazoles.

Metal-Free Synthetic Routes

The demand for greener chemistry and the need to avoid trace metal impurities in active pharmaceutical ingredients (APIs) have driven the development of powerful metal-free alternatives.

PIFA-Mediated Oxidative C–N Bond Formation

A highly practical and efficient metal-free method involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, to mediate the oxidative cyclization of readily accessible arylhydrazones.[1][7] This reaction proceeds rapidly under mild conditions and tolerates a wide variety of functional groups. The PIFA acts as an oxidant to facilitate the intramolecular electrophilic C-H amination, forming the C-N bond necessary to close the pyrazole ring.[1]

Trustworthiness & Self-Validation: This protocol is considered robust due to its high functional group compatibility and mild conditions. The reaction's success with both electron-donating and electron-withdrawing groups on the arylhydrazone makes it a reliable choice for diverse substrate synthesis without extensive re-optimization.[7][9]

Detailed Experimental Protocol: PIFA-Mediated Synthesis of a 1H-Indazole

This protocol is adapted from the procedure reported by Zhang et al.[7]

  • Reaction Setup: To a solution of the starting arylhydrazone (0.5 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol, 1.2 equiv).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours, and its progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1H-indazole.

Conclusion and Outlook

The synthesis of substituted indazoles has evolved significantly from classical methods to highly sophisticated transition-metal-catalyzed and metal-free strategies.

  • Classical methods remain useful for simple scaffolds but are limited in scope and conditions.

  • Copper-catalyzed N-N bond formation offers a robust and versatile entry point, particularly for generating libraries with diversity at the N1 position.[4]

  • Rhodium-catalyzed C-H activation represents the state-of-the-art in atom economy, enabling the direct formation of complex indazoles from simple precursors, though catalyst cost is a consideration.[5][6]

  • Metal-free oxidative cyclizations provide a compelling alternative, especially in late-stage synthesis where the avoidance of metal contamination is paramount.[7]

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, economic constraints, and the position at which structural diversity is required. A thorough understanding of the mechanistic underpinnings of each method empowers the medicinal chemist to make informed decisions, accelerating the path from synthetic design to novel therapeutic discovery.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(5). [Link]

  • Organic Letters. (2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters, 15(3), 620–623. [Link]

  • Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Topics in Current Chemistry. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383, 26. [Link]

  • Semantic Scholar. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(45), 16819–16822. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19, 9596-9611. [Link]

  • ResearchGate. (2023). C−H functionalization of 2H‐indazoles. [Link]

  • Gaikwad, D. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1433-1469. [Link]

  • ResearchGate. (2021). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. [Link]

  • Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (2019). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. [Link]

  • Ye, Y., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Angewandte Chemie International Edition, 58(41), 14631-14635. [Link]

  • Organic Chemistry Portal. (2024). 2H-Indazole synthesis. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Indazole-3-carbaldehydes

Introduction: The Versatile Indazole-3-carbaldehyde Scaffold In the landscape of medicinal chemistry and drug development, the indazole scaffold has emerged as a privileged structure, frequently incorporated into molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indazole-3-carbaldehyde Scaffold

In the landscape of medicinal chemistry and drug development, the indazole scaffold has emerged as a privileged structure, frequently incorporated into molecules targeting a wide array of biological targets, most notably protein kinases.[1] The functionalization of the indazole core, particularly at the 3-position, has led to the discovery of several marketed drugs.[1] Among the various derivatives, 1H-indazole-3-carbaldehydes stand out as pivotal intermediates.[1] The aldehyde group at the C3 position is a versatile chemical handle, amenable to a wide range of transformations, allowing for the construction of diverse molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of substituted indazole-3-carbaldehydes, offering insights into the electronic effects of substituents and providing experimentally validated protocols for their key transformations.

The Influence of Substituents on Reactivity: An Electronic Perspective

The reactivity of the aldehyde group in indazole-3-carbaldehydes is profoundly influenced by the nature and position of substituents on the indazole ring. These substituents modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Enhancing Electrophilicity

Electron-withdrawing groups, such as the nitro (-NO₂) or cyano (-CN) group, decrease the electron density of the indazole ring system. This deactivation enhances the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to attack by nucleophiles.

A comparative analysis of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde illustrates this principle. The nitro group at the 5-position is predicted to have a more pronounced activating effect on the C3-aldehyde compared to a nitro group at the 6-position.[2][3] This is attributed to the more effective delocalization of the electron-withdrawing resonance effect from the 5-position, which is in a para-like relationship to the C3-aldehyde.[2][3] In contrast, the 6-nitro group is in a meta-like position, and its influence is primarily through the less powerful inductive effect.[2][3] Consequently, 5-nitro-1H-indazole-3-carbaldehyde is predicted to be more reactive towards nucleophiles than its 6-nitro counterpart .[2][3]

Electron-Donating Groups (EDGs): Modulating Reactivity

Conversely, electron-donating groups, such as a methoxy (-OCH₃) group, increase the electron density of the indazole ring.[4][5] This has a deactivating effect on the aldehyde, making it less electrophilic and potentially leading to slower reaction rates with nucleophiles. However, these groups can also influence the solubility and other physical properties of the molecule, which can be advantageous in certain synthetic contexts.[4][5]

The following diagram illustrates the workflow for synthesizing substituted indazole-3-carbaldehydes, which are the precursors for the reactivity studies discussed in this guide.

Caption: General workflow for the synthesis of substituted indazole-3-carbaldehydes via nitrosation of indoles.

Comparative Reactivity in Key Transformations

To provide a quantitative understanding of substituent effects, this section presents comparative data for the synthesis of various indazole-3-carbaldehydes and their subsequent participation in Knoevenagel condensation, a cornerstone carbon-carbon bond-forming reaction.

Synthesis of Substituted Indazole-3-carbaldehydes

The nitrosation of substituted indoles is a common and effective method for the synthesis of indazole-3-carbaldehydes. The reaction conditions and yields vary depending on the electronic nature of the substituent on the indole ring.

Substituent (at 5-position)Starting MaterialReaction ConditionsYield (%)Reference
-HIndoleNaNO₂, HCl, H₂O/DMF, 0°C to rt72[6]
-F5-FluoroindoleNaNO₂, HCl, H₂O/DMF, 0°C to rt, 5h87[7]
-I5-IodoindoleNaNO₂, HCl, H₂O/DMF, 0°C to rt, 8h90[7]
-OCH₃5-MethoxyindoleNaNO₂, HCl, H₂O/DMF, 0°C to rt, 3h91[7]
-CN5-CyanoindoleNaNO₂, HCl, H₂O/DMF, 0°C to 50°C, 18h57[7]
-NO₂5-NitroindoleNaNO₂, HCl, H₂O/DMF, 0°C to 80°C, 6h75[7]
-COOH5-CarboxyindoleNaNO₂, HCl, H₂O/DMF, 0°C to 50°C, 2h62[7]

Analysis: As the data indicates, indoles with electron-donating or weakly deactivating substituents (e.g., -F, -I, -OCH₃) generally provide high yields of the corresponding indazole-3-carbaldehydes under relatively mild conditions.[7] In contrast, indoles bearing strongly electron-withdrawing groups (e.g., -CN, -NO₂, -COOH) require more forcing conditions (higher temperatures and longer reaction times) and often result in lower to moderate yields.[7]

Knoevenagel Condensation: A Comparative Study

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is highly sensitive to the electrophilicity of the aldehyde. The following table provides illustrative yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, which serves as a model system to predict the reactivity trends for substituted indazole-3-carbaldehydes.

AldehydeCatalystReaction Time (min)Yield (%)Reference
4-NitrobenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCO599[8]
4-ChlorobenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCO2588[8]
BenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCO2095[8]
4-MethylbenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCO3092[8]
4-MethoxybenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCO4089[8]

Analysis and Extrapolation to Indazole-3-carbaldehydes: The trend observed with substituted benzaldehydes is directly applicable to indazole-3-carbaldehydes. Aldehydes with electron-withdrawing substituents (e.g., 4-nitrobenzaldehyde) react significantly faster and give higher yields in the Knoevenagel condensation.[8] Conversely, electron-donating groups (e.g., 4-methoxybenzaldehyde) slow down the reaction.[8] Therefore, it can be predicted that 5-nitro-1H-indazole-3-carbaldehyde will be highly reactive in Knoevenagel condensations, while 5-methoxy-1H-indazole-3-carbaldehyde will exhibit lower reactivity.

The logical flow of a Knoevenagel condensation is depicted in the following diagram:

Caption: Stepwise mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and key reactions of indazole-3-carbaldehydes.

Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from a procedure for the nitrosation of electron-deficient indoles.[7]

Materials:

  • 5-Nitroindole

  • Sodium nitrite (NaNO₂)

  • 2 N Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of NaNO₂ (8 equivalents) in deionized water at 0 °C, slowly add 2 N aqueous HCl (7 equivalents).

  • Keep the resulting mixture under an argon atmosphere for 10 minutes before adding DMF.

  • Add a solution of 5-nitroindole (1 equivalent) in DMF at 0 °C.

  • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.

  • After cooling, extract the mixture three times with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Knoevenagel Condensation with Malononitrile

This is a general protocol for the Knoevenagel condensation of heterocyclic aldehydes.[4]

Materials:

  • Substituted indazole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve the substituted indazole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Wittig Reaction

This protocol provides a general method for the Wittig olefination of aldehydes.[9]

Materials:

  • Substituted indazole-3-carbaldehyde

  • Phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetonitrile)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a solution of the phosphonium salt in dry THF at 0 °C, add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Stir the resulting colored solution at 0 °C for 30 minutes.

  • Add a solution of the substituted indazole-3-carbaldehyde (1.0 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reductive Amination

This is a general procedure for the reductive amination of aldehydes.[6][10]

Materials:

  • Substituted indazole-3-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a solution of the substituted indazole-3-carbaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of indazole-3-carbaldehydes is a critical consideration in the design and synthesis of novel drug candidates. The electronic nature of substituents on the indazole ring plays a predictable and significant role in modulating the electrophilicity of the aldehyde and, consequently, its reactivity in key chemical transformations. Electron-withdrawing groups enhance reactivity, while electron-donating groups tend to decrease it. This guide has provided a framework for understanding these substituent effects, supported by comparative data on the synthesis of these important intermediates and their predicted behavior in subsequent reactions. The detailed protocols offer a practical starting point for researchers to explore the rich chemistry of this versatile scaffold.

References

  • 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. Available at: [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12739–12745. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. ResearchGate. Available at: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan Journal of Chemistry. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link]

  • Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. Available at: [Link]

  • Reductive amination of various amines. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. Available at: [Link]

  • Different amines in reductive amination with undecanal. Conditions:. ResearchGate. Available at: [Link]

  • 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12739-12745. Available at: [Link]

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Validation

A Definitive Guide to the Structural Validation of Methyl 3-formyl-1H-indazole-4-carboxylate by 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing a program. The isomeric possibili...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing a program. The isomeric possibilities inherent in substituted heterocyclic systems demand rigorous analytical techniques that go beyond simple one-dimensional Nuclear Magnetic Resonance (1D NMR). This guide provides an in-depth, technical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—collectively provides irrefutable evidence for the structure of "Methyl 3-formyl-1H-indazole-4-carboxylate."

The core challenge in the synthesis of this molecule is ensuring the precise placement of the formyl and methyl carboxylate groups at the C3 and C4 positions of the indazole ring, respectively. 1D ¹H and ¹³C NMR spectra, while essential, can often be ambiguous in differentiating between potential regioisomers. This guide will demonstrate how a synergistic 2D NMR approach not only assigns every proton and carbon signal but also pieces together the molecular framework, leaving no room for structural ambiguity.

The Analytical Strategy: A Triad of 2D NMR Techniques

To achieve complete and trustworthy structural validation, we employ a combination of three powerful 2D NMR experiments. Each provides a unique layer of information, and together they form a self-validating dataset.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.[1][2][3][4] It is the primary tool for mapping out the connectivity of protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (¹JCH coupling).[5][6][7][8][9] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall molecular skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (nJCH, where n=2-4).[7][10][11][12] These "long-range" correlations are essential for connecting disparate spin systems and for placing substituents, particularly on quaternary carbons.

Experimental Protocol: A Standardized Workflow

A robust and reproducible experimental setup is paramount for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the synthesized "Methyl 3-formyl-1H-indazole-4-carboxylate."
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic molecules and its residual solvent peak does not typically interfere with key signals.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) to ensure adequate signal dispersion.
  • The sample temperature should be maintained at 298 K.

3. Data Acquisition:

  • 1D ¹H and ¹³C Spectra: Acquire standard 1D spectra to serve as the basis for the 2D analyses.
  • gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment to map ¹H-¹H correlations.
  • gHSQC (gradient-selected HSQC): Acquire a standard gHSQC experiment to identify direct ¹H-¹³C correlations.
  • gHMBC (gradient-selected HMBC): Acquire a standard gHMBC experiment. The long-range coupling delay should be optimized for a nJCH of approximately 8 Hz to effectively capture 2- and 3-bond correlations.

Data Analysis and Structural Verification: A Step-by-Step Interpretation

The following sections detail the expected NMR data and its interpretation, which collectively validate the proposed structure.

Step 1: Establishing Proton Connectivity with COSY

The COSY spectrum is the first step in piecing together the proton framework. For the aromatic region of "Methyl 3-formyl-1H-indazole-4-carboxylate," we expect to see a distinct three-spin system.

Table 1: Predicted ¹H NMR Data and COSY Correlations

Proton LabelPredicted δ (ppm)MultiplicityKey COSY Cross-Peaks
H-formyl10.5sNone
H58.2dH6
H67.6tH5, H7
H77.9dH6
OCH₃3.9sNone
NH14.0 (broad)sNone

The COSY data will clearly show a correlation between H5 and H6, and between H6 and H7, confirming their vicinal (three-bond) coupling relationship and establishing the contiguous C5-C6-C7 fragment of the indazole ring.

Caption: Expected COSY correlations for the aromatic protons.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts, allowing for the confident assignment of all carbons bearing protons.

Table 2: Predicted ¹H, ¹³C, and HSQC Correlation Data

Proton Label¹H δ (ppm)Carbon Label¹³C δ (ppm)HSQC Correlation
H-formyl10.5C-formyl192.0Yes
H58.2C5125.0Yes
H67.6C6128.0Yes
H77.9C7122.0Yes
OCH₃3.9OCH₃52.5Yes

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_formyl H_formyl C_formyl C_formyl H_formyl->C_formyl ¹J H5 H5 C5 C5 H5->C5 ¹J H6 H6 C6 C6 H6->C6 ¹J H7 H7 C7 C7 H7->C7 ¹J OCH3 OCH3 C_OCH3 C_OCH3 OCH3->C_OCH3 ¹J

Caption: HSQC correlations linking protons to their directly attached carbons.

Step 3: Assembling the Molecular Skeleton with HMBC

The HMBC spectrum provides the crucial long-range correlations that connect the individual fragments and confirm the positions of the formyl and carboxylate substituents. This is the definitive experiment for validating the overall structure.

Table 3: Key HMBC Correlations for Structural Confirmation

ProtonCorrelating Carbons (2,3J)Structural Implication
H-formyl C3 Confirms the formyl group is attached to C3.
H5C4, C7, C3aConnects the aromatic ring to the indazole core and C4.
H5 C-carboxylate Confirms the carboxylate group is adjacent to H5 (at C4).
H7C5, C7aFurther confirms the aromatic ring connectivity.
OCH₃ C-carboxylate Confirms the methyl group is part of the ester at C4.
NHC3, C7aConfirms the N-H tautomer and the indazole ring structure.

The most critical correlations are highlighted in bold. The correlation from the formyl proton to a quaternary carbon (C3) and the correlations from H5 and the methyl protons to the carboxylate carbon are the "smoking gun" evidence for the proposed substitution pattern.

HMBC_Workflow cluster_protons Key Protons cluster_carbons Key Carbons H_formyl H-formyl C3 C3 H_formyl->C3 ³J H5 H5 C_carboxy C-carboxylate H5->C_carboxy ³J OCH3 OCH₃ OCH3->C_carboxy ²J

Caption: Workflow of key HMBC correlations confirming substituent positions.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a comprehensive and unambiguous validation of the structure of "Methyl 3-formyl-1H-indazole-4-carboxylate." This multi-faceted approach ensures the highest level of scientific integrity by creating a self-validating dataset. The COSY experiment delineates the proton spin systems, the HSQC spectrum definitively assigns protonated carbons, and the HMBC experiment pieces together the complete molecular skeleton, confirming the precise location of all substituents. For any professional engaged in the synthesis and development of novel chemical entities, this rigorous analytical workflow is an indispensable tool for ensuring structural accuracy.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

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Comparative

A Senior Application Scientist's Guide to Biological Activity Screening of Novel Indazole Analogs

Introduction: The Privileged Indazole Scaffold and the Quest for Novel Therapeutics The indazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Quest for Novel Therapeutics

The indazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Marketed anticancer agents such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its importance in oncology drug discovery.[1][2]

This guide focuses on a strategic approach to screening a novel library of analogs derived from Methyl 3-formyl-1H-indazole-4-carboxylate . This starting material is a versatile chemical intermediate, primed for derivatization at the 3-position formyl group and the indazole nitrogen, allowing for the rapid generation of a diverse chemical library. Our objective is to provide researchers and drug development professionals with a logical, tiered screening strategy to efficiently identify and characterize promising lead compounds, with a specific focus on anticancer activity via kinase inhibition.

A Tiered Strategy for Efficient Library Screening

A brute-force approach to screening a new compound library is both resource-intensive and inefficient. A more strategic, tiered methodology allows for the rapid identification of promising candidates while minimizing effort on inactive compounds. This "funnel" approach begins with broad, high-throughput assays and progresses to more specific, complex, and physiologically relevant models for a smaller subset of prioritized hits.

The causality behind this tiered approach is rooted in resource management and logical progression. Primary screens are designed for speed and scalability to assess general cytotoxicity or broad-spectrum activity. Subsequent secondary and tertiary assays then provide deeper mechanistic insights and target validation for only the most promising compounds.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Hit Validation & Target ID) cluster_2 Tier 3: Lead Optimization Primary Cell Viability Assay (e.g., MTT, CellTiter-Glo) Broad panel of cancer cell lines Biochem Biochemical Kinase Assay (e.g., ADP-Glo) Panel of relevant kinases (e.g., VEGFR2, PDGFRβ) Primary->Biochem Active 'Hits' Cellular Cellular Target Engagement (e.g., NanoBRET) Confirm target interaction in intact cells Biochem->Cellular Potent Inhibitors Advanced Advanced Cellular Assays (Apoptosis, Cell Cycle, Migration) Cellular->Advanced Validated 'Leads' InVivo In Vivo Xenograft Models Evaluate anti-tumor efficacy Advanced->InVivo

Caption: A tiered workflow for screening indazole analog libraries.

Comparative Analysis: Targeting Angiogenesis via Kinase Inhibition

Many indazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[5] A key target in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Therefore, a logical starting point for our new indazole library is to screen for activity against VEGFR-2 and related kinases.

For this guide, we will compare the performance of hypothetical analogs from our library ("Analog 4a," "Analog 4b," "Analog 4c") against Pazopanib , an FDA-approved multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[8][9] Pazopanib's mechanism of action involves the potent inhibition of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10]

Table 1: Comparative In Vitro Kinase Inhibition Profile

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)c-Kit IC₅₀ (nM)
Pazopanib (Reference) 308474
Analog 4a 25150>10,000
Analog 4b 550890>10,000
Analog 4c 4565120

Data are illustrative. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Interpretation of Results:

  • Analog 4a shows excellent potency and selectivity for VEGFR-2 over the other kinases tested. This high selectivity is a desirable trait, as it may lead to fewer off-target side effects.

  • Analog 4b demonstrates weak activity and would likely be deprioritized.

  • Analog 4c displays a multi-targeted profile similar to Pazopanib, inhibiting all three kinases with good potency. This profile could be advantageous for targeting multiple signaling pathways simultaneously.

Based on this biochemical data, Analog 4a and Analog 4c are prioritized for further cellular and in-depth analysis.

The VEGFR-2 Signaling Pathway: A Critical Target in Oncology

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[6] These pathways, including the PLCγ-PKC and PI3K-Akt pathways, ultimately promote cell proliferation, migration, and survival, leading to angiogenesis.[6][11] By inhibiting the kinase activity of VEGFR-2, our indazole analogs can block these signals and starve the tumor of its blood supply.[5][12]

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 P-VEGFR2 (Active Kinase) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Proliferation Migration Survival Akt->Proliferation PKC->Proliferation Indazole Indazole Analog (e.g., Analog 4a) Indazole->P_VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

To ensure scientific integrity, protocols must be detailed and self-validating. The inclusion of positive and negative controls is non-negotiable for data interpretation.

Protocol 1: Primary Cell Viability Screening (MTT Assay)

This assay provides a colorimetric readout of a cell's metabolic activity, which serves as a proxy for cell viability. It is a robust and cost-effective method for initial high-throughput screening.[13]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HUVEC for endothelial cells, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs and the reference compound (Pazopanib) in appropriate cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include "vehicle only" (DMSO) and "no treatment" wells as negative controls.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Secondary Biochemical Kinase Inhibition (ADP-Glo™ Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[14] It is a universal platform suitable for screening inhibitors against a wide variety of kinases.[14][15]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human VEGFR-2), the kinase substrate (a specific peptide), and ATP at a concentration near its Km value for the enzyme.

  • Inhibitor Addition: Add the indazole analogs or reference compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the biological activity screening of novel analogs derived from "Methyl 3-formyl-1H-indazole-4-carboxylate." By focusing on a therapeutically relevant target class—tyrosine kinases involved in angiogenesis—we can efficiently identify promising lead candidates. The illustrative data for analogs 4a and 4c highlight two distinct but valuable profiles: a highly selective inhibitor and a multi-targeted inhibitor, respectively.

The next logical steps for these prioritized leads would involve:

  • Broader Kinase Profiling: Screening against a large panel of kinases to fully understand their selectivity profile.

  • Advanced Cellular Assays: Investigating effects on cell cycle progression, apoptosis induction, and cell migration in relevant cancer cell lines.[16][17]

  • ADME/Tox Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to evaluate their drug-like potential.

  • In Vivo Efficacy Studies: Testing the lead compounds in animal tumor models (e.g., xenografts) to confirm their anti-tumor activity in a living system.[16][18]

By following this structured and scientifically rigorous approach, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of the versatile indazole scaffold.

References

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Validation

A Comparative Guide to the Synthesis of Functionalized Indazoles: Metal-Free vs. Metal-Catalyzed Approaches

<_> For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wi...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The efficient and selective synthesis of functionalized indazoles is therefore a cornerstone of modern drug discovery.[3][4] Historically, transition metal-catalyzed reactions have been the dominant approach for constructing this bicyclic heteroaromatic system, offering high yields and broad substrate scope.[5][6] However, a growing emphasis on green chemistry, cost-effectiveness, and the removal of toxic metal residues has fueled the development of innovative metal-free synthetic strategies.[7][8]

This guide provides an in-depth, objective comparison of metal-free and metal-catalyzed methods for the synthesis of functionalized indazoles. By examining the underlying mechanisms, performance metrics, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Metal-Catalyzed Synthesis of Functionalized Indazoles: A Powerful and Versatile Toolkit

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. Catalysts based on palladium, copper, rhodium, and cobalt have been extensively employed to construct the indazole core with high efficiency and functional group tolerance.[1][9]

Key Methodologies and Mechanistic Insights

One of the most powerful strategies in the metal-catalyzed toolbox is the intramolecular C-H amination/annulation sequence.[10][11] For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles.[9] Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones has emerged as an efficient method for 1H-indazole synthesis.[9]

Rhodium and cobalt catalysts have enabled the development of elegant C-H activation/functionalization cascades for the synthesis of N-aryl-2H-indazoles from readily available azobenzenes and aldehydes.[1][12] These reactions proceed through a cyclometalated intermediate, followed by insertion of the aldehyde and subsequent reductive elimination to afford the indazole product. This approach is highly convergent and allows for the rapid construction of molecular complexity.[12]

Metal_Catalyzed_Indazole_Synthesis cluster_0 Metal-Catalyzed C-H Activation/Annulation Starting_Materials Azobenzene + Aldehyde Catalyst [Rh(Cp)Cl2]2 or [Co(Cp)I2(CO)] Starting_Materials->Catalyst Coordination Intermediate Cyclometalated Intermediate Catalyst->Intermediate C-H Activation Product Functionalized 2H-Indazole Intermediate->Product Annulation/ Reductive Elimination

Caption: Generalized workflow for Rhodium/Cobalt-catalyzed synthesis of 2H-indazoles.

Metal-Free Synthesis of Functionalized Indazoles: The Rise of Greener Alternatives

The drive towards more sustainable and economical chemical processes has led to the development of a diverse array of metal-free methods for indazole synthesis. These approaches often rely on classic organic reactions, such as cycloadditions and intramolecular cyclizations, but with modern twists that enhance their efficiency and scope.[13][14]

Key Methodologies and Mechanistic Insights

A prominent metal-free strategy involves the [3+2] dipolar cycloaddition of arynes with diazo compounds or sydnones.[13][15][16] Arynes, highly reactive intermediates, can be generated in situ under mild conditions from readily available precursors like o-(trimethylsilyl)aryl triflates. Their subsequent trapping with a 1,3-dipole provides a rapid and efficient entry to the indazole core.[13][17] This method is particularly advantageous for the synthesis of 2H-indazoles, which can be challenging to access selectively with other methods.[13][15]

Another important class of metal-free reactions is the intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime group, followed by cyclization.[8] Additionally, iodine-mediated or PIFA-mediated oxidative C-H amination of arylhydrazones offers a direct and metal-free route to 1H-indazoles.[9]

Metal_Free_Indazole_Synthesis cluster_1 Metal-Free [3+2] Cycloaddition Aryne_Precursor o-(Trimethylsilyl)aryl Triflate Fluoride_Source CsF or TBAF Aryne_Precursor->Fluoride_Source Activation Aryne Aryne Intermediate Fluoride_Source->Aryne Dipole Diazo Compound or Sydnone Aryne->Dipole [3+2] Cycloaddition Product Functionalized 1H- or 2H-Indazole Dipole->Product

Caption: Generalized workflow for the metal-free synthesis of indazoles via aryne cycloaddition.

Comparative Analysis: Head-to-Head Performance

To provide a clear and objective comparison, the following table summarizes key performance indicators for representative metal-catalyzed and metal-free indazole synthesis protocols.

Parameter Metal-Catalyzed Method (Representative) Metal-Free Method (Representative) Reference
Reaction Type Rh(III)-catalyzed C-H activation/annulation[3+2] Cycloaddition of arynes and sydnones[1][15]
Starting Materials Azobenzenes, Aldehydeso-(Trimethylsilyl)aryl triflates, Sydnones[1][15]
Catalyst/Reagent [Cp*RhCl2]2, AgSbF6, Cu(OAc)2CsF or TBAF[1][15]
Typical Yield 60-95%70-98%[1][15]
Reaction Time 12-24 hours1-3 hours[1][15]
Reaction Temperature 80-120 °CRoom Temperature[1][15]
Substrate Scope Broad, good functional group toleranceBroad, particularly for electronically diverse arynes[1][15]
Advantages High convergency, atom economyMild conditions, rapid, no metal contamination[1][15][18]
Disadvantages Requires expensive/toxic metals, higher temperaturesPrecursor synthesis can be multi-step[18]

Experimental Protocols

Representative Metal-Catalyzed Synthesis: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles[1]

Step 1: Reaction Setup To a screw-capped vial is added azobenzene (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), [Cp*RhCl2]2 (0.0125 mmol, 2.5 mol %), AgSbF6 (0.05 mmol, 10 mol %), and Cu(OAc)2 (0.5 mmol, 1.0 equiv). The vial is purged with argon.

Step 2: Reaction Execution DCE (2.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 24 hours.

Step 3: Workup and Purification After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Representative Metal-Free Synthesis: [3+2] Cycloaddition of an Aryne and a Sydnone[15]

Step 1: Reaction Setup To a flame-dried Schlenk tube is added the sydnone (0.5 mmol, 1.0 equiv), o-(trimethylsilyl)aryl triflate (0.75 mmol, 1.5 equiv), and CsF (1.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon.

Step 2: Reaction Execution Anhydrous acetonitrile (5.0 mL) is added, and the reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC.

Step 3: Workup and Purification Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure 2H-indazole.

Conclusion and Future Outlook

Both metal-catalyzed and metal-free strategies offer powerful and complementary approaches to the synthesis of functionalized indazoles. Metal-catalyzed methods, particularly those involving C-H activation, provide highly efficient and atom-economical routes to complex indazole derivatives.[5][11] They are often the methods of choice for late-stage functionalization and the construction of highly substituted scaffolds.[19][20]

On the other hand, metal-free methods have made significant strides, offering mild reaction conditions, rapid execution, and the avoidance of toxic metal contaminants.[7][21] The [3+2] cycloaddition of arynes is a particularly noteworthy example, providing excellent yields and selectivity for a broad range of substrates.[13][15]

The choice between a metal-catalyzed and a metal-free approach will ultimately depend on the specific target molecule, the desired functional group tolerance, scalability, and the importance of minimizing metal impurities in the final product. As the field continues to evolve, the development of even more efficient, selective, and sustainable methods for indazole synthesis can be anticipated, further empowering researchers in the quest for novel therapeutics.

References

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(10), 2171–2173. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. [Link]

  • Synthesis of Pyrido[1,2-b]indazoles via Aryne [3 + 2] Cycloaddition with N-Tosylpyridinium Imides. The Journal of Organic Chemistry. [Link]

  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. OiPub. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO. [Link]

  • Direct synthesis of indazole derivatives via Rh( iii )-catalyzed C–H activation of phthalazinones and allenes. Sci-Hub. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies. PMC. [Link]

  • A practical, metal-free synthesis of 1H-indazoles. PubMed. [Link]

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-formyl-1H-indazole-4-carboxylate

This document provides essential procedural guidance for the safe handling and disposal of Methyl 3-formyl-1H-indazole-4-carboxylate (CAS No. 433728-79-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl 3-formyl-1H-indazole-4-carboxylate (CAS No. 433728-79-1). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental stewardship.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic protocols.

The core principle of this guide is to treat Methyl 3-formyl-1H-indazole-4-carboxylate as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[4] The procedures outlined below are based on established safety protocols for analogous chemical structures and should be adapted in strict accordance with local, state, and federal regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific hazards of a compound is the foundation of its safe management. While comprehensive toxicological data for Methyl 3-formyl-1H-indazole-4-carboxylate is not extensively published, data from structurally similar indazole derivatives provides a strong basis for a conservative risk assessment.[5][6][7][8] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementCausality and Procedural Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxicity. This necessitates strict hygiene measures, such as prohibiting eating or drinking in the lab, and thorough hand washing after handling.[4][5][6][7]
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause inflammation and irritation upon contact with skin. This requires the mandatory use of chemically resistant gloves and a lab coat to prevent direct exposure.[4][6][8]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes can result in significant irritation and potential damage. This underscores the critical importance of wearing safety glasses or goggles at all times.[4][6][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract.[4][6][8] All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[7]

Chemical Reactivity: This compound is incompatible with strong oxidizing agents.[5] Co-disposal or storage with such materials must be strictly avoided to prevent potentially hazardous reactions.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure the proper engineering controls and PPE are in place. This protocol is a self-validating system; if any of the following cannot be met, work should not proceed.

  • Engineering Controls: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to control dust and vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically compatible gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a government-approved respirator is required.[7]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that all waste streams containing Methyl 3-formyl-1H-indazole-4-carboxylate are considered hazardous.[4][9] Do not discharge this chemical into drains or the environment.[5][7]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Pure Compound/Grossly Contaminated Material: Collect unreacted or expired Methyl 3-formyl-1H-indazole-4-carboxylate, and any material heavily contaminated with it, in a dedicated, sealable, and properly labeled hazardous waste container.

    • Contaminated Lab Debris: This includes items like used weighing papers, contaminated gloves, and paper towels from minor cleanups. Place these items in a separate, sealed plastic bag or a designated solid waste container clearly marked with the chemical name.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated hazardous liquid waste container. The container must be compatible with the solvent used and clearly labeled with the full chemical names of all components, including their approximate concentrations.

    • Never mix incompatible waste streams. For example, do not mix a solution of this compound in an organic solvent with an acidic or oxidizing waste stream.

Step 2: Container Management and Labeling
  • Container Selection: Use only approved, leak-proof hazardous waste containers. Ensure containers are in good condition and compatible with the chemical. Keep containers tightly closed when not in use.[4][8]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-formyl-1H-indazole-4-carboxylate," and the specific hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • Cleanup (for trained personnel with proper PPE):

    • For solid spills, gently sweep up the material and place it into a designated hazardous waste container.[4] Avoid generating dust.[4]

    • Wipe the spill area with a cloth or paper towel dampened with an appropriate solvent (e.g., acetone or ethanol), then wash the area with soap and water.[7]

    • All cleanup materials (gloves, towels, etc.) must be disposed of as hazardous waste.[7]

Step 4: Final Disposal
  • Storage: Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Professional Disposal: The final disposal of Methyl 3-formyl-1H-indazole-4-carboxylate must be conducted through a licensed hazardous waste disposal company.[9] Your institution's EHS department will coordinate the pickup and disposal in accordance with all local, state, and federal regulations.[4][7] Do not attempt to treat or dispose of this chemical on your own.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl 3-formyl-1H-indazole-4-carboxylate.

G Disposal Workflow for Methyl 3-formyl-1H-indazole-4-carboxylate cluster_0 Disposal Workflow for Methyl 3-formyl-1H-indazole-4-carboxylate cluster_1 Waste Streams & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generation waste_type Identify Waste Type start->waste_type solid_pure Pure Compound or Grossly Contaminated Solid waste_type->solid_pure Solid liquid Solutions in Solvent waste_type->liquid Liquid empty Empty Stock Container waste_type->empty Container solid_debris Contaminated Debris (Gloves, Wipes) contain_solid Seal in Labeled Solid Waste Drum solid_pure->contain_solid solid_debris->contain_solid contain_liquid Seal in Labeled Liquid Waste Container liquid->contain_liquid contain_empty Triple Rinse, Deface Label, Dispose as Non-Haz (or per policy) empty->contain_empty storage Store in Satellite Accumulation Area contain_solid->storage contain_liquid->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal

Caption: Decision workflow for segregating and disposing of waste.

References

  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-FORMYL-1H-INDAZOLE-6-CARBOXYLIC ACID.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Enamine. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ChemicalBook. (2025, July 5).
  • PMC - PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • Taylor & Francis Online. (2025, July 6).
  • PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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